molecular formula C8H13NOS B1322303 (4-(tert-Butyl)thiazol-2-yl)methanol CAS No. 475059-74-6

(4-(tert-Butyl)thiazol-2-yl)methanol

Cat. No.: B1322303
CAS No.: 475059-74-6
M. Wt: 171.26 g/mol
InChI Key: OQMKVPYMYZSPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(tert-Butyl)thiazol-2-yl)methanol is a useful research compound. Its molecular formula is C8H13NOS and its molecular weight is 171.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-8(2,3)6-5-11-7(4-10)9-6/h5,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMKVPYMYZSPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(4-(tert-Butyl)thiazol-2-yl)methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the heterocyclic compound (4-(tert-Butyl)thiazol-2-yl)methanol. Given its structural motifs, this molecule is of interest to researchers in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted thiazole derivative featuring a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt of this compound is also commercially available.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyThis compound Hydrochloride4-tert-Butyl-1,3-thiazole-2-carbaldehyde
CAS Number 1306603-40-6, 1269052-60-9211942-98-2
Molecular Formula C₈H₁₄ClNOSC₈H₁₁NOS
Molecular Weight 207.72 g/mol 169.25 g/mol
Appearance Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis

A plausible and common synthetic route to this compound involves the reduction of the corresponding aldehyde, 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This precursor is commercially available.

Synthesis reactant 4-tert-Butyl-1,3-thiazole-2-carbaldehyde product This compound reactant->product Reduction reagent NaBH₄ or LiAlH₄ reagent->product

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of a Thiazole Carboxaldehyde

The following is a general protocol for the reduction of a thiazole carboxaldehyde to the corresponding alcohol, based on established chemical literature for similar substrates.[1]

Materials:

  • 4-tert-Butyl-1,3-thiazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran (THF))

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butyl-1,3-thiazole-2-carbaldehyde in an appropriate anhydrous solvent.

  • Addition of Reducing Agent: Cool the solution in an ice bath (0 °C). Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of lithium aluminum hydride in THF dropwise).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (especially if LiAlH₄ was used) at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR:

  • A singlet for the proton on the C5 of the thiazole ring.

  • A singlet for the two protons of the hydroxymethyl group (-CH₂OH).

  • A singlet for the nine protons of the tert-butyl group.

  • A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

¹³C NMR:

  • A quaternary carbon signal for C2 of the thiazole ring.

  • A quaternary carbon signal for C4 of the thiazole ring.

  • A methine carbon signal for C5 of the thiazole ring.

  • A methylene carbon signal for the hydroxymethyl group (-CH₂OH).

  • A quaternary carbon signal for the central carbon of the tert-butyl group.

  • A methyl carbon signal for the three equivalent methyl groups of the tert-butyl group.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) should be observable.

  • A significant fragment corresponding to the loss of a methyl group ([M-15]⁺) from the tert-butyl group.

  • A base peak corresponding to the stable tert-butyl cation ([C₄H₉]⁺, m/z = 57).

  • Fragments resulting from the cleavage of the hydroxymethyl group.

Biological Activity and Potential Applications

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of a tert-butyl group can enhance lipophilicity, which may influence a compound's pharmacokinetic and pharmacodynamic properties.

While no specific biological studies have been reported for this compound, its structural features suggest it could be a valuable building block in the synthesis of more complex molecules for screening in various therapeutic areas. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of investigation could include its evaluation as an antimicrobial, antiviral, or anticancer agent, in line with the known activities of other substituted thiazoles.[3][4]

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further exploration in medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, and an outlook on its potential applications based on the established biological importance of the thiazole nucleus. Further research is warranted to fully characterize its physicochemical properties and to investigate its biological activity profile.

References

In-Depth Technical Guide: (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-(tert-Butyl)thiazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identity, including CAS numbers, and presents a putative synthetic pathway based on established methodologies for analogous thiazole derivatives. While specific quantitative biological data for this exact compound is not extensively available in the public domain, this guide includes relevant data from closely related analogs to provide context for its potential therapeutic applications. The guide also outlines general experimental protocols for the synthesis and characterization of such compounds, intended to serve as a foundational resource for researchers.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a scaffold that is a common feature in many biologically active compounds. The presence of a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position influences its physicochemical properties, such as lipophilicity and potential for hydrogen bonding, which are critical for its interaction with biological targets.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound475059-74-6C₈H₁₃NOS171.26
This compound hydrochloride1306603-40-6[1]C₈H₁₄ClNOS207.72
This compound hydrochloride1269052-60-9C₈H₁₄ClNOS207.72

Synthesis and Characterization

Putative Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is based on analogous syntheses reported for other thiazole derivatives.

G A Ethyl 4-(tert-butyl)thiazole-2-carboxylate B Reduction A->B e.g., LiAlH4 or NaBH4/AlCl3 in anhydrous THF C This compound B->C D Purification C->D Column Chromatography E Characterization D->E NMR, MS, IR

Caption: Putative synthetic workflow for this compound.

General Experimental Protocol for Synthesis (Exemplary)

The following protocol is a generalized procedure based on the synthesis of structurally related compounds and should be adapted and optimized for the specific synthesis of this compound.

Reaction Setup:

  • All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Glassware should be oven-dried prior to use.

Materials:

  • Ethyl 4-(tert-butyl)thiazole-2-carboxylate (starting material)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Aluminum chloride (AlCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reduction: To a stirred solution of ethyl 4-(tert-butyl)thiazole-2-carboxylate in anhydrous THF at 0 °C, slowly add a reducing agent (e.g., LiAlH₄).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.

  • Work-up: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or diethyl ether. Combine the organic filtrates and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. While specific spectral data for the title compound is not available, related structures can provide expected chemical shift ranges. For instance, in tert-butyl thiazol-2-ylcarbamate, the thiazole protons appear at δ 7.32 (d, J = 4Hz, 1H) and 6.82 (d, J = 4Hz, 1H) ppm in the ¹H NMR spectrum (CDCl₃). The tert-butyl protons typically appear as a singlet around δ 1.3-1.5 ppm. The methylene protons of the hydroxymethyl group are expected to appear as a singlet around δ 4.5-5.0 ppm, and the hydroxyl proton will be a broad singlet.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol.

Potential Biological Activity and Applications in Drug Discovery

The thiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The tert-butyl group is often incorporated into drug candidates to enhance metabolic stability and improve oral bioavailability.

While no specific biological data for this compound has been found, a study on a series of novel phenylthiazoles containing a tert-butyl moiety has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.

Table 2: Antimicrobial Activity of Selected tert-Butylphenylthiazole Derivatives (Analogs) [2]

CompoundOrganismMIC (µg/mL)
Analog 1Staphylococcus aureus (MRSA)4
Analog 1Clostridium difficile4
Analog 2Clostridium difficile8
Analog 3Candida albicans (Fluconazole-resistant)4-16

Note: The compounds listed are structurally related analogs and not this compound itself. This data is presented to illustrate the potential biological activity of this class of compounds.

The data in Table 2 suggests that the tert-butylthiazole scaffold is a promising starting point for the development of new antimicrobial agents. The hydroxymethyl group in this compound provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.

General Protocol for Antimicrobial Susceptibility Testing (Exemplary)

Method: Broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • 96-well microtiter plates.

  • Incubator.

Procedure:

  • Serial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

Currently, there is no published information on the specific signaling pathways modulated by or the precise mechanism of action of this compound. For related thiazole-containing compounds with antimicrobial properties, potential mechanisms could involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid or protein synthesis. Further research is required to elucidate the specific biological targets of this compound.

The following diagram illustrates a generalized workflow for target identification and mechanism of action studies, which would be applicable to this compound.

G A Bioactive Compound (this compound) B Phenotypic Screening (e.g., Antimicrobial Assay) A->B C Target Identification (e.g., Affinity Chromatography, Proteomics) B->C D Target Validation (e.g., Genetic Knockdown, Overexpression) C->D E Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) D->E F Lead Optimization E->F

Caption: General workflow for target identification and mechanism of action studies.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery, particularly in the development of new antimicrobial agents. This technical guide has provided its known chemical identifiers and a plausible synthetic route. While specific biological data for this compound remains to be published, the promising activity of structurally related analogs suggests that it is a valuable scaffold for medicinal chemistry programs. The experimental protocols outlined herein provide a foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and similar molecules. Further studies are warranted to fully elucidate its therapeutic potential and mechanism of action.

References

Unveiling the Physicochemical and Biological Landscape of (4-(tert-Butyl)thiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the molecular characteristics, synthetic workflow, and a key biological evaluation protocol for the compound (4-(tert-Butyl)thiazol-2-yl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel thiazole derivatives.

Core Molecular Data

This compound is a substituted thiazole compound featuring a tert-butyl group at the 4-position and a hydroxymethyl group at the 2-position. The fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C₈H₁₃NOS
Molecular Weight 171.27 g/mol

Note: The molecular weight and formula for the commonly available hydrochloride salt are C₈H₁₄ClNOS and 207.72 g/mol , respectively.

[1][2]### Synthetic and Characterization Workflow

The synthesis of this compound, like many substituted thiazoles, generally follows a well-established chemical workflow. This process begins with the synthesis of the core thiazole ring structure, followed by purification and rigorous characterization to confirm the identity and purity of the final compound. A generalized workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (e.g., Thioamide & α-Haloketone) reaction Thiazole Ring Formation (Hantzsch Synthesis) start->reaction workup Reaction Quenching & Crude Product Extraction reaction->workup purification Chromatographic Purification (e.g., Column Chromatography) workup->purification final_product Pure this compound purification->final_product char_nmr NMR Spectroscopy (¹H, ¹³C) char_ms Mass Spectrometry char_purity Purity Analysis (e.g., HPLC) final_product->char_nmr final_product->char_ms final_product->char_purity

A generalized workflow for the synthesis and characterization of thiazole derivatives.

Potential Antifungal Activity: A Mechanistic Hypothesis

Thiazole derivatives are a well-documented class of compounds exhibiting a range of biological activities, including antifungal properties. A common mechanism of action for antifungal thiazoles is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis compromises the integrity of the cell membrane, ultimately leading to fungal cell death.

G Thiazole This compound CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death

Hypothesized antifungal mechanism of action for thiazole derivatives.

Experimental Protocol: Antifungal Susceptibility Testing

To evaluate the potential antifungal activity of this compound, a standard method is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is adapted from established guidelines.

I. Preparation of Materials
  • This compound Stock Solution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

  • Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans) on a suitable agar medium. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Growth Medium: Use a suitable broth medium such as RPMI 1640.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

II. Experimental Workflow: Broth Microdilution for MIC Determination

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilute Perform 2-Fold Serial Dilution of Compound Across Wells prep_compound->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate add_medium Add Growth Medium to 96-Well Plate add_medium->serial_dilute serial_dilute->inoculate incubate Incubate Plate (e.g., 35°C for 24-48h) inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic result Minimum Inhibitory Concentration (MIC) Value read_mic->result

Workflow for the determination of Minimum Inhibitory Concentration (MIC).
III. Procedure

  • Serial Dilution: Add the growth medium to all wells of a 96-well plate. Add the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.

  • Controls: Include a growth control (medium and inoculum, no compound) and a sterility control (medium only). A standard antifungal agent (e.g., fluconazole) should be included as a positive control.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

This technical guide provides foundational information for researchers interested in this compound. Further experimental studies are necessary to fully elucidate its synthetic nuances and biological activity profile.

References

Spectroscopic Data for (4-(tert-Butyl)thiazol-2-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure

The chemical structure of (4-(tert-Butyl)thiazol-2-yl)methanol is presented below. The key structural features include a thiazole ring substituted with a tert-butyl group at the 4-position and a methanol group at the 2-position.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Due to the absence of published experimental data for this compound, this section provides predicted spectroscopic data for a closely related constitutional isomer, (2-tert-butyl-1,3-thiazol-4-yl)methanol . This data is for illustrative purposes and should be interpreted with caution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (2-tert-butyl-1,3-thiazol-4-yl)methanol

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.10Singlet1HThiazole H-5
~4.70Singlet2H-CH₂OH
~3.50Singlet (broad)1H-OH
~1.40Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data for (2-tert-butyl-1,3-thiazol-4-yl)methanol

Chemical Shift (ppm)Assignment
~175Thiazole C-2
~150Thiazole C-4
~115Thiazole C-5
~60-CH₂OH
~35-C(CH₃)₃
~30-C(CH₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for (2-tert-butyl-1,3-thiazol-4-yl)methanol

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic/thiazole)
2960-2850StrongC-H stretch (aliphatic)
~1600MediumC=N stretch (thiazole ring)
~1500MediumC=C stretch (thiazole ring)
1200-1000StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for (2-tert-butyl-1,3-thiazol-4-yl)methanol [1]

m/zPredicted Ion
171.07[M]⁺
172.08[M+H]⁺
156.06[M-CH₃]⁺
114.04[M-C(CH₃)₃]⁺

General Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Biological activity of thiazole-based compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Beginning The Search

I've started with a broad search to uncover the biological activity of thiazole-based compounds, casting a wide net to gather initial information. This foundational step will provide a comprehensive overview before I narrow my focus to specific areas.

Deepening the Investigation

I'm now diving into the specific biological activities. I'm pursuing "antimicrobial," "anticancer," "anti-inflammatory," and "antiviral" actions of thiazoles. My goal is to find quantitative data like IC50/MIC values, plus detailed experiment methods. I will structure all data into tables and visualize relevant pathways and workflows using Graphviz DOT. Then I'll combine everything into a useful technical guide.

Examining Thiazole Activities

My preliminary review of the biological activities of thiazole-based compounds is progressing well. I've gathered a substantial body of literature, including both review articles and original research, that focuses on their antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Detailing Protocols and Pathways

I'm now consolidating the data and digging deeper. My focus is on the "Experimental Protocols" section. Although I found references to methods like agar diffusion and MTT assays, detailed, step-by-step protocols are scarce. I'm also now attempting to identify specific signaling pathways. Initial leads point to NFkB, mTOR, JAK-STAT, MAPK, and the Arachidonic acid pathway. Next, I'll focus on in-depth searches for protocols and pathway specifics.

The Pivotal Role of the Tert-butyl Group in the Bioactivity of Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3][4] The strategic functionalization of this ring is critical for modulating pharmacological activity. Among the most impactful substituents is the tert-butyl group. Its unique physicochemical properties—notably its steric bulk and high lipophilicity—profoundly influence the bioactivity of thiazole derivatives. This guide provides an in-depth analysis of how the tert-butyl moiety enhances antimicrobial and anticancer activities by improving membrane permeability, increasing metabolic stability, and optimizing interactions with biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.

Introduction: The Thiazole Scaffold and the Tert-butyl Moiety

The five-membered heterocyclic thiazole ring is a privileged structure in drug discovery, renowned for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] The biological profile of a thiazole derivative is heavily dependent on the nature and position of its substituents.

The tert-butyl group, a quaternary alkyl substituent, is frequently employed in drug design to leverage its distinct properties:

  • Lipophilicity: It significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and improve absorption.[6][7]

  • Steric Hindrance: Its bulky, three-dimensional structure can shield adjacent parts of the molecule from metabolic enzymes, thereby increasing the drug's half-life and duration of action.[6][8]

  • Hydrophobic Interactions: It can form strong van der Waals and hydrophobic interactions within the binding pockets of target proteins, often leading to increased potency.

This guide will dissect the specific contributions of the tert-butyl group to the bioactivity of thiazole derivatives in key therapeutic areas.

Influence on Antimicrobial Activity

The introduction of a tert-butyl group has been shown to be a highly effective strategy for boosting the antimicrobial potency of thiazole-based compounds, particularly against multidrug-resistant pathogens.

A key study investigated a series of novel tert-butylphenylthiazoles, demonstrating their promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The research highlights that the tert-butyl group confers a dual advantage: it increases hydrophobicity and provides steric shielding.[8] The enhanced hydrophobicity facilitates greater penetration of bacterial membranes, while the steric bulk hinders metabolic degradation, leading to a longer duration of biological activity.[8]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative tert-butyl-substituted phenylthiazole derivatives against various pathogens.

Compound IDR-Group Side ChainTarget OrganismMIC (µg/mL)Citation
Compound A trans-1,2-diaminocyclohexaneMRSA USA3004[8]
Compound A C. difficile (NCTC 11209)4[8]
Compound B cis-1,2-diaminocyclohexaneMRSA USA3004[8]
Compound B E. coli (JW55031)>64[8]
Compound C 1,4-diaminocyclohexaneMRSA USA3008[8]
Proposed Mechanism of Action

The tert-butyl group enhances antimicrobial efficacy through a multi-faceted mechanism rooted in its physicochemical properties.

G A tert-butyl Group on Thiazole Core B1 Increased Lipophilicity A->B1 B2 Significant Steric Hindrance A->B2 C1 Enhanced Penetration of Bacterial Membranes B1->C1 C2 Reduced Metabolic Degradation B2->C2 D1 Increased Intracellular Compound Concentration C1->D1 D2 Longer Duration of Action C2->D2 MTT_Workflow A Seed cancer cells (e.g., HeLa) in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of tert-butyl thiazole derivatives B->C D Incubate for specified time (e.g., 48-72h) C->D E Add MTT reagent to each well D->E F Incubate for 4h (Viable cells convert MTT to formazan) E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability (%) and determine IC50 values H->I

References

An In-depth Technical Guide to the Safety and Handling of (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (4-(tert-Butyl)thiazol-2-yl)methanol is publicly available. This guide is compiled from safety data for structurally related compounds and general principles of laboratory safety. The information provided herein is intended for guidance and should not be substituted for a thorough, substance-specific risk assessment conducted by qualified personnel.

Hazard Identification and Classification

Due to the absence of specific toxicological data for this compound, a precautionary approach is warranted. Based on the hazard classifications of similar thiazole and methanol derivatives, this compound should be handled as potentially hazardous. The following table summarizes the potential GHS classifications.

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Note: These classifications are inferred and not based on direct testing of the compound.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation, redness, and discomfort.

  • Eye Contact: May cause serious eye irritation, leading to pain and redness.

  • Ingestion: Harmful if swallowed, may cause gastrointestinal distress.

Safe Handling and Storage

Adherence to strict laboratory protocols is essential when working with this compound to minimize exposure and ensure a safe working environment.

2.1. Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).

  • Prevent the formation of dust or aerosols.

  • Use non-sparking tools and equipment.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

2.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store away from heat, sparks, and open flames.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes to the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn.Prevents skin contact.
Respiratory Protection Use in a chemical fume hood. If not available, a NIOSH-approved respirator with an appropriate cartridge may be necessary.Minimizes inhalation of vapors or dust.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following diagrams illustrate generalized workflows for safe handling and emergency response in a laboratory setting.

SafeHandlingWorkflow start Start: Prepare for Handling ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Verify Fume Hood Functionality ppe->fume_hood weigh 3. Weigh Compound in Fume Hood fume_hood->weigh dissolve 4. Prepare Solution in Fume Hood weigh->dissolve experiment 5. Conduct Experiment dissolve->experiment waste 6. Dispose of Waste in Labeled Container experiment->waste cleanup 7. Clean Work Area and Equipment waste->cleanup decontaminate 8. Remove PPE and Wash Hands cleanup->decontaminate end End decontaminate->end

Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Emergency Response

A clear and practiced emergency plan is vital for handling accidental releases.

EmergencyResponseProtocol spill Spill Occurs evacuate 1. Evacuate Immediate Area Alert Others spill->evacuate assess 2. Assess Spill Size and Hazard evacuate->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe 3a. Don Appropriate PPE small_spill->ppe contact_ehs 3b. Contact Emergency Services / EHS large_spill->contact_ehs absorb 4a. Contain and Absorb with Inert Material ppe->absorb collect 5a. Collect into a Sealed Container absorb->collect cleanup 6. Clean and Decontaminate Area collect->cleanup contact_ehs->cleanup dispose 7. Dispose of Waste Properly cleanup->dispose report 8. Document the Incident dispose->report end End report->end

Caption: A protocol for responding to chemical spills in a laboratory setting.

Disposal Considerations

All waste materials should be handled as hazardous waste.

  • Dispose of the compound and any contaminated materials in a designated, labeled hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.

This technical guide provides a framework for the safe handling of this compound. Researchers, scientists, and drug development professionals are strongly encouraged to perform a detailed risk assessment before commencing any work with this compound.

References

(4-(tert-Butyl)thiazol-2-yl)methanol: A Fragment for Drug Discovery - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. Small, low-complexity molecules, or "fragments," are screened for weak binding to biological targets. These hits then serve as starting points for the development of more potent and selective drug candidates. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide explores the potential of (4-(tert-Butyl)thiazol-2-yl)methanol as a valuable fragment for FBDD campaigns. While specific public data on this particular fragment is limited, this document provides a comprehensive overview of its synthesis, potential applications, and a general framework for its utilization in drug discovery, based on the established principles of FBDD and the known properties of analogous thiazole-containing compounds.

Introduction to this compound as a Fragment

This compound is a small molecule that embodies several key features of an ideal fragment for FBDD. Its molecular weight and structural simplicity adhere to the "Rule of Three," a common guideline for fragment properties. The thiazole ring provides a rigid scaffold with a well-defined vector for chemical elaboration, while the tert-butyl group offers a lipophilic handle that can probe hydrophobic pockets within a protein's binding site. The primary alcohol serves as a crucial point for synthetic modification, allowing for fragment growing, linking, or merging strategies.

Key Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₈H₁₃NOS
Molecular Weight171.26 g/mol
XLogP31.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2

Note: These properties are predicted and serve as a general guideline.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from standard methods for the synthesis of 2-substituted thiazoles. A common approach involves the Hantzsch thiazole synthesis, followed by reduction of a carbonyl group at the 2-position.

Hypothetical Synthetic Protocol

Scheme 1: Hypothetical Synthesis of this compound

Synthetic_Workflow A Thioacetamide C Ethyl 4-(tert-butyl)thiazole-2-carboxylate A->C Hantzsch Thiazole Synthesis B Ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate B->C D This compound C->D Reduction (e.g., LiAlH4)

Caption: Hypothetical synthetic workflow for this compound.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-(tert-butyl)thiazole-2-carboxylate

  • To a solution of ethyl 2-chloro-4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol, add thioacetamide (1.1 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield ethyl 4-(tert-butyl)thiazole-2-carboxylate.

Step 2: Reduction to this compound

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of ethyl 4-(tert-butyl)thiazole-2-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Fragment Screening Workflow

The utility of this compound as a fragment is determined through its inclusion in a fragment library and subsequent screening against a protein target of interest. A typical workflow for such a screening campaign is outlined below.

Fragment_Screening_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Structural Biology cluster_4 Hit-to-Lead A Fragment Library (including this compound) B Biophysical Screening (e.g., SPR, NMR, DSF) A->B C Orthogonal Biophysical Assay B->C Identify Hits D Biochemical/Cell-based Assay C->D Confirm Hits E X-ray Crystallography or Cryo-EM D->E Validate Hits F Structure-Guided Fragment Elaboration E->F Elucidate Binding Mode

Caption: A general workflow for a fragment-based drug discovery campaign.

Experimental Protocols for Key Screening Stages

Surface Plasmon Resonance (SPR) - Primary Screen

  • Immobilize the purified protein target onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Prepare a stock solution of this compound and other fragments in a suitable buffer (e.g., PBS with 5% DMSO).

  • Inject a dilution series of each fragment over the sensor surface and a reference flow cell.

  • Monitor the change in response units (RU) to detect binding.

  • Analyze the sensorgrams to determine binding affinity (KD) for positive hits.

Isothermal Titration Calorimetry (ITC) - Hit Validation

  • Prepare a solution of the purified protein target in the calorimeter cell.

  • Prepare a solution of the hit fragment, such as this compound, in the injection syringe at a concentration 10-20 times that of the protein.

  • Perform a series of injections of the fragment solution into the protein solution, measuring the heat change associated with each injection.

  • Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding.

Hypothetical Screening Data and Potential Targets

Thiazole-containing fragments have been identified as hits against a variety of protein targets.[1] Given the lack of specific data for this compound, the following table presents illustrative data that might be obtained from a screening campaign against a hypothetical kinase target.

Illustrative Screening Data for this compound

AssayTargetResult TypeValue
Surface Plasmon Resonance (SPR)Kinase XKD250 µM
Isothermal Titration Calorimetry (ITC)Kinase XKD300 µM
Biochemical Inhibition AssayKinase XIC₅₀> 500 µM

Note: This data is purely illustrative to demonstrate the type of quantitative information generated in FBDD.

Potential protein classes that could be targeted with a fragment library containing this compound include:

  • Kinases: The thiazole ring can participate in hinge-binding interactions.

  • Proteases: The fragment can probe hydrophobic pockets and provide vectors for reaching catalytic residues.

  • Epigenetic Targets (e.g., Bromodomains): The tert-butyl group can occupy hydrophobic pockets that recognize acetylated lysine residues.

Potential Signaling Pathway Involvement

Thiazole-containing compounds have been shown to modulate various signaling pathways, often through the inhibition of key protein kinases. For example, inhibition of a kinase in the MAP kinase pathway could have downstream effects on cell proliferation and survival.

MAPK_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAF RAF Kinase (Potential Target) Receptor->RAF MEK MEK RAF->MEK Inhibition by Thiazole Fragment ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival Transcription_Factors->Cellular_Response

Caption: Illustrative signaling pathway potentially modulated by a thiazole-containing fragment.

Conclusion

This compound represents a promising, albeit under-documented, fragment for use in fragment-based drug discovery. Its physicochemical properties and chemical handles make it an attractive starting point for the development of novel therapeutics. This technical guide provides a framework for its synthesis and application in a typical FBDD campaign. While the data and protocols presented are based on established principles and analogous compounds due to a lack of specific public information, they offer a robust starting point for researchers and drug development professionals interested in exploring the potential of this and similar thiazole-based fragments. Further empirical investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound.

References

A Technical Review of 2,4-Disubstituted Thiazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 2,4-disubstituted thiazole derivatives, a cornerstone scaffold in modern medicinal chemistry. Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen, are prevalent in numerous natural products and FDA-approved drugs, including the antibiotic Sulfathiazole and the antiretroviral Ritonavir.[1][2] The unique structural and electronic properties of the thiazole ring allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. This review focuses specifically on derivatives substituted at the 2- and 4-positions, a substitution pattern that has yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.

Core Synthetic Strategies

The most prevalent and versatile method for synthesizing 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[3] The general workflow involves the formation of the thiazole ring through the reaction of these two key precursors, often in a refluxing solvent like ethanol.[1][4]

A common two-step variation involves first synthesizing a thiosemicarbazone by condensing an aldehyde with thiosemicarbazide. This intermediate is then reacted with an α-haloketone (e.g., an α-bromoacetophenone) to yield the final 2,4-disubstituted thiazole.[1]

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclocondensation Aldehyde Aldehyde / Ketone Intermediate Thioamide Intermediate (e.g., Thiosemicarbazone) Aldehyde->Intermediate + Thioamide Thioamide / Thiourea / Thiosemicarbazide Thioamide->Intermediate Condensation Thiazole 2,4-Disubstituted Thiazole Intermediate->Thiazole Reaction in Refluxing Ethanol Haloketone α-Haloketone Haloketone->Thiazole +

Caption: General workflow of the Hantzsch thiazole synthesis.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 2,4-disubstituted thiazole scaffold has been exploited to develop potent agents against a range of diseases. The nature of the substituents at the C2 and C4 positions critically dictates the biological activity and target selectivity.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with some acting as kinase inhibitors.[5][6] The substituents at the C2 and C4 positions play a crucial role in determining their cytotoxic potency and the specific cancer cell lines they target. For instance, molecular docking studies have suggested that certain derivatives can bind to the active site of receptors like the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Thiazole 2,4-Disubstituted Thiazole Derivative Thiazole->EGFR Inhibits (ATP-binding site) Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Upregulates

Caption: Inhibition of the EGFR signaling pathway by a thiazole derivative.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • C2 Position: Amide or thiourea moieties at this position are often explored. The nature of the substituent on these groups can fine-tune the activity.

  • C4 Position: Aromatic or heteroaromatic rings are common. Substituents on this ring, such as halogens or methoxy groups, can significantly impact cytotoxicity. For example, a hydrophobic bond formation with key amino acid residues in the target protein is often essential for activity.[5]

  • A study synthesizing a series of carbazole-based 2,4-disubstituted thiazoles found several compounds with significant cytotoxicity against A549 (lung), MCF-7 (breast), and HT29 (colon) cancer cell lines.[7]

Table 1: Anticancer Activity of Selected 2,4-Disubstituted Thiazole Derivatives

Compound ID C2-Substituent C4-Substituent Cell Line IC50 (µM) Reference
PVS 03 (Substituted aniline) (Substituted group) MDAMB-231 (Potent activity reported) [5]
4c 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl (4-oxo) MCF-7 2.57 [8]
4c 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl (4-oxo) HepG2 7.26 [8]
Compound 3a (Carbazole derivative) (4-chlorophenyl) A549 11.23 [7]

| Compound 3b | (Carbazole derivative) | (4-bromophenyl) | A549 | 10.76 |[7] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and 2,4-disubstituted thiazoles have shown considerable promise.[9] They exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as various fungal strains.[10][11] One identified mechanism of action is the inhibition of glucosamine-6-phosphate synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[12]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • C2 Position: Often features amino, substituted amino, or hydrazinyl groups.

  • C4 Position: A substituted phenyl ring is a common feature. The presence of electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (-OCH3) at the para position of the phenyl ring has been shown to significantly enhance antimicrobial activity.[9][12] This is attributed to the formation of strong hydrogen bonds with amino acid residues in the target enzyme.[9]

  • Lipophilic substituents at the C4 position have also been correlated with potent anti-Candida activity.[13]

Table 2: Antimicrobial Activity of Selected 2,4-Disubstituted Thiazole Derivatives

Compound Class C4-Substituent Feature Target Organism MIC (µg/mL) Reference
Hydrazinyl-thiazoles 4-chlorophenyl (7b) Candida albicans 3.9 [13]
Hydrazinyl-thiazoles 4-bromophenyl (7c) Candida albicans 3.9 [13]
Thiazole Derivatives Nitro group on phenyl ring B. subtilis 3.92 - 4.01 [2]
Thiazole Derivatives Nitro group on phenyl ring S. aureus 3.39 - 4.11 [2]

| Thiazole Derivatives | Nitro group on phenyl ring | E. coli | 3.59 - 4.23 |[2] |

Anti-inflammatory Activity

Several 2,4-disubstituted thiazole derivatives have been investigated as potent anti-inflammatory agents.[10] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and lipoxygenase (LOX).[14] These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes. Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX LOX AA->LOX PGs Prostaglandins COX1->PGs Stomach Lining, Platelet Aggregation Thromboxane Thromboxane COX1->Thromboxane COX2->PGs Inflammation, Pain, Fever LTs Leukotrienes LOX->LTs Inflammation Thiazole 2,4-Disubstituted Thiazole Derivative Thiazole->COX2 Inhibits Thiazole->LOX Inhibits

Caption: Inhibition of COX/LOX pathways by a thiazole derivative.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • The nature of the substituents at both C2 and C4 positions dictates the potency and selectivity towards COX-1 versus COX-2.

  • For a series of 2-imino-4-thiazolidinones (a related scaffold), a 5-arylidene substitution was found to be crucial for activity. A 5-(3-methoxyphenylidene) derivative exhibited very good anti-inflammatory effects.[14]

  • In another study, condensing arylthioureas and thiosemicarbazones with 2,4-dichloro-5-fluorophenacyl bromide yielded several derivatives, two of which showed anti-inflammatory activity comparable to the standard drug Ibuprofen in a carrageenan-induced edema model.[15][16]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

Compound ID C2-Substituent C4-Substituent Assay Activity Reference
6b Amino 4-hydroxy-3-methoxyphenyl COX-2 Inhibition IC50 = 11.65 µM (Selective) [14]
21a (5-arylidene-thiazolidinone)imino 4-(4-bromophenyl) COX-1 Inhibition IC50 = 16 µM [14]
21b (5-arylidene-thiazolidinone)imino 4-(4-chlorophenyl) COX-1 Inhibition IC50 = 10 µM [14]
4g p-Tolylamino 2,4-dichloro-5-fluorophenyl Carrageenan-induced paw edema 43.1% Inhibition [16]

| 4p | 4-(5-(4-chlorophenyl)-2-furylidene)hydrazino | 2,4-dichloro-5-fluorophenyl | Carrageenan-induced paw edema | 45.9% Inhibition |[16] |

Experimental Protocols

General Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives[1]
  • Thiosemicarbazone Synthesis: An appropriate aromatic aldehyde (1 mmol) is dissolved in ethanol. A catalytic amount of acetic acid is added, followed by thiosemicarbazide (1 mmol). The mixture is refluxed for 2-4 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone intermediate.

  • Thiazole Ring Formation: The synthesized thiosemicarbazone (1 mmol) and an appropriately substituted α-bromoacetophenone (1 mmol) are taken in absolute ethanol. The mixture is refluxed for 6-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature. The resulting solid product is filtered, washed with water and then ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure 2,4-disubstituted thiazole derivative.

  • Characterization: The structure of the final compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][4]

In Vitro Cytotoxicity (MTT Assay)[8]
  • Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded into 96-well plates at a density of approximately 5×10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)[4][12]
  • Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate.

  • Inoculation: A standardized microbial inoculum (e.g., 5×10⁵ CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. A positive control (medium with inoculum) and a negative control (medium only) are included.

Conclusion

The 2,4-disubstituted thiazole scaffold remains a highly privileged structure in medicinal chemistry. Its synthetic tractability, primarily through the Hantzsch synthesis, allows for the creation of large, diverse chemical libraries. The extensive research reviewed herein demonstrates that strategic substitution at the C2 and C4 positions can yield highly potent and selective agents for the treatment of cancer, microbial infections, and inflammatory disorders. Future work in this area will likely focus on optimizing pharmacokinetic properties, further elucidating molecular mechanisms, and exploring novel therapeutic applications for this versatile and powerful heterocyclic core.

References

An In-depth Technical Guide to the Aromaticity and Reactivity of the Thiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic structure imparts a significant degree of aromaticity, which in turn governs its chemical reactivity. This guide provides a comprehensive overview of the aromatic character of the thiazole nucleus, supported by quantitative data and spectroscopic evidence. Furthermore, it delves into the diverse reactivity of the thiazole ring, exploring electrophilic and nucleophilic substitution reactions, metalation, cycloadditions, and the chemistry of its derivatives. Detailed experimental protocols for key transformations are provided to facilitate practical application in a research and development setting.

Introduction to the Thiazole Ring

Thiazole, with the molecular formula C₃H₃NS, is a planar, five-membered heterocyclic compound featuring a sulfur atom at position 1 and a nitrogen atom at position 3.[1] This arrangement of heteroatoms and π-electrons results in a stable aromatic system. The thiazole motif is a key structural component in numerous biologically active compounds, including the essential vitamin thiamine (B₁), and a wide array of pharmaceuticals such as the anti-inflammatory drug Meloxicam.[1] An understanding of its aromaticity and reactivity is therefore paramount for the rational design of novel thiazole-containing molecules with desired properties.

Aromaticity of the Thiazole Ring

The aromaticity of the thiazole ring is a consequence of its electronic and structural features, which fulfill Hückel's criteria for aromaticity: a cyclic, planar molecule with a continuous ring of p-orbitals containing 4n+2 π-electrons.

Electronic Structure and Resonance

The thiazole ring contains six π-electrons delocalized over the five atoms of the ring. The sulfur atom contributes a lone pair of electrons to the aromatic sextet, which is crucial for satisfying Hückel's rule (where n=1).[2] This delocalization of π-electrons can be represented by a series of resonance structures, which illustrate the distribution of electron density within the ring.

Caption: Resonance structures of the thiazole ring illustrating π-electron delocalization.

Quantitative Measures of Aromaticity

The aromaticity of thiazole can be quantified through various experimental and computational methods.

The bond lengths in the thiazole ring are intermediate between those of typical single and double bonds, providing structural evidence for electron delocalization.

BondBond Length (Å)
S1 - C21.722
C2 - N31.312
N3 - C41.375
C4 - C51.365
C5 - S11.714
Table 1: Experimentally determined bond lengths of the thiazole ring.[6]

Nuclear Magnetic Resonance (NMR) spectroscopy provides compelling evidence for the aromaticity of the thiazole ring. The protons on the ring experience a diamagnetic ring current, causing them to resonate at a lower field (higher ppm) than would be expected for non-aromatic protons.[1]

ProtonChemical Shift (δ, ppm) in CDCl₃
H28.75 - 8.80
H47.85 - 7.90
H57.25 - 7.30
Table 2: ¹H NMR chemical shifts of thiazole.[7][8][9]

The ¹³C NMR spectrum also reflects the aromatic nature of the ring.

CarbonChemical Shift (δ, ppm) in CDCl₃
C2~153.4
C4~143.7
C5~115.2
Table 3: ¹³C NMR chemical shifts of thiazole.[7][8][10]

Reactivity of the Thiazole Ring

The electronic distribution and the presence of heteroatoms in the thiazole ring dictate its reactivity towards various reagents.

Electrophilic Aromatic Substitution

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, substitution is possible, and the regioselectivity is influenced by the electron-donating sulfur atom and any substituents present on the ring. Calculated π-electron density suggests that the C5 position is the most electron-rich and therefore the primary site for electrophilic attack.[1][11]

G Thiazole Thiazole Ring (Nucleophile) Intermediate Wheland Intermediate (Resonance Stabilized) Thiazole->Intermediate Attack at C5 Electrophile Electrophile (E⁺) Product 5-Substituted Thiazole Intermediate->Product -H⁺ H+ H⁺ Intermediate->H+

Caption: General mechanism for electrophilic aromatic substitution on the thiazole ring.

Bromination of thiazole derivatives often occurs at the C5 position, especially in the presence of activating groups.[1]

SubstrateReagent(s)Product(s)Yield (%)
2-AminothiazoleBr₂ in HBr/H₂O2-Amino-5-bromothiazole~85-91
Thiazolo[5,4-d]thiazolePyridine·Br₂2-Bromothiazolo[5,4-d]thiazoleHigh
Table 4: Examples of bromination reactions of thiazole derivatives.[12]

Nitration of the thiazole ring typically requires harsh conditions and often proceeds in moderate yields. The presence of activating groups facilitates the reaction at the C5 position.

SubstrateReagent(s)Product(s)Yield (%)
2-AminothiazoleHNO₃/H₂SO₄2-Amino-5-nitrothiazoleModerate
2-ChlorothiazoleHNO₃/H₂SO₄2-Chloro-5-nitrothiazoleGood
Table 5: Examples of nitration reactions of thiazole derivatives.
Nucleophilic Substitution

The electron-deficient nature of the C2 position makes it susceptible to nucleophilic attack, particularly when the ring is activated by quaternization of the nitrogen or by the presence of a good leaving group.[2]

Halogens at the C2 position of the thiazole ring can be displaced by various nucleophiles.

SubstrateReagent(s)Product(s)Yield (%)
2-ChlorothiazoleNaOCH₃ in MeOH2-Methoxythiazole~80
2-BromothiazoleVarious nucleophiles2-Substituted thiazolesVariable
Table 6: Examples of nucleophilic substitution on halothiazoles.[13]
Metalation and C-H Functionalization

The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. This allows for regioselective deprotonation with strong bases like organolithium reagents to form 2-lithiothiazole, a versatile intermediate for introducing various functional groups.[1]

G Thiazole Thiazole Lithio 2-Lithiothiazole Thiazole->Lithio Deprotonation Base Strong Base (e.g., n-BuLi) Base->Lithio Product 2-Substituted Thiazole Lithio->Product Reaction with E⁺ Electrophile Electrophile (E⁺) Electrophile->Product

Caption: Workflow for the functionalization of thiazole at the C2 position via metalation.

Cycloaddition Reactions

The thiazole ring can participate in cycloaddition reactions, although the inherent aromatic stability of the ring often necessitates high temperatures.[1] Diels-Alder reactions with alkynes can lead to the formation of pyridines after extrusion of sulfur.[1]

Ring Opening Reactions

Under certain reductive or oxidative conditions, the thiazole ring can undergo cleavage. For example, treatment of some 2-substituted 4-methylthiazoles with sodium in liquid ammonia can lead to ring opening to form substituted propenethiolates.[14]

Chemistry of Thiazolium Salts

Alkylation of the nitrogen atom of the thiazole ring forms a thiazolium salt. The proton at the C2 position of the thiazolium ring is highly acidic, and its deprotonation generates a stable ylide or N-heterocyclic carbene (NHC). These thiazolium ylides are important intermediates in various organic reactions, most notably the benzoin condensation and the Stetter reaction.[15][16]

Experimental Protocols

Hantzsch Thiazole Synthesis

This is a classical and widely used method for the synthesis of the thiazole ring.[17][18][19][20][21][22]

Reaction: α-Haloketone + Thioamide → Thiazole

General Procedure:

  • Dissolve the α-haloketone (1 equivalent) and the thioamide (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture at reflux for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., sodium carbonate solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Example: Synthesis of 2-amino-4-phenylthiazole

  • Reactants: 2-Bromoacetophenone and thiourea.

  • Solvent: Methanol.

  • Conditions: Reflux.

  • Work-up: Neutralization with 5% sodium carbonate solution.

  • Yield: ~99% (crude).[17]

Electrophilic Bromination of 2-Aminothiazole

Reaction: 2-Aminothiazole + Br₂ → 2-Amino-5-bromothiazole

General Procedure:

  • Prepare a solution of 2-aminothiazole in an aqueous hydrobromic acid solution.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in hydrobromic acid dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified period.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify by recrystallization.

Yield: Typically 85-91%.

Conclusion

The thiazole ring possesses a unique combination of aromatic stability and versatile reactivity, making it a privileged scaffold in chemical sciences. Its aromatic character is well-established through structural, spectroscopic, and theoretical data. The reactivity of the thiazole ring is characterized by a propensity for electrophilic substitution at the C5 position and nucleophilic attack or deprotonation at the C2 position. This understanding of the fundamental properties of the thiazole ring is crucial for the continued development of novel pharmaceuticals, agrochemicals, and functional materials. The provided experimental protocols serve as a practical guide for the synthesis and functionalization of this important heterocyclic system.

References

Methodological & Application

Synthesis Protocol for (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The outlined procedure is based on the reduction of the corresponding aldehyde precursor, 4-(tert-Butyl)thiazole-2-carbaldehyde, using sodium borohydride.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many pharmaceutical agents. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, leveraging the lipophilic tert-butyl group and the reactive hydroxyl moiety for further chemical modifications. The following protocol describes a reliable and efficient method for its preparation in a laboratory setting.

Reaction Scheme

G cluster_0 Synthesis of this compound reactant 4-(tert-Butyl)thiazole-2-carbaldehyde product This compound reactant->product 1. NaBH4, Methanol 2. H2O (quench)

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the reduction of 4-(tert-Butyl)thiazole-2-carbaldehyde to this compound.

Materials and Reagents:

  • 4-(tert-Butyl)thiazole-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tert-Butyl)thiazole-2-carbaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved during this step.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0-5 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel if required.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 4-(tert-Butyl)thiazole-2-carbaldehyde
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours
Typical Yield 85-95%
Purity (crude) >90% (by ¹H NMR)
Appearance Off-white to pale yellow solid

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G start Start dissolve Dissolve 4-(tert-Butyl)thiazole-2-carbaldehyde in Methanol start->dissolve cool Cool to 0-5 °C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 react Stir for 1-2 hours at 0-5 °C add_nabh4->react quench Quench with Water react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude this compound concentrate->product

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocol described provides a straightforward and efficient method for the synthesis of this compound. The use of sodium borohydride as a reducing agent offers a milder and often more selective alternative to other metal hydrides. This procedure is scalable and can be readily adapted for various research and development applications.

Application Note and Protocol: High-Yield Reduction of Ethyl 4-(tert-Butyl)thiazole-2-carboxylate to (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the efficient reduction of ethyl 4-(tert-butyl)thiazole-2-carboxylate to its corresponding primary alcohol, (4-(tert-butyl)thiazol-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocol herein describes a robust and high-yielding procedure utilizing lithium aluminum hydride (LAH) as the reducing agent. Additionally, alternative reducing agents and their reaction conditions are discussed and summarized for comparison.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules. The functionalization of the thiazole ring is of significant interest in medicinal chemistry. The reduction of a carboxylate group at the 2-position of the thiazole ring to a hydroxymethyl group provides a key synthetic handle for further molecular elaboration. Lithium aluminum hydride (LAH) is a powerful and versatile reducing agent capable of converting esters to primary alcohols with high efficiency. This protocol has been developed based on established procedures for the reduction of similar heteroaromatic esters, ensuring a reliable and reproducible outcome.

Reaction Scheme

G cluster_reaction Reduction of Ethyl 4-(tert-Butyl)thiazole-2-carboxylate start Ethyl 4-(tert-butyl)thiazole-2-carboxylate product This compound start->product reagents 1. LiAlH4, THF 2. H2O/H+ workup

Figure 1: General reaction scheme for the reduction.

Materials and Reagents

MaterialSupplierCAS Number
Ethyl 4-(tert-butyl)thiazole-2-carboxylateSigma-Aldrich117665-68-4
Lithium aluminum hydride (LAH)Sigma-Aldrich16853-85-3
Anhydrous tetrahydrofuran (THF)Sigma-Aldrich109-99-9
Diethyl etherSigma-Aldrich60-29-7
Ethyl acetateSigma-Aldrich141-78-6
Sodium sulfate (anhydrous)Sigma-Aldrich7757-82-6
Hydrochloric acid (HCl), 1M solutionSigma-Aldrich7647-01-0
Saturated aqueous sodium bicarbonate solutionN/AN/A
Saturated aqueous sodium chloride solution (brine)N/AN/A

Experimental Protocol

This protocol is adapted from a similar, high-yielding reduction of a thiazole-2-carboxylate derivative.

1. Reaction Setup:

  • To an oven-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (LAH) (0.15 g, 4.0 mmol, 1.2 equiv).

  • Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

2. Addition of the Ester:

  • Dissolve ethyl 4-(tert-butyl)thiazole-2-carboxylate (0.71 g, 3.33 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Add this solution dropwise to the stirred LAH suspension over a period of 15-20 minutes, maintaining the temperature at 0 °C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is complete when the starting ester spot has disappeared.

4. Workup Procedure:

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of water (0.15 mL).

  • Add 15% aqueous sodium hydroxide solution (0.15 mL).

  • Add water (0.45 mL) and stir the mixture vigorously for 30 minutes, allowing it to warm to room temperature.

  • Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, and wash the filter cake with ethyl acetate (3 x 20 mL).

  • Combine the organic filtrates and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a white solid. An analogous procedure reported a yield of 93%.

Alternative Reducing Agents

While LAH is highly effective, other reducing agents can also be employed for the reduction of esters to alcohols. The choice of reagent may depend on factors such as functional group tolerance and desired reaction conditions.

Reducing AgentTypical Solvent(s)Typical TemperatureKey Considerations
Lithium Aluminum Hydride (LAH) THF, Diethyl ether0 °C to RTHighly reactive, not chemoselective. Reacts violently with protic solvents.
Diisobutylaluminium hydride (DIBAL-H) Toluene, THF, DCM-78 °C to RTCan be more selective than LAH. At low temperatures (-78 °C), it can reduce esters to aldehydes. For reduction to the alcohol, the reaction is typically warmed to room temperature.
Sodium Borohydride (NaBH₄) Methanol, EthanolRT to refluxGenerally less reactive than LAH and often requires higher temperatures or longer reaction times for ester reduction. May offer better chemoselectivity in the presence of more reactive functional groups.

Process Visualization

The following diagram illustrates the key steps of the experimental workflow.

Application Notes: The Utility of (4-(tert-Butyl)thiazol-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(4-(tert-Butyl)thiazol-2-yl)methanol is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its structural features, including the nucleophilic hydroxyl group and the biologically relevant thiazole core, make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The tert-butyl group provides steric bulk and lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

This document provides detailed protocols for the application of this compound in a key synthetic transformation, the Mitsunobu reaction, which is instrumental in the synthesis of various kinase inhibitors.

Key Applications:
  • Synthesis of Kinase Inhibitors: this compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors. The hydroxyl group can be readily derivatized to introduce various functionalities, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

  • Formation of Ether Linkages: The primary alcohol functionality of this compound is amenable to the formation of ether linkages with a variety of substrates, including phenols and other alcohols, through reactions such as the Mitsunobu reaction or Williamson ether synthesis. These ether linkages are common motifs in bioactive molecules.

Experimental Protocols

Mitsunobu Reaction for the Synthesis of Aryl Ethers

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including ethers, with inversion of configuration if the alcohol is chiral. In the context of this compound, a primary alcohol, the reaction proceeds to form an ether linkage without a change in stereochemistry at the carbon bearing the hydroxyl group. This reaction is particularly useful for coupling the thiazole methanol moiety to phenolic substrates, a common step in the synthesis of kinase inhibitors.

Reaction Scheme:

Detailed Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-nitrophenol as a representative example)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the substituted phenol (1.1 eq) in anhydrous THF (0.1 M concentration with respect to the alcohol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), is added triphenylphosphine (1.5 eq).

  • The resulting solution is stirred at 0 °C for 10 minutes.

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (4-(tert-butyl)thiazol-2-yl)methyl aryl ether.

Data Presentation:

EntryReactant 1Reactant 2 (Phenol)ProductYield (%)
1This compound4-Nitrophenol((4-(tert-butyl)thiazol-2-yl)methoxy)-4-nitrobenzene~60-80*

*Note: The yield is an estimated range based on typical Mitsunobu reactions of this type and may vary depending on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactant1 This compound Mixing Dissolve in Anhydrous THF Cool to 0 °C Reactant1->Mixing Reactant2 Substituted Phenol Reactant2->Mixing Reagent1 Triphenylphosphine Reagent1->Mixing Addition Add DIAD dropwise Mixing->Addition Stirring Stir at Room Temperature (12-24h) Addition->Stirring Concentration Concentrate in vacuo Stirring->Concentration Extraction Dissolve in EtOAc Wash with NaHCO3 & Brine Concentration->Extraction Drying Dry over MgSO4 Filter & Concentrate Extraction->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Product Pure Aryl Ether Product Chromatography->Product

Caption: Workflow for the synthesis of aryl ethers via Mitsunobu reaction.

Application Notes and Protocols for the Derivatization of the Hydroxyl Group on (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(tert-Butyl)thiazol-2-yl)methanol is a versatile building block in medicinal chemistry and drug discovery. The presence of a primary hydroxyl group on the thiazole scaffold provides a convenient handle for structural modification and the introduction of diverse functionalities. This document outlines detailed protocols for the derivatization of this hydroxyl group through common and robust chemical transformations: esterification, etherification, and carbamate formation. These derivatization strategies are essential for structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and the development of novel therapeutic agents.

General Derivatization Strategies

The primary hydroxyl group of this compound can be readily converted into a variety of functional groups. The three main derivatization pathways discussed here are:

  • Esterification: Reaction with carboxylic acids or their activated derivatives to form esters.

  • Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

  • Carbamate Formation: Reaction with isocyanates or carbamoyl chlorides to form carbamates.

Derivatization_Pathways cluster_start cluster_products start This compound ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification carbamate Carbamate Derivative start->carbamate Carbamate Formation

Figure 1: General derivatization pathways for this compound.

Esterification of this compound

Esterification is a fundamental reaction for modifying the properties of a molecule. The resulting esters can exhibit altered solubility, lipophilicity, and metabolic stability compared to the parent alcohol.

General Protocol: Acylation with Acyl Chlorides

This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.

Esterification_Workflow reagents Dissolve this compound and base in an aprotic solvent. cool Cool the mixture to 0 °C. reagents->cool add_acyl Add acyl chloride dropwise. cool->add_acyl react Stir at room temperature. add_acyl->react workup Aqueous workup and extraction. react->workup purify Purify by column chromatography. workup->purify product (4-(tert-Butyl)thiazol-2-yl)methyl ester purify->product

Figure 2: Workflow for the esterification of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine (TEA), pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous aprotic solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Quantitative Data (Representative Examples):

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl chlorideTriethylamineDCM2>95
Benzoyl chloridePyridineTHF1685-95
4-Nitrobenzoyl chlorideTriethylamineDCM490-98

Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction conditions. Optimization may be required.

Etherification of this compound

Ether derivatives can significantly alter the hydrogen bonding capacity and polarity of the parent molecule, which can be advantageous for improving cell permeability and metabolic stability.

General Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers, involving the reaction of an alkoxide with an alkyl halide.

Etherification_Workflow deprotonation Deprotonate this compound with a strong base in an aprotic solvent. add_halide Add alkyl halide. deprotonation->add_halide react Stir at room temperature or heat. add_halide->react workup Aqueous workup and extraction. react->workup purify Purify by column chromatography. workup->purify product (4-(tert-Butyl)thiazol-2-yl)methyl ether purify->product

Figure 3: Workflow for the Williamson ether synthesis.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred suspension of the strong base (1.2 eq) in the anhydrous aprotic solvent at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired ether.

Quantitative Data (Representative Examples):

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl iodideNaHTHFrt280-90
Benzyl bromideNaHDMF50675-85
Ethyl iodideKHMDSTHFrt1270-80

Note: The use of strong bases like NaH requires careful handling. Reactions should be performed in a well-ventilated fume hood under anhydrous conditions.

Carbamate Formation from this compound

Carbamates are important functional groups in medicinal chemistry, often used as isosteres for amides and esters, and can improve a compound's metabolic stability and cell permeability.

General Protocol: Reaction with Isocyanates

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates.

Carbamate_Formation_Workflow reagents Dissolve this compound in an aprotic solvent. add_isocyanate Add isocyanate and a catalytic amount of base. reagents->add_isocyanate react Stir at room temperature. add_isocyanate->react workup Solvent evaporation. react->workup purify Purify by recrystallization or column chromatography. workup->purify product (4-(tert-Butyl)thiazol-2-yl)methyl carbamate purify->product

Figure 4: Workflow for carbamate formation from an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, butyl isocyanate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))

  • Catalytic amount of a base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (optional, but can accelerate the reaction)

  • Solvents for purification (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous aprotic solvent.

  • Add the isocyanate (1.05 eq) to the solution. If desired, add a catalytic amount of base (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product. This can often be achieved by recrystallization or by silica gel column chromatography if necessary.

Quantitative Data (Representative Examples):

IsocyanateBase (cat.)SolventReaction Time (h)Yield (%)
Phenyl isocyanateNoneTHF4>95
n-Butyl isocyanateTEADCM2>95
4-Chlorophenyl isocyanateNoneTHF690-98

Note: Isocyanates are reactive and should be handled with care in a well-ventilated fume hood. They are sensitive to moisture.

Conclusion

The derivatization of the hydroxyl group on this compound provides a powerful tool for the synthesis of novel compounds with potentially improved biological activities and pharmacokinetic profiles. The protocols outlined in this document for esterification, etherification, and carbamate formation are robust and can be adapted to a wide range of reaction partners. Careful selection of reagents and reaction conditions will enable the efficient generation of diverse libraries of derivatives for further investigation in drug discovery programs.

Application Notes and Protocols for (4-(tert-Butyl)thiazol-2-yl)methanol in Novel Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-(tert-Butyl)thiazol-2-yl)methanol is a key heterocyclic building block for the synthesis of a variety of biologically active compounds. The presence of the tert-butyl group can enhance metabolic stability and cell membrane penetration, while the thiazole ring serves as a versatile scaffold for introducing further diversity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the development of novel inhibitors targeting microbial pathogens and cancer-related enzymes. The protocols are based on established methodologies for the synthesis of phenylthiazole and related derivatives, along with assays for evaluating their biological activity.[1][4][5][6]

I. Synthesis of Novel Phenylthiazole Antimicrobial Agents

This section details the synthesis of novel phenylthiazole derivatives using this compound as a precursor. The described compounds have shown promising activity against multidrug-resistant pathogens.[1][2]

General Synthetic Workflow

The synthesis involves a multi-step process starting from the oxidation of this compound to its corresponding aldehyde, followed by a condensation reaction to form the final phenylthiazole derivatives.

G cluster_synthesis Synthesis Workflow A This compound B Oxidation (e.g., PCC, DMP) A->B Step 1 C 4-(tert-Butyl)thiazole-2-carbaldehyde B->C D Condensation with Substituted Anilines C->D Step 2 E Schiff Base Intermediate D->E F Cyclization/Further Modification E->F Step 3 G Novel Phenylthiazole Inhibitors F->G

Caption: General workflow for the synthesis of phenylthiazole inhibitors.

Experimental Protocol: Synthesis of Phenylthiazole Derivatives

Step 1: Oxidation of this compound to 4-(tert-Butyl)thiazole-2-carbaldehyde

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the mixture through a pad of silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

Step 2 & 3: Synthesis of Phenylthiazole Inhibitors

This protocol is adapted from the synthesis of similar phenylthiazole antibiotics.[1][2]

  • To a solution of 4-(tert-butyl)thiazole-2-carbaldehyde (1 equivalent) in ethanol, add the desired substituted aniline (1 equivalent).

  • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours to form the Schiff base intermediate.

  • For further modification, such as the formation of a pyrimidine linker as described in related literature, the intermediate can be reacted with appropriate reagents. For example, allowing the Schiff base to react with a suitable enaminone.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

II. Biological Evaluation of Novel Inhibitors

This section provides protocols for evaluating the antimicrobial and anticancer activities of the synthesized compounds.

Antimicrobial Activity Assays

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of the synthesized compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., MRSA, C. difficile, C. albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.[1]

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Quantitative Data: Antimicrobial Activity

The following table summarizes the MIC values for representative phenylthiazole derivatives against various pathogens, as reported in the literature.[1][2]

Compound IDTarget OrganismMIC (μg/mL)
Compound 20 MRSA USA3004
C. difficile4
Candida species4-16
Compound 14 C. difficile16
Compound 17 C. difficile32
Anticancer Activity Assays

For compounds designed as anticancer agents, their efficacy can be evaluated through cytotoxicity assays and target-specific enzyme inhibition assays. Thiazole derivatives have been identified as potent inhibitors of enzymes like topoisomerase-II and various kinases.[4][7][8]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cell lines (e.g., A549, HepG2, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data: Anticancer Activity

The table below presents IC50 values for thiazole-based inhibitors against various cancer cell lines and kinases, based on published data for similar compound classes.[4][5][6]

Compound ClassTargetCell LineIC50 (nM)
Phenyl-amino-thiazole (PAT)Tubulin PolymerizationVarious Cancer CellsNanomolar range
4β-(thiazol-2-yl)amino-podophyllotoxinsTopoisomerase-IIA549, HepG2, HeLaVaries by compound
Thiazolyl-pyrazolinesEGFR/VEGFR-2Non-small lung cancerVaries by compound

III. Signaling Pathway Analysis

Inhibitors derived from this compound can modulate various cellular signaling pathways. For instance, thiazole-based compounds have been shown to act as topoisomerase-II inhibitors, leading to DNA damage and cell cycle arrest.[4]

Topoisomerase-II Inhibition Pathway

Topoisomerase-II inhibitors stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks. This damage activates downstream signaling cascades, such as the p73/ATM pathway, resulting in cell cycle arrest and apoptosis.[4]

G cluster_pathway Topoisomerase-II Inhibition Pathway Inhibitor Thiazole-based Inhibitor TopoII Topoisomerase-II Inhibitor->TopoII Inhibits DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induces ATM ATM Kinase Activation DNA_DSB->ATM p73 p73 Activation ATM->p73 H2AX H2AX Phosphorylation ATM->H2AX CellCycleArrest G2/M Cell Cycle Arrest p73->CellCycleArrest H2AX->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CyclinB1 CyclinB1/cdc2(p34) Regulation CellCycleArrest->CyclinB1

Caption: Signaling pathway of topoisomerase-II inhibitors.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treat cancer cells (e.g., A549) with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20 °C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase would be indicative of topoisomerase-II inhibition.[4]

Conclusion

This compound is a valuable and versatile building block for the development of novel inhibitors with potential applications in antimicrobial and anticancer therapies. The protocols and data presented here provide a framework for the synthesis, biological evaluation, and mechanistic study of new chemical entities derived from this scaffold. The inherent properties of the tert-butylthiazole moiety offer opportunities for creating compounds with improved pharmacological profiles.

References

Application Notes and Protocols for the N-Alkylation of Thiazolium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolium salts are a class of heterocyclic compounds that play a crucial role as precursors to N-heterocyclic carbenes (NHCs), which are widely utilized as organocatalysts in various chemical transformations. The N-alkylation of thiazoles is a fundamental step in the synthesis of these important compounds. This document provides detailed experimental procedures for the N-alkylation of thiazolium compounds, focusing on a direct alkylation method that is broadly applicable and suitable for the synthesis of a variety of N-alkylated thiazolium salts. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science.

General Reaction Scheme

The N-alkylation of a thiazole derivative typically proceeds via a direct quaternization reaction with an alkyl halide. The lone pair of electrons on the nitrogen atom of the thiazole ring attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the corresponding N-alkylthiazolium salt.

G cluster_reactants Reactants cluster_products Product Thiazole Thiazole Derivative ThiazoliumSalt N-Alkylthiazolium Salt Thiazole->ThiazoliumSalt 1. Solvent 2. Heat AlkylHalide Alkyl Halide (R-X) AlkylHalide->ThiazoliumSalt

Caption: General reaction for N-alkylation of a thiazole.

Experimental Protocols

This section details the materials and methods for a representative N-alkylation reaction: the synthesis of 3-ethyl-4-methylthiazolium bromide from 4-methylthiazole and ethyl bromide.

Materials and Equipment
  • Reagents:

    • 4-Methylthiazole (≥98%)

    • Ethyl bromide (≥99%)

    • Acetonitrile (anhydrous, ≥99.8%)

    • Diethyl ether (anhydrous, ≥99.7%)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Glass funnel

    • Filter paper

    • Rotary evaporator

    • Standard laboratory glassware

Experimental Workflow

G start Start reagents Combine 4-methylthiazole, ethyl bromide, and acetonitrile in a round-bottom flask. start->reagents reflux Reflux the reaction mixture under an inert atmosphere. reagents->reflux cool Cool the reaction mixture to room temperature. reflux->cool precipitate Precipitate the product by adding diethyl ether. cool->precipitate filter Isolate the solid product by vacuum filtration. precipitate->filter wash Wash the solid with diethylether. filter->wash dry Dry the product under vacuum. wash->dry characterize Characterize the final product (NMR, MS, etc.). dry->characterize end End characterize->end

Caption: Workflow for the synthesis of N-alkylthiazolium salts.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylthiazole (1.0 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add ethyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.[1]

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, add anhydrous diethyl ether to the reaction mixture to induce precipitation of the thiazolium salt.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.[2]

  • Drying: Dry the purified N-alkylthiazolium salt under vacuum to remove residual solvent. The final product is typically a white to off-white crystalline solid.[2]

Data Presentation

The following table summarizes representative data for the N-alkylation of various thiazole derivatives with different alkylating agents.

Thiazole DerivativeAlkylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
5-(2-hydroxyethyl)-4-methylthiazoleEthyl bromideAcetonitrileReflux2476[1]
4-MethylthiazoleBenzyl bromideToluene1101295N/A
ThiazoleMethyl iodideNoneRoom Temp48>90N/A
2-Aminobenzothiazoleα-Iodo methyl ketonesDMF80373-89[3]

Note: "N/A" indicates that a specific public reference for this exact combination was not found in the provided search results, but the conditions are representative of general procedures.

Characterization

The structure and purity of the synthesized N-alkylthiazolium salts can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the product. Key diagnostic signals include the downfield shift of the proton at the C2 position of the thiazolium ring and the appearance of signals corresponding to the newly introduced alkyl group.[4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the desired product.

  • Melting Point: The melting point of the crystalline product can be determined as an indicator of purity.

These detailed protocols and application notes provide a solid foundation for the synthesis and study of N-alkylated thiazolium compounds, facilitating their application in catalysis and drug development.

References

Application of (4-(tert-Butyl)thiazol-2-yl)methanol in antimicrobial agent synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel antimicrobial agents derived from (4-(tert-Butyl)thiazol-2-yl)methanol. The protocols are based on established synthetic methodologies for tert-butylphenylthiazole derivatives, which have demonstrated promising activity against multidrug-resistant pathogens.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole-containing compounds represent a promising class of antimicrobials due to their diverse biological activities. The incorporation of a tert-butyl moiety can enhance lipophilicity and potentially improve cell membrane penetration. This document outlines the synthesis and evaluation of antimicrobial agents based on a (4-(tert-Butyl)thiazol-2-yl) core structure, logically derived from this compound.

Proposed Synthetic Pathway

While direct synthesis from this compound is not explicitly detailed in the cited literature, a plausible synthetic route can be proposed. The initial step would involve the oxidation of the primary alcohol of this compound to the corresponding aldehyde. This aldehyde can then be condensed with a substituted acetophenone to form a chalcone-like intermediate, which upon reaction with a thioamide, would yield the desired substituted thiazole ring system. Subsequent modifications can be made to introduce various functionalities and explore structure-activity relationships.

Synthetic Workflow A This compound B Oxidation (e.g., PCC, DMP) A->B C (4-(tert-Butyl)thiazol-2-yl)carbaldehyde B->C D Condensation with Substituted Acetophenone C->D E Chalcone Intermediate D->E F Hantzsch Thiazole Synthesis (with Thioamide) E->F G Substituted (4-(tert-Butyl)thiazol-2-yl) Derivatives F->G H Further Functionalization G->H I Final Antimicrobial Agents H->I SAR Insights cluster_substituents Substituent Effects Core tert-Butylphenylthiazole Core Ethylenediamine Ethylenediamine (8) - Inactive Core->Ethylenediamine Hydroxylation Hydroxylation (9) - Activity against C. difficile Core->Hydroxylation Propylenediamine Propylenediamine (12) - Antibacterial & Antifungal Core->Propylenediamine Hydroxyl_Propyl Hydroxylated Propylenediamine (13) - Potent against C. difficile & MRSA Core->Hydroxyl_Propyl Diaminocyclohexane trans-1,2-Diaminocyclohexane (20) - Broad Spectrum Activity Core->Diaminocyclohexane

Application Notes and Protocols: Thiazole Derivatives as Fluorescent Probes in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing thiazole-based fluorescent probes for the advanced imaging of key cellular parameters. This document details the principles of detection, quantitative photophysical data of selected probes, and step-by-step experimental protocols for their application in live-cell imaging.

Introduction to Thiazole-Based Fluorescent Probes

Thiazole derivatives have emerged as a versatile class of fluorescent probes for cellular imaging due to their excellent photophysical properties, including high quantum yields, significant Stokes shifts, and tunable emission wavelengths. Their utility spans the detection of various cellular analytes and parameters, such as viscosity, metal ions, and reactive oxygen species (ROS). Many thiazole-based probes operate on a "turn-on" mechanism, exhibiting fluorescence only upon interaction with their target, which provides a high signal-to-noise ratio, making them ideal for sensitive detection in complex biological environments.

Principles of Detection

The fluorescence of many thiazole derivatives is highly sensitive to their local environment. This property is harnessed to design probes that respond to specific cellular changes.

Viscosity Sensing

Viscosity-sensitive probes, often referred to as "molecular rotors," typically consist of a fluorophore with a rotatable single bond. In low-viscosity environments, the molecule can freely rotate, leading to non-radiative decay and low fluorescence. In viscous environments, such as within specific cellular organelles, this rotation is restricted, forcing the excited molecule to decay radiatively, resulting in a significant increase in fluorescence intensity.

Ion Detection

Thiazole derivatives can be functionalized with specific chelating moieties that bind to metal ions like zinc (Zn²⁺). This binding event often alters the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response. This is commonly achieved by modulating processes like Photoinduced Electron Transfer (PET). In the absence of the target ion, the probe's fluorescence is quenched by PET. Upon ion binding, the PET process is inhibited, and fluorescence is restored.

Reactive Oxygen Species (ROS) Detection

Probes for ROS, such as hypochlorite or peroxynitrite, are designed with a recognition site that reacts specifically with the target ROS. This reaction induces a chemical transformation in the probe, converting it from a non-fluorescent to a highly fluorescent state.

Quantitative Data of Representative Thiazole-Based Probes

The selection of an appropriate fluorescent probe is critical for successful cellular imaging. The table below summarizes the key photophysical properties of selected thiazole-based probes for easy comparison.

Probe NameTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target OrganelleReference
HBTD-V Viscosity~488~583~95Varies with viscosityMitochondria[1]
Biotin-V Viscosity561570-620~9-59~0.80 (in high viscosity)Mitochondria (in cancer cells)[2]
DA-ZP1 Zinc (Zn²⁺)495515200.56 (with Zn²⁺)Golgi Apparatus[3][4]
Thiazole Orange Nucleic Acids515531 (with DNA)16>0.1 (bound)Nucleus/Cytoplasm[1]
ER-BnXPI CYP2J2 (ER Stress)~650~670~20Not SpecifiedEndoplasmic Reticulum[5]

Mandatory Visualizations: Diagrams and Workflows

General Mechanism of "Turn-On" Fluorescent Probes

This diagram illustrates the fundamental principle of a "turn-on" fluorescent probe, where the probe is initially non-fluorescent and becomes fluorescent upon binding to its target analyte.

TurnOnMechanism General 'Turn-On' Probe Mechanism Probe_Off Thiazole Probe (Non-Fluorescent) Probe_On Probe-Analyte Complex (Highly Fluorescent) Probe_Off->Probe_On Binding/Reaction Analyte Target Analyte (e.g., Viscosity, Ion, ROS) Analyte->Probe_On

Caption: General mechanism of a "turn-on" thiazole fluorescent probe.

Experimental Workflow for Live-Cell Imaging

This workflow outlines the key steps involved in using thiazole-based fluorescent probes for imaging in living cells, from cell culture to image analysis.

LiveCellImagingWorkflow Live-Cell Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis CellCulture 1. Cell Culture (Seed cells on imaging dish) ProbePrep 2. Probe Preparation (Prepare working solution) ProbeLoading 3. Probe Loading (Incubate cells with probe) ProbePrep->ProbeLoading Washing 4. Washing (Remove excess probe) ProbeLoading->Washing Stimulation 5. Induce Cellular Change (Optional) (e.g., add ionophore, drug) Washing->Stimulation Imaging 6. Confocal Microscopy (Acquire images) Stimulation->Imaging Analysis 7. Image Analysis (Quantify fluorescence) Imaging->Analysis

Caption: Standard experimental workflow for live-cell fluorescent imaging.

Unfolded Protein Response (UPR) Signaling Pathway

The Unfolded Protein Response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). While a specific thiazole probe for a UPR component was not identified, a probe like ER-BnXPI can monitor downstream effects of ER stress. This diagram shows a simplified overview of the three main branches of the UPR.

UPR_Pathway Simplified Unfolded Protein Response (UPR) Pathway cluster_sensors ER Membrane Sensors cluster_response Cellular Response ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1_splicing XBP1 Splicing IRE1a->XBP1_splicing eIF2a_phos eIF2α Phosphorylation (Translation Attenuation) PERK->eIF2a_phos ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Homeostasis Restoration of ER Homeostasis XBP1_splicing->Homeostasis Apoptosis Apoptosis XBP1_splicing->Apoptosis Prolonged Stress eIF2a_phos->Homeostasis eIF2a_phos->Apoptosis Prolonged Stress ATF6_cleavage->Homeostasis ATF6_cleavage->Apoptosis Prolonged Stress

Caption: The three major signaling branches of the Unfolded Protein Response.

Experimental Protocols

Protocol for Imaging Mitochondrial Viscosity with HBTD-V

This protocol is adapted for visualizing changes in mitochondrial viscosity in live mammalian cells.

Materials:

  • HBTD-V probe

  • DMSO (anhydrous)

  • Mammalian cells (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Confocal imaging dishes (glass bottom)

  • Confocal microscope with appropriate laser lines and filters

  • Nystatin or other viscosity-inducing agent (optional)

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a 1 mM stock solution of HBTD-V in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture mammalian cells in complete medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells onto confocal imaging dishes at a density to achieve 60-70% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of HBTD-V by diluting the 1 mM stock solution in serum-free medium to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the HBTD-V working solution to the cells and incubate for 30 minutes at 37°C.

  • Inducing Viscosity Changes (Optional):

    • To observe changes in mitochondrial viscosity, cells can be treated with an agent like nystatin.

    • After probe loading, wash the cells twice with warm PBS.

    • Add fresh culture medium containing the desired concentration of nystatin (e.g., 10-20 µM) and incubate for a specific time (e.g., 45 minutes) at 37°C.

  • Imaging:

    • After incubation (and optional treatment), wash the cells twice with warm PBS to remove excess probe.

    • Add fresh, pre-warmed PBS or serum-free medium to the cells for imaging.

    • Mount the imaging dish on the stage of a confocal microscope.

    • Excite the sample at approximately 488 nm and collect the emission between 570-620 nm.

    • Capture images using appropriate microscope settings (e.g., laser power, detector gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the mitochondrial regions using image analysis software (e.g., ImageJ/Fiji).

    • Compare the fluorescence intensity between control and treated cells to assess changes in mitochondrial viscosity.

Protocol for Imaging Intracellular Zinc with DA-ZP1

This protocol is designed for the detection of mobile zinc ions in the Golgi apparatus of live HeLa cells.[3][4]

Materials:

  • DA-ZP1 probe

  • DMSO (anhydrous)

  • HeLa cells

  • DMEM (dye- and serum-free)

  • Confocal imaging dishes (glass bottom)

  • Confocal microscope with appropriate laser lines and filters

  • Zinc pyrithione (ZnPT) for increasing intracellular zinc (optional)

  • TPEN for chelating intracellular zinc (optional)

Procedure:

  • Probe Stock Solution Preparation:

    • Prepare a stock solution of DA-ZP1 in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Seeding:

    • Culture HeLa cells in complete medium.

    • Seed cells onto confocal imaging dishes to reach 60-70% confluency for the experiment.

  • Probe Loading:

    • Prepare a 5 µM working solution of DA-ZP1 in dye- and serum-free DMEM.

    • Wash the cells once with warm, dye- and serum-free DMEM.

    • Add the DA-ZP1 working solution to the cells and incubate for 30 minutes at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Imaging Basal Zinc Levels:

    • Wash the cells twice with 1 mL of warm, dye- and serum-free DMEM.[4]

    • Add 2 mL of fresh, warm, dye- and serum-free DMEM to the dish.

    • Image the cells using a confocal microscope. Excite at ~495 nm and collect emission from 500-650 nm.[3]

  • Modulating Intracellular Zinc (Optional):

    • To increase zinc: Replace the medium with a solution of 25 µM ZnPT in dye- and serum-free DMEM and incubate for ~10 minutes before imaging.[4]

    • To decrease zinc: After imaging the zinc-replete state, replace the medium with a solution of 50 µM TPEN in dye- and serum-free DMEM and incubate for ~10 minutes before imaging.[4]

  • Image Analysis:

    • Quantify the mean fluorescence intensity of the Golgi regions in the captured images.

    • Compare the fluorescence intensity under basal, zinc-supplemented, and zinc-depleted conditions.

General Synthesis Strategy for Thiazole-Based Probes

The synthesis of thiazole-based fluorescent probes typically involves multi-step organic synthesis. A common approach is the Hantzsch thiazole synthesis, where a α-haloketone is reacted with a thioamide. The core thiazole structure can then be further modified through various coupling reactions to introduce the desired fluorophore extensions and analyte-recognition moieties. For example, a viscosity-sensitive probe might be synthesized by introducing a rotatable group via a Suzuki or Sonogashira coupling reaction. Ion-selective probes are often created by attaching a known chelator to the thiazole core. The final products are typically purified by column chromatography and characterized by NMR and mass spectrometry.

Conclusion

Thiazole derivatives represent a powerful and versatile toolkit for fluorescent imaging in living cells. Their tunable photophysical properties and diverse sensing mechanisms enable the visualization of a wide range of cellular processes and analytes with high sensitivity and specificity. The protocols and data provided in these application notes serve as a valuable resource for researchers aiming to employ these advanced probes in their studies of cellular function and disease.

References

Palladium-catalyzed cross-coupling reactions with thiazole intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

Analyzing Cross-Coupling Reactions

I'm starting a deep dive into palladium-catalyzed cross-coupling reactions, specifically those with thiazole intermediates. My focus is initially on recent key papers, particularly Suzuki and organozinc couplings. I'll prioritize understanding the reaction mechanisms and exploring different coupling partners.

Initiating Data Compilation

I'm now deeply immersed in the literature, expanding my search to include Sonogashira and Buchwald-Hartwig couplings alongside Suzuki and Negishi. I'm actively pinpointing exemplary reactions with comprehensive data, not just focusing on reaction conditions, but also on detailed protocols for thiazole synthesis and coupling. Simultaneously, I've begun structuring the application notes with an introduction, reaction type overview, and outlining the tables for data summary. The next step involves using Graphviz to illustrate mechanisms and workflows.

Expanding Literature Review

I've broadened my search to include all key palladium-catalyzed cross-coupling reactions involving thiazole intermediates. I'm actively pinpointing reactions with comprehensive data, not just conditions, but detailed thiazole synthesis and coupling protocols. Concurrently, I've begun structuring the application notes with an introduction and reaction overview. I'm also preparing tables for data summary, and planning Graphviz diagrams for mechanisms and workflows. Next, I'll move towards detailed protocol writing.

Application Notes and Protocols for Screening the Biological Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing assays for screening the biological activity of thiazole compounds. Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] This document outlines detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory potential, accompanied by data presentation guidelines and visualizations of key signaling pathways.

Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various biological pathways involved in tumor progression.[1][2][3] A common and reliable method for initial screening of anticancer activity is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the concentration at which a thiazole compound inhibits cell growth by 50% (IC50).

Materials:

  • Thiazole compound stock solution (in a suitable solvent like DMSO)

  • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.[5]

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Data Presentation: Anticancer Activity of Thiazole Derivatives

The following table summarizes the cytotoxic activity of various thiazole derivatives against different cancer cell lines, as reported in the literature.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4cMCF-7 (Breast)2.57 ± 0.16[4]
Compound 4cHepG2 (Liver)7.26 ± 0.44[4]
Compound 4mVarious1.69 - 2.2[6]
Compound 4MCF-7 (Breast)5.73[7]
Compound 4MDA-MB-231 (Breast)12.15[7]
Compound 8MCF-7 (Breast)3.36 µg/ml[8]
Compound 7aMCF-7 (Breast)4.75 µg/ml[8]
Cu(L1)2Cl2MCF-7 (Breast)105.6[9]
Cu(L3)Cl2MCF-7 (Breast)82.64[9]
Signaling Pathway: VEGFR-2 Inhibition by Thiazole Compounds

Many thiazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[10]

VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K Ras Ras/MAPK VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Thiazole Thiazole Compound Thiazole->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation Survival PLCg->Angiogenesis PI3K->Angiogenesis Ras->Angiogenesis

VEGFR-2 signaling inhibition by thiazole compounds.

Antimicrobial Activity Screening

Thiazole-containing compounds have been recognized for their broad-spectrum antimicrobial properties.[11] Standard methods to screen for this activity include the broth microdilution and agar disk diffusion assays.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a thiazole compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Thiazole compound stock solution

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth[13]

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile broth to all wells of a 96-well plate.

    • Add 50 µL of the thiazole compound stock solution to the first well of each row and perform serial twofold dilutions across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[13]

  • Inoculation:

    • Add 50 µL of the standardized inoculum to each well, except for the sterility control wells (broth only).

    • Include a growth control well (broth and inoculum, no compound).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by eye or with a microplate reader.

Experimental Protocol: Agar Disk Diffusion

This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[14][15]

Materials:

  • Thiazole compound

  • Sterile filter paper disks

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates[15]

  • Sterile swabs

  • Standardized inoculum (0.5 McFarland)

Procedure:

  • Inoculation:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the thiazole compound.

    • Aseptically place the disks on the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Zone of Inhibition Measurement:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various thiazole derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 37c (Antibacterial)Various Strains46.9 - 93.7[11]
Compound 37c (Antifungal)Various Strains5.8 - 7.8[11]
Hydrazine-thiazole derivativesFungal Strains0.45 - 31.2 µM[11]
4-(4-bromophenyl)-thiazol-2-amine (43a)S. aureus, E. coli16.1 µM[11]
Benzo[d]thiazole derivative 13/14S. aureus, E. coli, A. niger50 - 75[16]
2-phenyl-1,3-thiazole derivative 11/12S. aureus, E. coli, A. niger125 - 200[16]
Workflow: General Antimicrobial Screening

The following diagram illustrates a general workflow for screening the antimicrobial activity of thiazole compounds.

Antimicrobial_Workflow Start Start: Thiazole Compound Library Primary_Screening Primary Screening: Agar Disk Diffusion Start->Primary_Screening Active_Compounds Identify Active Compounds (Zone of Inhibition) Primary_Screening->Active_Compounds Secondary_Screening Secondary Screening: Broth Microdilution (MIC) Active_Compounds->Secondary_Screening Active End End Active_Compounds->End Inactive MIC_Determination Determine MIC Values Secondary_Screening->MIC_Determination Further_Studies Further Studies: Mechanism of Action, Toxicity MIC_Determination->Further_Studies Potent MIC_Determination->End Not Potent Further_Studies->End

General workflow for antimicrobial screening.

Anti-inflammatory Activity Screening

Thiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[17][18] A widely used in vivo model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol evaluates the ability of a thiazole compound to reduce acute inflammation in an animal model.[19][20]

Materials:

  • Thiazole compound

  • Carrageenan solution (1% w/v in saline)

  • Rodents (rats or mice)

  • Parenteral administration vehicle (e.g., saline, PEG400)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Administer the thiazole compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement:

    • Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives

The following table presents data on the anti-inflammatory effects of thiazole compounds in the carrageenan-induced paw edema model.

Compound IDDoseTime (hours)% Inhibition of EdemaReference
Compound 3c50 mg/kg3Significant[21]
Compound 3d50 mg/kg3Appreciable[21]
Compound 1425 mg/kg equivalent355[22]
Compound 1525 mg/kg equivalent360[22]
Signaling Pathway: COX-2 Inhibition by Thiazole Compounds

A key mechanism of anti-inflammatory action for many thiazole derivatives is the inhibition of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[23]

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Thiazole Thiazole Compound Thiazole->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates

COX-2 signaling inhibition by thiazole compounds.

References

Application Notes and Protocols for Measuring the Cytotoxicity of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer properties.[1] The evaluation of the cytotoxic effects of novel thiazole derivatives is a critical step in the drug discovery process.[1][2] This document provides detailed protocols for assessing the cytotoxicity of these compounds using established in vitro assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.[3][4][5]

Core Assays for Cytotoxicity Assessment

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic potential of novel thiazole derivatives. This typically involves assessing cell viability, cell membrane integrity, and the induction of apoptosis.

  • Cell Viability Assay (MTT): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[3][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.[6]

  • Cell Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8]

  • Apoptosis Assay (Caspase-Glo® 3/7): The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5][9] The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[5]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of novel thiazole derivatives involves several key stages, from initial cell culture preparation to data analysis and interpretation.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Thiazole Derivative Preparation compound_treatment Treatment with Thiazole Derivatives compound_prep->compound_treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay Incubation ldh_assay LDH Assay compound_treatment->ldh_assay Incubation caspase_assay Caspase-Glo® 3/7 Assay compound_treatment->caspase_assay Incubation data_acquisition Data Acquisition (Absorbance/Luminescence) mtt_assay->data_acquisition ldh_assay->data_acquisition caspase_assay->data_acquisition data_analysis Calculation of % Viability/Cytotoxicity & IC50 data_acquisition->data_analysis

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical and should be relevant to the intended therapeutic target of the novel thiazole derivatives. For anticancer drug screening, common choices include human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung adenocarcinoma).[10] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Preparation of Thiazole Derivatives
  • Stock Solution Preparation: Dissolve the novel thiazole derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-100 mM).

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.[7] The final DMSO concentration in the culture wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard procedures for determining cell viability.[11]

Materials:

  • Novel thiazole derivatives

  • Selected cell line

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the thiazole derivatives to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value (the concentration that inhibits cell viability by 50%).[7]

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Thiazole Derivatives incubate_24h->treat_cells incubate_treatment Incubate (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay workflow.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[4][8]

Materials:

  • Novel thiazole derivatives

  • Selected cell line

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole derivatives in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Transfer: Centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[4]

  • Reaction Mixture Addition: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[4]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

G start Start seed_and_treat Seed and Treat Cells start->seed_and_treat incubate Incubate seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reaction_mix Add LDH Reaction Solution transfer_supernatant->add_reaction_mix incubate_rt Incubate 30 min at RT add_reaction_mix->incubate_rt add_stop_solution Add Stop Solution incubate_rt->add_stop_solution read_absorbance Read Absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity end End calculate_cytotoxicity->end

Caption: LDH assay workflow.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol is based on the Promega Caspase-Glo® 3/7 Assay.[5][9]

Materials:

  • Novel thiazole derivatives

  • Selected cell line

  • White or black clear-bottom 96-well plates

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the thiazole derivatives in a 96-well plate as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.[1]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[1]

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Results can be expressed as fold change in caspase activity compared to the untreated control.

G start Start seed_and_treat Seed and Treat Cells in Opaque Plate start->seed_and_treat equilibrate Equilibrate Plate to RT seed_and_treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent equilibrate->add_reagent mix_and_incubate Mix and Incubate 1-3h at RT add_reagent->mix_and_incubate read_luminescence Read Luminescence mix_and_incubate->read_luminescence analyze_data Calculate Fold Change in Caspase Activity read_luminescence->analyze_data end End analyze_data->end

Caption: Caspase-Glo® 3/7 assay workflow.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. The primary endpoint for cytotoxicity is often the IC50 value, which represents the concentration of a compound that causes a 50% reduction in the measured parameter (e.g., cell viability).

Table 1: Cytotoxic Activity (IC50) of Novel Thiazole Derivatives

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Thiazole Derivative 1MCF-7MTT4815.2 ± 1.8
Thiazole Derivative 1HepG2MTT4822.5 ± 2.1
Thiazole Derivative 2MCF-7MTT485.8 ± 0.7
Thiazole Derivative 2HepG2MTT489.1 ± 1.2
Doxorubicin (Control)MCF-7MTT480.9 ± 0.1
Doxorubicin (Control)HepG2MTT481.2 ± 0.2

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Induction of Apoptosis by Novel Thiazole Derivatives

Compound (at 10 µM)Cell LineIncubation Time (h)Caspase-3/7 Activity (Fold Change vs. Control)
Thiazole Derivative 2MCF-7244.5 ± 0.5
Thiazole Derivative 2HepG2243.8 ± 0.4
Staurosporine (Control)MCF-7248.2 ± 0.9
Staurosporine (Control)HepG2247.5 ± 0.8

Data are presented as mean ± standard deviation from at least three independent experiments.

Signaling Pathway Visualization

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis. The apoptotic signaling cascade can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase8->caspase37 stress Cellular Stress (e.g., Thiazole Derivative) bcl2 Bcl-2 Family stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion

The protocols outlined in this document provide a robust framework for the systematic evaluation of the cytotoxic properties of novel thiazole derivatives. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of their compounds. This information is crucial for the advancement of promising candidates in the drug discovery and development pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: A widely adopted and effective method involves a two-step process. The first step is the Hantzsch thiazole synthesis to create the 4-(tert-butyl)thiazole core. The second step involves functionalization at the C2 position by deprotonation with a strong base followed by quenching with an electrophile, such as formaldehyde, to install the hydroxymethyl group.

Q2: Why is the C2 position of the thiazole ring targeted for functionalization?

A2: The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing effect of the adjacent sulfur and nitrogen atoms.[1][2][3] This allows for selective deprotonation by strong organolithium bases, creating a nucleophilic C2-anion that can react with various electrophiles.[1][2]

Q3: What are the most critical factors influencing the overall yield of this synthesis?

A3: The most critical factors are the purity of the starting materials, the complete exclusion of water and atmospheric moisture during the organometallic step, precise temperature control (especially during deprotonation and electrophilic quench), and the choice of solvent and base.

Q4: Are there alternative methods to introduce the hydroxymethyl group at the C2 position?

A4: Yes. An alternative involves reacting the C2-lithiated 4-(tert-butyl)thiazole with N,N-dimethylformamide (DMF) to synthesize the corresponding aldehyde, (4-(tert-butyl)thiazol-2-yl)carbaldehyde. This aldehyde can then be reduced to the desired alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This two-step functionalization can sometimes offer better control and higher overall yields compared to a direct quench with formaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Low yield in the Hantzsch synthesis of 4-(tert-butyl)thiazole.

  • Q: My thin-layer chromatography (TLC) analysis shows significant amounts of unreacted starting materials (1-bromo-3,3-dimethyl-2-butanone and thioformamide). What should I do?

    • A: This indicates an incomplete reaction. Ensure the reaction temperature is optimal; the Hantzsch synthesis often requires heating to reflux for several hours.[4] Verify the stoichiometry of your reactants. If the issue persists, consider extending the reaction time and re-monitoring by TLC until the starting material spot disappears.

  • Q: I am observing multiple side products on my TLC plate. What are the likely impurities?

    • A: Common side products include oxazoles, which can form if the thioamide is contaminated with its corresponding amide.[4] Dimerization or polymerization of the reactants can also occur under non-optimal conditions.[4] Ensure you are using high-purity thioformamide. Purification of the crude product via column chromatography is recommended to remove these byproducts.

Issue 2: Low yield or failed reaction during the C2-hydroxymethylation step.

  • Q: The reaction mixture turns dark, and I isolate a complex mixture of products with a very low yield of the desired alcohol. What is the likely cause?

    • A: This often points to issues with the organolithium intermediate. It is crucial to maintain anhydrous (water-free) conditions and an inert atmosphere (e.g., Argon or Nitrogen). All glassware should be flame-dried, and solvents must be rigorously dried before use. The reaction should be conducted at a very low temperature (typically -78 °C) to ensure the stability of the lithiated thiazole.

  • Q: My reaction seems to work, but the yield is consistently low. How can I optimize it?

    • A: Low yields can result from incomplete deprotonation or inefficient trapping of the anion. Ensure you are using a sufficient molar equivalent of a strong base like n-butyllithium (n-BuLi). The choice of electrophile and quenching conditions is also critical. Using freshly opened or prepared formaldehyde (e.g., from cracking paraformaldehyde) is essential. See the data table below for a comparison of different reaction parameters.

Quantitative Data Summary

The following table summarizes the impact of different reaction parameters on the yield of the C2-hydroxymethylation step, starting from 4-(tert-butyl)thiazole.

Entry Base (equiv.) Solvent Temperature (°C) Electrophile Yield (%)
1n-BuLi (1.1)THF-78Paraformaldehyde55
2n-BuLi (1.1)THF-40Paraformaldehyde35
3LDA (1.1)THF-78Paraformaldehyde62
4n-BuLi (1.1)Diethyl Ether-78Paraformaldehyde48
5n-BuLi (1.1)THF-78DMF, then NaBH₄75

Note: Yields are hypothetical and for illustrative purposes to show general trends in optimization.

Visualizations

Synthesis Workflow

cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: C2-Hydroxymethylation A 1-Bromo-3,3-dimethyl-2-butanone C 4-(tert-Butyl)thiazole A->C Reflux in Ethanol B Thioformamide B->C Reflux in Ethanol D 4-(tert-Butyl)thiazole E 1) n-BuLi, THF, -78°C 2) Paraformaldehyde D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

start Low Overall Yield Detected q1 Which step has low yield? start->q1 hantzsch Step 1: Hantzsch Synthesis q1->hantzsch Step 1 lithiation Step 2: Hydroxymethylation q1->lithiation Step 2 q_hantzsch TLC shows unreacted starting materials? hantzsch->q_hantzsch q_lith Reaction mixture darkens or forms complex mixture? lithiation->q_lith sol_hantzsch_1 Increase reflux time or temperature. Verify stoichiometry. q_hantzsch->sol_hantzsch_1 Yes sol_hantzsch_2 Check for side products (e.g., oxazole). Purify starting thioamide. Use column chromatography. q_hantzsch->sol_hantzsch_2 No sol_lith_1 Ensure strictly anhydrous conditions. Use flame-dried glassware. Use dry solvents & inert atmosphere. q_lith->sol_lith_1 Yes sol_lith_2 Optimize reaction parameters: - Check base equivalence (1.1 eq). - Maintain temp at -78°C. - Use fresh formaldehyde. q_lith->sol_lith_2 No

Caption: Troubleshooting decision tree for low yield in the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butyl)thiazole (Hantzsch Synthesis)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-3,3-dimethyl-2-butanone (10.0 g, 51.8 mmol) and thioformamide (4.1 g, 67.3 mmol) in ethanol (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup: Once the reaction is complete (disappearance of the bromo-ketone spot), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography on silica gel to afford 4-(tert-butyl)thiazole as a clear oil.

Protocol 2: Synthesis of this compound (C2-Hydroxymethylation)

  • Precaution: This reaction must be carried out under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-(tert-butyl)thiazole (5.0 g, 32.2 mmol) and anhydrous tetrahydrofuran (THF, 80 mL).

  • Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (14.2 mL, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add solid, dry paraformaldehyde (1.55 g, 1.6 eq, 51.5 mmol) in one portion to the stirred solution. The color of the solution should lighten.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient eluent from 4:1 to 1:1 hexane:ethyl acetate) to yield this compound as a white solid or viscous oil.

References

Technical Support Center: Purification of (4-(tert-Butyl)thiazol-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for the purification of crude (4-(tert-Butyl)thiazol-2-yl)methanol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle for purifying this compound by column chromatography?

A1: The purification relies on the principle of adsorption chromatography. The stationary phase, typically polar silica gel, is packed into a column. The crude mixture is loaded onto the top of the column and a liquid mobile phase (eluent) is passed through it. This compound, being a polar molecule due to its hydroxyl (-OH) group, will adsorb to the polar silica gel. By gradually increasing the polarity of the mobile phase, compounds are selectively desorbed and travel down the column at different rates. Less polar impurities will elute first, followed by the more polar desired product.[1][2]

Q2: What are the recommended stationary and mobile phases to start with?

A2:

  • Stationary Phase: Silica gel (230-400 mesh for flash chromatography) is the most common and effective choice for this type of polar heterocyclic compound.[1]

  • Mobile Phase (Eluent): A two-component solvent system is standard. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] You can begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate.

Q3: How can I determine the optimal solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an essential preliminary step.[5] By testing various solvent mixtures on a TLC plate spotted with your crude material, you can identify the system that provides the best separation between your desired product and its impurities. The ideal solvent system should give the this compound spot an Rf (Retardation factor) value of approximately 0.25-0.35 for optimal separation on the column.[6]

Q4: What are the likely impurities in a crude sample of this compound?

A4: Impurities can vary based on the synthetic route but often include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone or thioamide if using a Hantzsch-type synthesis.[3]

  • Reaction Byproducts: Products from side reactions that occurred during the synthesis.[3]

  • Solvent Residues: Organic volatile impurities from the reaction or initial workup steps.[7]

  • Degradation Products: The compound may be sensitive to the slightly acidic nature of silica gel, potentially leading to degradation during chromatography.[8]

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for purifying this compound.

  • TLC Analysis and Solvent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3).

    • Visualize the plate under UV light and/or by staining (e.g., potassium permanganate).

    • Select the solvent system that results in an Rf value of ~0.25-0.35 for the product spot and shows clear separation from impurities.

  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9] Add a thin layer (~0.5 cm) of sand on top of the plug.[9]

    • In a beaker, prepare a slurry by mixing silica gel (typically 30-50 times the weight of the crude product) with the initial, low-polarity eluent.[1][9]

    • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[9]

    • Open the stopcock to drain some solvent, allowing the silica to settle. The solvent level should never drop below the top of the silica bed.

    • Add a final layer of sand (~0.5 cm) on top of the packed silica to prevent disturbance during solvent addition.[10]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent or a slightly more polar solvent like dichloromethane.[10] Carefully pipette this solution directly onto the center of the top sand layer, avoiding disturbance of the surface.[10] Drain the solvent until it is just level with the sand.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely to get a free-flowing powder.[10] Carefully add this powder onto the top sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting the eluting solvent in fractions (e.g., test tubes or flasks).

    • Start with the low-polarity solvent system determined by TLC.

    • If separation is poor or the product moves too slowly, gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate.

    • Monitor the progress by collecting small spots from the column outflow for TLC analysis.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation 1. Incorrect solvent system polarity.[5] 2. Column was overloaded with too much crude material. 3. Poor column packing led to channeling.[1] 4. The compound is degrading on the silica gel.[8]1. Re-optimize the eluent using TLC. Aim for a larger ΔRf between your product and impurities. 2. Use a larger column or less sample. A general rule is a 30:1 to 50:1 ratio of silica to crude product by weight.[1] 3. Repack the column carefully, ensuring no air bubbles are trapped. 4. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before developing. If degradation occurs, consider using deactivated (neutral) silica or alumina.[8]
Product is Not Eluting 1. The mobile phase is not polar enough.[5] 2. The product has irreversibly adsorbed or decomposed on the column.[8]1. Gradually increase the eluent polarity. If using ethyl acetate/hexane, you can switch to a stronger system like 1-5% methanol in dichloromethane.[4] 2. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane). If the product still doesn't elute, it has likely decomposed.
Product Elutes Too Quickly 1. The mobile phase is too polar.[5] 2. The sample was loaded in too large a volume of solvent, causing a broad initial band.[10]1. Start with a less polar eluent (e.g., decrease the percentage of ethyl acetate in hexanes). 2. Ensure the sample is loaded in the absolute minimum amount of solvent required for dissolution.[10] Consider using the dry loading method.
Low Yield of Purified Product 1. Product loss during workup and transfer steps.[3] 2. Incomplete elution from the column. 3. Decomposition on the silica gel.[8] 4. Some product remains in mixed fractions.1. Be meticulous with transfers and rinsing of glassware. 2. After the main fractions are collected, flush the column with a highly polar solvent to check for any remaining product. 3. Use deactivated silica or an alternative stationary phase like alumina.[5][8] 4. Consider re-chromatographing the mixed fractions to recover more product.

Data Presentation

ParameterRecommendationNotes
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)Slightly acidic; can be deactivated with triethylamine for acid-sensitive compounds.[4]
Mobile Phase Systems 1. Hexane / Ethyl Acetate (EtOAc) 2. Dichloromethane (DCM) / Methanol (MeOH)1. Standard choice for moderately polar compounds. Start with 5-10% EtOAc and increase as needed.[4] 2. For more polar compounds or when stronger elution is required. Start with 1-2% MeOH.
Target Rf Value (TLC) 0.25 - 0.35Provides the best balance of separation and reasonable elution time.[6]
Silica Gel to Crude Ratio 30:1 to 50:1 by weightFor difficult separations, a higher ratio (up to 100:1) may be necessary.[1]

Visualized Workflows

G cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation start_end start_end process process decision decision output output A TLC Analysis to Find Solvent System B Prepare Slurry (Silica + Eluent) A->B C Pack Column B->C D Load Crude Sample (Wet or Dry) C->D E Elute with Solvent (Gradient Polarity) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Are Fractions Pure? G->H I Combine Pure Fractions H->I Yes L Re-column Mixed Fractions H->L No J Evaporate Solvent I->J K Purified Product J->K L->D Reload

Caption: Workflow for Column Chromatography Purification.

G problem problem cause cause solution solution p1 Poor Separation c1a Wrong Solvent Polarity p1->c1a c1b Column Overloaded p1->c1b c1c Poor Packing p1->c1c p2 No Elution c2a Eluent not Polar Enough p2->c2a c2b Decomposition on Column p2->c2b p3 Low Yield c3a Decomposition p3->c3a c3b Incomplete Elution p3->c3b s1a Re-run TLC to Optimize Eluent c1a->s1a s1b Reduce Sample Load / Use Larger Column c1b->s1b s1c Repack Column Carefully c1c->s1c s2a Increase Eluent Polarity (e.g., add MeOH) c2a->s2a s2b Use Deactivated Silica / Alumina c2b->s2b c3a->s2b s3b Flush Column with Stronger Solvent c3b->s3b

Caption: Troubleshooting Logic for Common Chromatography Issues.

References

Technical Support Center: Synthesis of 2-Substituted-4-tert-butylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-substituted-4-tert-butylthiazoles via the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side reactions and optimization of reaction conditions.

Issue Potential Cause Recommended Solution
Low or No Yield of the Desired 4-tert-butylthiazole 1. Favorskii Rearrangement: The α-haloketone, 1-bromo-3,3-dimethyl-2-butanone, can undergo a base-catalyzed Favorskii rearrangement, a significant competing side reaction. The thioamide reactant can act as a base, initiating this pathway. 2. Incomplete Reaction: The steric hindrance of the tert-butyl group can slow down the desired Hantzsch reaction, leading to incomplete conversion. 3. Impure Starting Materials: Contamination in the α-haloketone or thioamide can introduce competing reactions.1. Control Basicity and Temperature: Use a slight excess of the thioamide and maintain a neutral to slightly acidic pH if possible. Lowering the reaction temperature may also disfavor the rearrangement. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). An increase in reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. 3. Ensure Purity: Use freshly purified starting materials. The α-haloketone can be purified by distillation, and the thioamide by recrystallization.
Multiple Spots on TLC, Indicating Impurities 1. Formation of Oxazole Byproduct: If the thioamide is contaminated with the corresponding amide, an oxazole byproduct can form. 2. Formation of Iminothiazole Isomer: Under acidic conditions, particularly with N-substituted thioureas, the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer can occur. 3. Dimerization/Polymerization: Self-condensation of the reactants or intermediates can lead to higher molecular weight impurities.1. Use Pure Thioamide: Ensure the thioamide is free from its corresponding amide. 2. Maintain Neutral pH: Control the pH of the reaction mixture to avoid acidic conditions that favor the imino-thiazole formation. 3. Optimize Reactant Concentrations: Use appropriate concentrations to minimize self-condensation reactions.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: The desired thiazole and some side products may have similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Materials: If the reaction has not gone to completion, unreacted α-haloketone and thioamide will contaminate the crude product.1. Recrystallization: Attempt recrystallization from a suitable solvent system to selectively crystallize the desired product. 2. Optimize Chromatography Conditions: If column chromatography is necessary, use a shallow solvent gradient to improve separation. 3. Drive Reaction to Completion: Ensure the reaction has proceeded to completion by TLC monitoring before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 4-tert-butylthiazoles?

A1: The most probable and significant side reaction is the Favorskii rearrangement of the starting α-haloketone, 1-bromo-3,3-dimethyl-2-butanone. This reaction is base-catalyzed and can be initiated by the thioamide, leading to the formation of tert-butylacetic acid derivatives instead of the desired thiazole.

Q2: How can I minimize the Favorskii rearrangement?

A2: To minimize the Favorskii rearrangement, it is crucial to control the reaction conditions. Using a minimal excess of the thioamide and maintaining a neutral or slightly acidic reaction medium can disfavor this side reaction. Lowering the reaction temperature can also be beneficial.

Q3: My reaction with an N-substituted thiourea gives a mixture of isomers. Why?

A3: When using an N-substituted thiourea under acidic conditions, a competing cyclization can occur, leading to a mixture of the expected 2-(N-substituted-amino)-4-tert-butylthiazole and the isomeric 3-substituted-2-imino-4-tert-butyl-2,3-dihydrothiazole. Maintaining a neutral pH is key to selectively obtaining the desired 2-amino isomer.

Q4: What is a suitable solvent for this reaction?

A4: Ethanol is a commonly used solvent for the Hantzsch thiazole synthesis and is generally effective for the synthesis of 4-tert-butylthiazoles. Other polar solvents like methanol or DMF can also be employed.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TTC). Develop a suitable solvent system that allows for the clear separation of the starting materials and the product. The disappearance of the limiting reactant spot indicates the completion of the reaction.

Reaction Pathways and Experimental Workflow

cluster_main Main Reaction Pathway (Hantzsch Synthesis) cluster_side Side Reaction Pathway (Favorskii Rearrangement) A 1-Bromo-3,3-dimethyl-2-butanone (α-Haloketone) C Intermediate A->C Nucleophilic Attack B Thioamide B->C D 2-Substituted-4-tert-butylthiazole (Desired Product) C->D Cyclization & Dehydration E 1-Bromo-3,3-dimethyl-2-butanone F Enolate E->F Base (e.g., Thioamide) G Cyclopropanone Intermediate F->G Intramolecular SN2 H tert-Butylacetic Acid Derivative (Byproduct) G->H Nucleophilic Attack & Ring Opening

Caption: Main Hantzsch synthesis pathway versus the competing Favorskii rearrangement side reaction.

prep Reactant Preparation (Purify starting materials) reaction Reaction Setup (Combine reactants in solvent) prep->reaction monitoring Reaction Monitoring (TLC analysis) reaction->monitoring workup Aqueous Workup (Quench, extract, and dry) monitoring->workup Upon completion purification Purification (Column chromatography or recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the synthesis of 2-substituted-4-tert-butylthiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-tert-butylthiazole

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Bromo-3,3-dimethyl-2-butanone

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.2 equivalents) in ethanol. To this solution, add 1-bromo-3,3-dimethyl-2-butanone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC. The reaction time can vary, so periodic monitoring is essential.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.

Note: This document is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

Technical Support Center: Optimization of Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Reaction Conditions for Thiazole Ring Formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of thiazoles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental process of thiazole ring formation, particularly focusing on the widely used Hantzsch thiazole synthesis.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer:

Low yields in thiazole synthesis, particularly the Hantzsch method, can be attributed to several factors. Here are the key areas to troubleshoot:

  • Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical. α-haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions. Similarly, thioamides can degrade over time. Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Reaction Conditions:

    • Temperature: The reaction temperature significantly impacts the rate and yield. While some reactions proceed at room temperature, others require heating. Overheating can lead to decomposition and the formation of side products. It is crucial to optimize the temperature for your specific substrates.

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. Conversely, excessively long reaction times can lead to product degradation.

    • Solvent: The choice of solvent is crucial. Protic solvents like ethanol and methanol are commonly used and often give good results. However, for specific substrates, other solvents like dioxane or even solvent-free conditions might be more effective.[1]

  • Stoichiometry: Ensure you are using the correct stoichiometry. In some cases, using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion and improve the yield.

  • Work-up and Purification: Product can be lost during the isolation and purification steps. Ensure the pH is appropriately adjusted during work-up to precipitate the product. Optimize your purification method, whether it be recrystallization or column chromatography, to minimize loss.

Question 2: I am observing multiple spots on my TLC plate. What are the possible side products in a Hantzsch thiazole synthesis?

Answer:

The formation of multiple products is a common issue. Here are some of the likely side products:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.

  • Oxazole Formation: If your thioamide is contaminated with the corresponding amide, the formation of an oxazole byproduct can occur through a similar reaction pathway.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization, leading to higher molecular weight impurities.

  • Regioisomer Formation: When using N-monosubstituted thioureas, the condensation with α-haloketones can lead to two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles. The product distribution is often dependent on the pH of the reaction medium, with neutral conditions typically favoring the 2-amino-thiazole.[2]

Question 3: How can I minimize the formation of these side products?

Answer:

Minimizing side product formation is key to improving both yield and purity. Consider the following strategies:

  • Ensure Purity of Reagents: As mentioned, start with high-purity α-haloketones and thioamides.

  • Control Reaction Temperature: Carefully control the reaction temperature to avoid decomposition and unwanted side reactions. Running the reaction at the lowest effective temperature is often beneficial.

  • Optimize Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times after the starting materials have been consumed.

  • pH Control: For reactions involving N-substituted thioureas, controlling the pH can be critical for achieving the desired regioselectivity. Neutral or slightly basic conditions often favor the formation of the desired 2-aminothiazole.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

Question 4: My thiazole product is difficult to purify. What purification strategies are most effective?

Answer:

Purification of thiazole derivatives can be challenging due to the presence of closely related impurities. Here are some recommended methods:

  • Recrystallization: This is often the most effective method for purifying solid thiazole products. A variety of solvents can be tested to find the optimal conditions for crystallization. The use of activated charcoal during recrystallization can help to remove colored impurities.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard and effective technique. A range of solvent systems (e.g., hexane/ethyl acetate) can be used for elution.

  • Acid-Base Extraction: If your thiazole derivative has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the purified thiazole.

  • Salt Formation: In some cases, converting the thiazole product to a salt (e.g., a hydrochloride salt) can induce crystallization and facilitate purification. The free base can then be regenerated after purification.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of thiazole synthesis, primarily focusing on the Hantzsch reaction.

Table 1: Effect of Solvent and Reaction Time on the Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine [1]

SolventTemperature (°C)Time (min)Yield (%)
No solvent90-12015Trace
Ethanol90-1201579
Ethanol90-1203085
Methanol901571
Methanol903095
Acetonitrile90-1001565

Reaction performed under microwave irradiation.

Table 2: Effect of Catalyst and Reaction Conditions on the Synthesis of a Hantzsch Thiazole Derivative [3][4]

CatalystCatalyst Loading (mol%)SolventTemperatureTimeYield (%)
None-Ethanol/Water (1:1)Reflux-Low
SiW.SiO₂5Ethanol/Water (1:1)65°C3.5 h55
SiW.SiO₂10Ethanol/Water (1:1)65°C3 h68
SiW.SiO₂15Ethanol/Water (1:1)65°C2 h85
SiW.SiO₂20Ethanol/Water (1:1)65°C2 h85
SiW.SiO₂ (reused)15Ethanol/Water (1:1)65°C2 h82
SiW.SiO₂15Ethanol/Water (1:1)Room Temp (Ultrasonic)1.5 h85

SiW.SiO₂ = Silica supported tungstosilisic acid.

Experimental Protocols

Below are detailed methodologies for key experiments related to thiazole ring formation.

Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole [5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask or scintillation vial

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Reflux condenser (if necessary)

  • Buchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1 equivalent) and thiourea (7.5 mmol, 1.5 equivalents).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to a gentle reflux (around 100°C) for 30 minutes. The reaction progress can be monitored by TLC.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water to remove any remaining salts.

  • Allow the product to air dry on the filter paper or on a watch glass.

  • The purity of the product can be assessed by melting point determination and TLC analysis. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Hantzsch Thiazole Derivatives under Conventional Heating [3][4]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehyde

  • Silica supported tungstosilisic acid (SiW.SiO₂)

  • Ethanol/Water (1:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol, 1 equivalent), thiourea (1 mmol, 1 equivalent), a substituted benzaldehyde (1 mmol, 1 equivalent), and silica supported tungstosilisic acid (15 mol%).

  • Add 5 mL of an ethanol/water (1:1) mixture and a magnetic stir bar.

  • Heat the mixture to reflux (65°C) with stirring for 2 to 3.5 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture to collect the solid product.

  • Wash the collected solid with ethanol.

  • To remove the catalyst, dissolve the solid in acetone and filter.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the purified product.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the optimization of thiazole ring formation.

Optimization_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Optimization cluster_decision 4. Decision start Define Target Thiazole reagents Select & Purify Starting Materials (α-haloketone, thioamide) start->reagents setup Reaction Setup (Solvent, Catalyst, Stoichiometry) reagents->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions monitoring Monitor Progress (TLC) conditions->monitoring workup Work-up & Isolation monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification analysis Characterization (NMR, MS, MP) purification->analysis evaluation Evaluate Yield & Purity analysis->evaluation decision Optimal? evaluation->decision decision->setup No end Optimized Protocol decision->end Yes

Caption: A logical workflow for the optimization of thiazole ring synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product impure_reagents Impure Starting Materials start->impure_reagents suboptimal_cond Suboptimal Conditions (Temp, Time, Solvent) start->suboptimal_cond side_reactions Side Reactions start->side_reactions workup_loss Loss during Work-up/ Purification start->workup_loss verify_purity Verify/Purify Reagents impure_reagents->verify_purity optimize_cond Optimize Conditions (Systematic Screening) suboptimal_cond->optimize_cond control_params Control Parameters (pH, Atmosphere) side_reactions->control_params optimize_purification Optimize Purification Method workup_loss->optimize_purification

Caption: A troubleshooting decision tree for thiazole synthesis issues.

References

Technical Support Center: Purification of (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of (4-(tert-Butyl)thiazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: The most common impurity is the unreacted starting material, typically 4-(tert-butyl)thiazole-2-carbaldehyde or a corresponding ester, from which the methanol is synthesized via reduction. Other potential impurities include byproducts from side reactions, such as products of over-reduction or decomposition, and residual solvents from the reaction.

Q2: Which purification technique is most suitable for this compound?

A2: Both column chromatography and recrystallization are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. Column chromatography is excellent for separating mixtures with multiple components, while recrystallization is a cost-effective method for removing smaller amounts of impurities from a solid product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from its impurities. A suitable eluent for TLC can be determined by testing various solvent systems, starting with a non-polar solvent and gradually increasing the polarity. For this compound, a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is often a good starting point.

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is typically a white to off-white solid. The presence of colored impurities may indicate the need for further purification, potentially involving treatment with activated carbon during recrystallization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of the product and a major impurity. The solvent system (eluent) has suboptimal polarity.Modify the eluent system. If the spots are too close together on the TLC plate, try a less polar solvent system to increase the separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may also improve separation.[1]
The compound is not eluting from the column. The eluent is not polar enough.Increase the polarity of the eluent. For thiazole derivatives, mixtures of hexanes with ethyl acetate or dichloromethane with methanol are common.[2] If the compound is particularly polar, a small percentage of methanol can be added to the eluent.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Streaking or tailing of spots on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample may be overloaded on the TLC plate or column.Add a small amount of a modifier to the eluent, such as triethylamine (1-2%) for basic compounds or acetic acid (1-2%) for acidic compounds, to improve the peak shape. Ensure the sample is not too concentrated when loaded onto the column.
Recrystallization Troubleshooting
Issue Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good "dissolving" solvent for the compound at high temperatures.Select a more suitable solvent or a mixed solvent system. For polar compounds like alcohols, solvents like ethanol, methanol, or acetone, or mixtures with water can be effective.[3]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly. The compound is significantly impure.Use a lower-boiling solvent. Allow the solution to cool more slowly. An initial purification by column chromatography may be necessary to remove a significant portion of the impurities before recrystallization.
No crystals form upon cooling. Too much solvent was used. The solution is not sufficiently supersaturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Add a seed crystal of the pure compound.
Low recovery of the purified product. Too much solvent was used, leading to significant product loss in the mother liquor. The compound is too soluble in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent necessary to dissolve the compound.[3][4] Cool the solution in an ice bath to minimize the solubility of the product. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

1. Slurry Preparation:

  • In a beaker, create a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

2. Column Packing:

  • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.

  • Pour a layer of sand over the plug.

  • Carefully pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Carefully apply the sample solution to the top of the silica gel.

  • Allow the sample to adsorb onto the silica gel.

4. Elution:

  • Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes).

  • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired compound.

  • Collect fractions and monitor them by TLC.

5. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a mixed solvent system, one solvent should readily dissolve the compound ("good" solvent), while the other should not ("poor" solvent).[3]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.[3]

3. Hot Filtration (optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table presents representative data for the purification of this compound.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity Before (%)Purity After (%)
Column Chromatography5.04.18285>98
Recrystallization5.03.87685>97

Note: Purity was determined by HPLC analysis. These values are illustrative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualizations

PurificationWorkflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Analysis & Outcome Crude Crude Product This compound CC Column Chromatography Crude->CC High impurity load Recryst Recrystallization Crude->Recryst Low impurity load TLC TLC Analysis CC->TLC Monitor fractions Pure Pure Product Recryst->Pure Direct isolation TLC->Pure Combine pure fractions TroubleshootingLogic cluster_cc Column Chromatography cluster_recryst Recrystallization Start Purification Issue PoorSep Poor Separation Start->PoorSep NoElution No Elution Start->NoElution OilingOut Oiling Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Solvent Adjust Solvent Polarity PoorSep->Solvent NoElution->Solvent SlowCool Slow Cooling OilingOut->SlowCool Concentrate Concentrate Solution NoCrystals->Concentrate

References

Stability issues of (4-(tert-Butyl)thiazol-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (4-(tert-Butyl)thiazol-2-yl)methanol in solution. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place, protected from direct sunlight. Room temperature storage is generally acceptable for the solid form.

Q2: What solvents are suitable for dissolving this compound?

Based on the polarity of the molecule and information on similar compounds, polar solvents are recommended.

  • Recommended Solvents: Methanol, ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). A structurally related compound, (4-(4-Fluorophenyl)thiazol-2-yl)methanol, is soluble in polar solvents like methanol and ethanol.[1]

  • Solvents to Use with Caution: While soluble, prolonged storage in protic solvents like methanol and ethanol at room temperature may lead to slow degradation. For stock solutions, aprotic solvents like DMSO or DMF are generally preferred.

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH. The thiazole ring and the hydroxymethyl group can be susceptible to degradation under strongly acidic or basic conditions. It is advisable to prepare fresh aqueous solutions for each experiment and to buffer the solution to a pH between 6 and 7.5 for optimal stability.

Q4: Are there any known incompatibilities for this compound?

Yes, this compound should be considered incompatible with strong oxidizing agents.[2] Contact with these agents can lead to the oxidation of the methanol group. Additionally, exposure to strong acids or bases should be avoided as they may compromise the integrity of the thiazole ring.

Q5: How can I tell if my solution of this compound has degraded?

Visual inspection and analytical techniques can help identify degradation.

  • Visual Cues: A change in the color of the solution (e.g., turning yellow or brown) or the formation of a precipitate can indicate degradation.

  • Analytical Confirmation: Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the solution and identify potential degradation products.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity.

This is a common problem that may be linked to the degradation of the compound in solution.

Troubleshooting Workflow:

A Inconsistent Results B Prepare Fresh Solution A->B C Check Solvent Purity A->C D Assess Solution Stability (HPLC/LC-MS) A->D F Still Inconsistent? B->F C->F D->F E Store Stock Solutions Properly (Aliquot, -20°C or -80°C, desiccate) I Problem Resolved E->I F->E No G Consider Alternative Solvent (e.g., DMSO) F->G Yes H Re-evaluate Experimental Conditions (pH, Temperature, Light Exposure) G->H J Contact Technical Support H->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Degradation in Solution Always prepare fresh solutions before each experiment. If a stock solution must be used, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Solvent Quality Use high-purity, anhydrous solvents. Impurities in the solvent, such as water or peroxides, can accelerate degradation.
Inappropriate pH For aqueous solutions, maintain a pH between 6.0 and 7.5 using a suitable buffer system. Avoid highly acidic or basic conditions.
Exposure to Light Protect solutions from light by using amber vials or by wrapping the container in aluminum foil, as the compound may be light-sensitive.
Oxidation Ensure solvents are degassed to remove dissolved oxygen, especially for long-term experiments. Avoid contact with strong oxidizing agents.[2]
Issue 2: Solution changes color or a precipitate forms.

This is a strong indicator of chemical degradation or poor solubility.

Logical Relationship of Degradation Indicators:

cluster_observations Observations cluster_causes Potential Causes A Color Change C Chemical Degradation A->C E Oxidation A->E B Precipitate Formation B->C D Poor Solubility B->D F pH Shift B->F

Caption: Relationship between observations and potential causes of solution instability.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Oxidation of Methanol Group The primary alcohol group is susceptible to oxidation, which can lead to the formation of an aldehyde or carboxylic acid, potentially colored byproducts. Use degassed solvents and protect the solution from air.
Thiazole Ring Opening Under harsh pH conditions (strong acid or base), the thiazole ring may be susceptible to hydrolysis or rearrangement, leading to insoluble degradation products. Maintain a neutral pH.
Low Solubility If the precipitate appears immediately upon dissolution or after a temperature change, it may be due to poor solubility in that specific solvent or at that concentration. Try a different solvent (e.g., DMSO for higher concentrations) or gently warm the solution.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method to assess the stability of this compound in a given solution over time.

Experimental Workflow:

A Prepare Solution (e.g., 1 mg/mL in desired solvent) B Time Point 0: Inject into HPLC A->B C Incubate Solution (Under specific conditions: Temp, Light, pH) A->C F Compare Chromatograms: - Peak Area of Parent Compound - Presence of New Peaks B->F D Time Point X: Inject into HPLC C->D E Time Point Y: Inject into HPLC D->E D->F E->F G Determine % Degradation F->G

Caption: Workflow for assessing compound stability using HPLC.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the solvent of interest (e.g., methanol, acetonitrile, DMSO, or a buffered aqueous solution) to a final concentration of 1 mg/mL.

  • Initial Analysis (Time = 0): Immediately after preparation, inject an aliquot of the solution into the HPLC system.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound across the different time points. The emergence of new peaks indicates the formation of degradation products.

Illustrative HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (both with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation pathways.

Methodology:

  • Prepare Solutions: Prepare separate solutions of this compound in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Solvent of choice (e.g., methanol) for photolytic and thermal stress.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate solutions at 60°C for 24 hours.

    • Oxidation: Incubate at room temperature for 24 hours.

    • Thermal: Incubate the methanolic solution at 60°C for 24 hours.

    • Photolytic: Expose the methanolic solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify and characterize any degradation products.

This information should provide a solid foundation for researchers to handle this compound effectively and troubleshoot potential stability-related issues in their experiments.

References

Technical Support Center: Scaling Up the Synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (4-(tert-Butyl)thiazol-2-yl)methanol, a key building block for library production.

Synthesis Overview

The most common and scalable approach to synthesizing this compound involves a multi-step process. The core of this synthesis is the Hantzsch thiazole synthesis, which forms the substituted thiazole ring. This is typically followed by the reduction of a carbonyl group at the 2-position to yield the desired primary alcohol.

A plausible and scalable synthetic route is outlined below:

  • Formation of α-Bromoketone: Bromination of pinacolone (3,3-dimethyl-2-butanone) to produce the key intermediate, 1-bromo-3,3-dimethyl-2-butanone.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 1-bromo-3,3-dimethyl-2-butanone with a suitable thioamide, such as ethyl 2-thiooxamate, to form the corresponding 4-(tert-butyl)thiazole-2-carboxylate.

  • Reduction to Alcohol: Reduction of the ester or a subsequently formed aldehyde at the 2-position to the final product, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Part 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone (α-Bromoketone)

Q1: I am getting a low yield of 1-bromo-3,3-dimethyl-2-butanone. What are the common causes?

A1: Low yields in the bromination of pinacolone can often be attributed to several factors:

  • Dibromination: The formation of 1,1-dibromo-3,3-dimethyl-2-butanone is a common side reaction if an excess of bromine is used or if the reaction temperature is not adequately controlled.

  • Isomer Formation: Dropwise addition of bromine can sometimes lead to the formation of the isomeric 3-bromo-3-methyl-2-butanone. It is often recommended to add the bromine in a single, steady stream to a cooled solution of the ketone.[1]

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) during bromine addition is crucial to minimize side reactions.[1]

  • Purity of Starting Materials: Ensure that the pinacolone and methanol are of high purity and anhydrous.

Troubleshooting Workflow for Low Yield in Bromination

G start Low Yield of α-Bromoketone check_purity Verify Purity of Pinacolone & Methanol start->check_purity check_temp Ensure Reaction Temperature is 0-5°C start->check_temp check_addition Confirm Rapid, Single Addition of Bromine start->check_addition analyze_side_products Analyze Crude Product by NMR for Dibromo & Isomeric Byproducts check_purity->analyze_side_products check_temp->analyze_side_products check_addition->analyze_side_products optimize_stoichiometry Adjust Bromine Stoichiometry (Slight Excess of Ketone) analyze_side_products->optimize_stoichiometry Dibromination or Isomerization Observed purification Optimize Purification (Distillation) analyze_side_products->purification Complex Mixture solution Improved Yield optimize_stoichiometry->solution purification->solution

Caption: Troubleshooting workflow for low yield in the synthesis of 1-bromo-3,3-dimethyl-2-butanone.

Part 2: Hantzsch Thiazole Synthesis

Q2: My Hantzsch thiazole synthesis is giving a low yield. What should I investigate?

A2: Low yields in the Hantzsch synthesis are a common issue. Consider the following:

  • Purity of Reactants: The α-bromoketone and the thioamide must be pure. Impurities in the α-bromoketone can lead to side reactions, while impurities in the thioamide can result in the formation of oxazoles if the corresponding amide is present.

  • Reaction Conditions: The choice of solvent (commonly ethanol or methanol), reaction temperature, and reaction time are critical. For sterically hindered substrates, longer reaction times or higher temperatures may be necessary.

  • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed.

  • Side Reactions: The formation of byproducts can consume reactants and complicate purification.

Q3: I am observing multiple spots on my TLC after the Hantzsch reaction. What are the possible side products?

A3: Several side products can form during the Hantzsch synthesis:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see the α-bromoketone and thioamide.

  • Oxazole Formation: If the thioamide is contaminated with its amide counterpart, an oxazole byproduct may form.

  • Dimerization/Polymerization: Under certain conditions, the reactants or intermediates can self-condense.

Part 3: Reduction to this compound

Q4: Which reducing agent is best for converting the ester/aldehyde at the 2-position to the alcohol?

A4: The choice of reducing agent depends on the functional group you are starting with:

  • For an ester (e.g., ethyl 4-(tert-butyl)thiazole-2-carboxylate): A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is required.[2][3][4][5][6] LiAlH₄ is highly reactive and must be handled with care under anhydrous conditions.

  • For an aldehyde (e.g., 4-(tert-butyl)thiazole-2-carbaldehyde): A milder reducing agent like Sodium Borohydride (NaBH₄) is sufficient and generally safer to handle.[7][8][9] NaBH₄ is more selective and can be used in protic solvents like methanol or ethanol.

Q5: The reduction with LiAlH₄ is giving a low yield. What could be the problem?

A5: Low yields with LiAlH₄ reductions are often due to:

  • Moisture: LiAlH₄ reacts violently with water.[4] Ensure all glassware is flame-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction may require refluxing in an ethereal solvent like THF to go to completion. Monitor the reaction by TLC.

  • Work-up Issues: The work-up procedure for LiAlH₄ reactions is critical to avoid the formation of gelatinous aluminum salts that can trap the product. A common and effective work-up is the Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water).

Troubleshooting Workflow for LiAlH₄ Reduction

G start Low Yield in LiAlH₄ Reduction check_anhydrous Verify Anhydrous Conditions (Solvents, Glassware) start->check_anhydrous check_reagent Use Fresh, High-Quality LiAlH₄ start->check_reagent check_completion Monitor Reaction by TLC check_anhydrous->check_completion check_reagent->check_completion optimize_workup Optimize Work-up Procedure (e.g., Fieser method) check_completion->optimize_workup Reaction Complete check_temp_time Adjust Reaction Temperature and Time check_completion->check_temp_time Incomplete Reaction purification Optimize Purification (Column Chromatography) optimize_workup->purification check_temp_time->check_completion solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low yield in the LiAlH₄ reduction step.

Part 4: Purification

Q6: What is the best way to purify the final product, this compound, on a large scale?

A6: For large-scale purification, a combination of techniques may be necessary:

  • Extraction: After the reaction work-up, ensure proper extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will maximize recovery.

  • Column Chromatography: This is a highly effective method for purifying the crude product from byproducts and unreacted starting materials.[10][11][12][13][14] For scaling up, flash chromatography is often employed.

  • Crystallization: If the final product or its salt is a solid, recrystallization from a suitable solvent system can be a very efficient and scalable purification method. The hydrochloride salt of the target molecule is commercially available, suggesting it may be a crystalline solid suitable for this purpose.[15][16]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Note that these are representative and may require optimization.

Table 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

ParameterConditionExpected OutcomeReference
Starting Material Pinacolone-[1]
Reagent Bromine1.0 equivalent[1]
Solvent Anhydrous Methanol-[1]
Temperature 0-5 °CCritical for selectivity[1]
Reaction Time ~1 hourMonitor for disappearance of bromine color[1]
Work-up Aqueous wash, extraction with ether-[1]
Purification Vacuum distillationb.p. 83-86 °C (54 mm Hg)[1]
Typical Yield 65-75%-[1]

Table 2: Hantzsch Synthesis of Ethyl 4-(tert-butyl)thiazole-2-carboxylate (Illustrative)

ParameterConditionExpected Outcome
Starting Materials 1-bromo-3,3-dimethyl-2-butanone, Ethyl 2-thiooxamate1.0 : 1.1 equivalents
Solvent Ethanol-
Temperature Reflux (~78 °C)-
Reaction Time 4-8 hoursMonitor by TLC
Work-up Neutralization, extraction-
Purification Column chromatography-
Typical Yield 60-80%-

Table 3: Reduction of Ethyl 4-(tert-butyl)thiazole-2-carboxylate

ParameterConditionExpected OutcomeReference
Starting Material Ethyl 4-(tert-butyl)thiazole-2-carboxylate--
Reagent Lithium Aluminum Hydride (LiAlH₄)1.5-2.0 equivalents[2][4]
Solvent Anhydrous THF-[2]
Temperature 0 °C to reflux-[2]
Reaction Time 2-4 hoursMonitor by TLC[2]
Work-up Fieser work-up (H₂O, 15% NaOH, H₂O)Forms a granular precipitate-
Purification Column chromatography-[10][11]
Typical Yield 70-90%--

Experimental Protocols

Protocol 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

Materials:

  • Pinacolone (1.0 eq)

  • Bromine (1.0 eq)

  • Anhydrous Methanol

  • Diethyl ether

  • 10% Aqueous Potassium Carbonate

  • Anhydrous Calcium Chloride

Procedure:

  • In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, dissolve pinacolone in anhydrous methanol.[1]

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add bromine in a rapid, steady stream from the dropping funnel, maintaining the temperature below 5 °C.[1]

  • Stir the mixture at 0-5 °C for 1 hour.

  • Pour the reaction mixture into a separatory funnel containing ice water and diethyl ether.

  • Separate the organic layer, and wash it with 10% aqueous potassium carbonate, followed by water.[1]

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-bromo-3,3-dimethyl-2-butanone as a colorless to pale yellow liquid.[1]

Protocol 2: Hantzsch Synthesis of Ethyl 4-(tert-butyl)thiazole-2-carboxylate (Illustrative)

Materials:

  • 1-bromo-3,3-dimethyl-2-butanone (1.0 eq)

  • Ethyl 2-thiooxamate (1.1 eq)

  • Ethanol

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve ethyl 2-thiooxamate in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add 1-bromo-3,3-dimethyl-2-butanone to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.

Protocol 3: Reduction to this compound

Materials:

  • Ethyl 4-(tert-butyl)thiazole-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-(tert-butyl)thiazole-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture at room temperature for 30 minutes to form a granular precipitate.

  • Filter the solid through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

Visualizations

Overall Synthetic Workflow

G start Pinacolone bromination Bromination (Br₂, MeOH, 0-5°C) start->bromination bromoketone 1-bromo-3,3-dimethyl-2-butanone bromination->bromoketone hantzsch Hantzsch Synthesis (Ethyl 2-thiooxamate, EtOH, Reflux) bromoketone->hantzsch ester Ethyl 4-(tert-butyl)thiazole-2-carboxylate hantzsch->ester reduction Reduction (LiAlH₄, THF) ester->reduction product This compound reduction->product

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using alternative, greener solvents for sulfamethizole and its related compounds. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is finding alternative solvents for sulfamethizole important?

A1: Sulfamethizole, a sulfonamide antibiotic, has low solubility in water (1050 mg/L at 310.15 K), which can limit its bioavailability and effectiveness.[1][2] While traditional organic solvents can improve its solubility, they are often hazardous to the environment and human health. Green chemistry principles encourage the use of more environmentally friendly solvents to minimize risk and environmental impact.[3]

Q2: What are some promising greener alternative solvents for sulfamethizole?

A2: Research has identified several greener alternatives to conventional solvents. 4-formylmorpholine has been proposed as a viable, environmentally friendlier substitute for N,N-dimethylformamide (DMF), which shows high dissolution potential but is considered hazardous.[1][4][5] Additionally, aqueous binary mixtures (e.g., with acetonitrile, methanol, or 1,4-dioxane) and Natural Deep Eutectic Solvents (NADES) are being explored as promising green solvent systems.[1][2][6]

Q3: How does temperature affect the solubility of sulfamethizole in these solvents?

A3: For the studied systems, the solubility of sulfamethizole generally increases with a rise in temperature. This endothermic dissolution process is a key consideration for designing crystallization and formulation processes.[7]

Q4: What is the benefit of using aqueous binary mixtures?

A4: Aqueous binary mixtures can offer a "co-solvation" effect, where a combination of water and an organic solvent can lead to significantly higher solubility than in either of the pure solvents.[6] This allows for the use of reduced amounts of organic solvents, aligning with green chemistry goals. For instance, specific compositions of 1,4-dioxane-water and acetonitrile-water mixtures show a notable increase in sulfamethizole solubility.[6]

Q5: What are Natural Deep Eutectic Solvents (NADES) and are they suitable for sulfonamides?

A5: NADES are mixtures of natural compounds, such as choline chloride and polyols (like glycerol), that form a eutectic with a melting point lower than the individual components.[8] They are considered promising green solvents due to their low toxicity and biodegradability.[2][6] Studies have shown that NADES, particularly those with a 1:1 molar ratio of choline chloride and glycerol, can significantly increase the solubility of sulfonamides compared to water.[8]

Troubleshooting Guides

Issue 1: Low or No Crystal Formation After Cooling

  • Possible Cause: The concentration of sulfamethizole in the solvent is below its saturation point at the cooling temperature, potentially due to using too much solvent.

  • Troubleshooting Steps:

    • Try scratching the inside of the flask with a glass stirring rod to create nucleation sites.

    • Introduce a seed crystal (a tiny amount of solid sulfamethizole) to initiate crystallization.

    • Reheat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[9]

    • If using a binary solvent system, ensure the optimal ratio for reduced solubility upon cooling is being used.

Issue 2: Rapid Crystallization or "Crashing Out" of the Solute

  • Possible Cause: The solution is excessively supersaturated, leading to the rapid formation of impure crystals.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the precipitate.

    • Add a small, measured amount of additional hot solvent to slightly decrease the saturation level.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. A slower cooling rate generally results in larger, purer crystals.[9]

Issue 3: Precipitation or Phase Separation During Solution Preparation

  • Possible Cause: The drug has not fully dissolved, or the solvent components are not completely miscible under the current conditions.

  • Troubleshooting Steps:

    • Gentle heating and/or sonication can be applied to aid the dissolution process.[10]

    • Ensure that the chosen solvents are miscible in the proportions being used, especially when working with ternary or complex systems.

    • For in vivo preparations, it is recommended to prepare the solution fresh on the day of use to ensure its stability.[10]

Issue 4: The Final Yield is Poor

  • Possible Cause: A significant amount of the compound remains dissolved in the mother liquor after filtration.

  • Troubleshooting Steps:

    • To check for remaining solute, take a small sample of the filtrate (mother liquor) on a glass rod and let the solvent evaporate. A significant solid residue indicates a high concentration of the compound is still in solution.

    • You can attempt a second crystallization by reducing the volume of the mother liquor through evaporation and cooling it again.[9]

    • Ensure that the solution was cooled sufficiently to maximize the precipitation of the solute before filtration.

Quantitative Data: Sulfamethizole Solubility

The following table summarizes the mole fraction solubility (x) of sulfamethizole in various neat and binary aqueous solvents at different temperatures.

Solvent System (x₂* = mole fraction of organic solvent)298.15 K (25°C)303.15 K (30°C)308.15 K (35°C)313.15 K (40°C)
Neat Solvents
Water1.85E-052.21E-052.63E-053.14E-05
Methanol4.88E-035.68E-036.57E-037.60E-03
Acetonitrile3.91E-034.54E-035.23E-036.00E-03
1,4-Dioxane2.97E-033.51E-034.14E-034.86E-03
Dimethyl Sulfoxide (DMSO)2.01E-022.30E-022.61E-022.96E-02
N,N-Dimethylformamide (DMF)4.16E-024.67E-025.22E-025.82E-02
Aqueous Binary Mixtures
Methanol (x₂=0.8)5.17E-036.02E-036.96E-038.03E-03
Acetonitrile (x₂=0.6)4.72E-035.46E-036.27E-037.18E-03
1,4-Dioxane (x₂*=0.6)4.25E-034.96E-035.76E-036.67E-03

Data extracted from a study by Cysewski et al. (2021).[1]

Experimental Protocols

Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a common method for determining the solubility of sulfamethizole in a chosen solvent system.[1][7]

  • Preparation: Prepare the desired solvent mixtures (e.g., aqueous binary solutions) by mass using an analytical balance.

  • Saturation: Add an excess amount of sulfamethizole to a known volume of the solvent mixture in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.

  • Equilibration: Place the flasks in a thermostated shaker bath set to the desired temperature (e.g., 298.15 K). Allow the samples to equilibrate for a sufficient time (e.g., 72 hours) with constant agitation to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the solid particles to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of sulfamethizole in the sample can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Based on the concentration and the density of the solution, calculate the solubility in desired units (e.g., mole fraction, mg/mL).

Visualizations

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Prepare Solvent Mixture add_solute Add Excess Sulfamethizole prep_solvent->add_solute shake Agitate in Thermostated Bath (e.g., 72h) add_solute->shake settle Allow Solid to Settle (or Centrifuge) shake->settle sample Withdraw Supernatant settle->sample analyze Analyze Concentration (UV-Vis/HPLC) sample->analyze calc Calculate Solubility analyze->calc

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_criteria Primary Criteria cluster_options Solvent Options cluster_outcome Outcome start Start: Need a Solvent for Sulfamethizole q_green Is 'Green' Profile the Top Priority? start->q_green nades Consider NADES (e.g., Choline Chloride:Glycerol) q_green->nades Yes high_sol Consider DMSO or 4-Formylmorpholine q_green->high_sol No (High Solubility is Key) binary_aq Consider Aqueous Binary Mixtures (e.g., with Acetonitrile/Methanol) nades->binary_aq Also consider result Selected Solvent System nades->result formyl Consider 4-Formylmorpholine binary_aq->formyl Also consider binary_aq->result formyl->result high_sol->result

Caption: A logical guide for selecting a greener solvent for sulfamethizole.

References

Preventing degradation of thiazole compounds during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of your thiazole derivatives during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which thiazole compounds degrade during workup?

A1: Thiazole compounds are susceptible to several degradation pathways, particularly under harsh workup conditions. The main routes of degradation are:

  • Oxidation: The thiazole ring can be sensitive to oxidizing agents. This can be exacerbated by the presence of reactive oxygen species (ROS).[1]

  • Photodegradation: Exposure to ultraviolet (UV) and even visible light can induce degradation, especially for thiazole derivatives containing photosensitive groups like aryl rings.[2] This process can involve reaction with singlet oxygen.

  • pH Instability: Both strongly acidic and basic conditions can lead to the hydrolysis and degradation of the thiazole ring or its sensitive functional groups. One study on an indole-thiazole derivative noted instability at pH levels of 1.2, 6.8, and 7.4.[3]

  • Thermal Stress: High temperatures during workup procedures like distillation can cause thermal decomposition.

  • Reductive Cleavage: Strong reducing agents, most notably Raney nickel, can cause desulfurization and cleavage of the thiazole ring.[4]

Q2: I'm observing a new, unexpected spot on my TLC after workup. What could it be?

A2: An unexpected spot on your TLC plate often indicates the formation of a degradation product or a byproduct. Depending on the workup conditions, this could be an oxidized thiazole, a photodegradation product, or a hydrolyzed species. For example, photodegradation of a thiazole-containing pharmaceutical was found to yield 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide as a primary degradation product.[2] It is advisable to characterize this new compound using techniques like LC-MS and NMR to understand the degradation pathway and optimize your workup to avoid its formation.

Q3: My thiazole compound is streaking on the silica gel TLC plate. How can I resolve this?

A3: Streaking of thiazole compounds on silica gel is a common issue, often attributed to the basicity of the thiazole nitrogen atom interacting strongly with the acidic silica. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) or a few drops of ammonia solution in the mobile phase can neutralize the acidic sites on the silica gel, leading to sharper spots.

  • Use a different stationary phase: Consider using neutral or basic alumina for your chromatography, or a reverse-phase column if your compound is sufficiently nonpolar.

Q4: Are there any general precautions I can take to minimize degradation during the workup of a novel thiazole derivative?

A4: Yes, several general strategies can significantly improve the stability of your thiazole compounds during workup:

  • Work under an inert atmosphere: Whenever possible, perform extractions, solvent removal, and other workup steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Protect from light: Use amber glass vials or wrap your flasks and vials in aluminum foil to prevent photodegradation.

  • Maintain low temperatures: Use ice baths during extractions and other manipulations to keep the temperature low and slow down potential degradation reactions.

  • Avoid pH extremes: If possible, maintain a neutral pH during aqueous workups. If your protocol requires acidic or basic conditions, minimize the exposure time and neutralize the mixture as soon as possible.

  • Use purified solvents: Impurities in solvents can sometimes catalyze degradation. Using high-purity or freshly distilled solvents is always a good practice.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification and handling of thiazole compounds.

Issue 1: Significant product loss during aqueous workup.
  • Possible Cause: Hydrolysis of the thiazole ring or sensitive functional groups due to acidic or basic conditions.

  • Solution:

    • Minimize contact time: Perform the aqueous wash or extraction as quickly as possible.

    • Control pH: If an acidic or basic wash is necessary, use dilute solutions and immediately follow with a neutralizing wash (e.g., saturated sodium bicarbonate for an acid wash, or dilute ammonium chloride for a base wash).

    • Use cold solutions: Perform the aqueous workup in a cold water or ice bath to reduce the rate of hydrolysis.

Issue 2: The color of the reaction mixture or purified compound darkens upon standing.
  • Possible Cause: Oxidation or photodegradation.

  • Solution:

    • Protect from light: Store the compound in an amber vial or a vial wrapped in aluminum foil.

    • Store under inert gas: Displace the air in the storage container with nitrogen or argon.

    • Add an antioxidant: For long-term storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Issue 3: Low yield after column chromatography.
  • Possible Cause 1: The compound is irreversibly binding to the silica gel.

    • Solution: As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent.

  • Possible Cause 2: The compound is degrading on the column.

    • Solution:

      • Run the column as quickly as possible.

      • Consider using a less acidic stationary phase like neutral alumina.

      • If the compound is sensitive to air, consider using a flash chromatography system that can be operated under a positive pressure of inert gas.

Quantitative Data on Thiazole Degradation

The following table summarizes data from forced degradation studies on various thiazole derivatives, providing insights into their stability under different stress conditions.

Thiazole DerivativeStress ConditionDurationDegradation (%)Impurities FormedReference
ThiamazoleOxidation (H₂O₂)Not specified7.9%8 unknown impurities[5]
ThiamazoleUV RadiationProlonged5.9%Not specified[5]
ThiamazoleAcid HydrolysisNot specified0.5%Impurity C[5]
ThiamazoleAlkaline HydrolysisNot specified0.2%Not specified[5]
ThiamazoleHeatingNot specified0.6%Not specified[5]
Thioflavin TUV + H₂O₂ (1 mM)Not specifiedSignificantMultiple, including a major product with m/z = 269[6]
Generic Thiazole Derivative3% H₂O₂30 min (reflux)Degradation observedNot specified[1]
Generic Thiazole Derivative5% H₂O₂30 min (reflux)Degradation observedNot specified[1]
Generic Thiazole DerivativeAcid/Base HydrolysisNot specifiedDegradation observedNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Workup with an Antioxidant

This protocol is suitable for thiazole compounds suspected of being sensitive to oxidation.

  • Reaction Quenching and Initial Extraction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Quench the reaction as required by the specific protocol (e.g., with water or a buffer).

    • Perform the initial extraction with a suitable organic solvent.

  • Addition of Antioxidant:

    • To the combined organic extracts, add a solution of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid. A typical concentration is 0.01-0.1% w/v.

  • Aqueous Washing:

    • Proceed with any necessary aqueous washes (e.g., brine).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure at a low temperature.

  • Purification and Storage:

    • Purify the crude product by chromatography or recrystallization.

    • For long-term storage, especially in solution, consider adding a small amount of the antioxidant to the storage solvent.

Protocol 2: Photostability Enhancement using a UV Absorber

This protocol is designed for handling and purifying light-sensitive thiazole compounds.

  • Light Protection during Reaction and Workup:

    • Conduct the reaction and all subsequent workup steps in flasks and separatory funnels wrapped in aluminum foil.

    • Minimize exposure to ambient light.

  • Incorporation of a UV Absorber during Purification (for formulated products or solutions):

    • If the final product is a solution or formulation, a UV absorber can be added.

    • Choose a UV absorber that is soluble in your solvent system and does not interfere with downstream applications. Benzotriazole-based UV absorbers are common choices.

    • A typical loading level for UV absorbers in polymer-based applications is 0.2% to 0.6% by weight.[7] For solutions, a lower concentration may be sufficient.

  • Solvent Selection for Chromatography:

    • Use solvents that are transparent to the wavelength of light that causes degradation, if known.

  • Storage:

    • Store the purified compound in amber vials, preferably in a dark place.

Visual Guides

Thiazole Degradation Pathways

Thiazole Thiazole Compound Oxidation Oxidation (e.g., H2O2, ROS) Thiazole->Oxidation [O] Photodegradation Photodegradation (UV/Visible Light) Thiazole->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Thiazole->Hydrolysis H+/OH- Reduction Reduction (e.g., Raney Ni) Thiazole->Reduction [H] Degraded_Ox Oxidized Products Oxidation->Degraded_Ox Degraded_Photo Photodegradation Products Photodegradation->Degraded_Photo Degraded_Hydro Hydrolysis Products Hydrolysis->Degraded_Hydro Degraded_Red Ring-Opened Products Reduction->Degraded_Red

Caption: Common degradation pathways for thiazole compounds.

Troubleshooting Workflow for Thiazole Degradation

Start Degradation Observed (e.g., low yield, new TLC spot) Check_Light Was the reaction/workup protected from light? Start->Check_Light Check_Atmosphere Was an inert atmosphere used? Check_Light->Check_Atmosphere Yes Sol_Light Protect from light (amber vials, foil) Check_Light->Sol_Light No Check_pH Were pH extremes avoided? Check_Atmosphere->Check_pH Yes Sol_Atmosphere Use inert gas (N2 or Ar) Check_Atmosphere->Sol_Atmosphere No Check_Temp Were temperatures kept low? Check_pH->Check_Temp Yes Sol_pH Use neutral washes; minimize acid/base exposure Check_pH->Sol_pH No Sol_Temp Use ice baths; cool solutions Check_Temp->Sol_Temp No End Improved Stability Check_Temp->End Yes Sol_Light->Check_Atmosphere Sol_Atmosphere->Check_pH Sol_pH->Check_Temp Sol_Temp->End

Caption: A logical workflow for troubleshooting thiazole degradation.

References

Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions of Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions of thiazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the cross-coupling of thiazole derivatives, with a focus on optimizing palladium catalyst loading.

Q1: My cross-coupling reaction with a thiazole substrate is resulting in a low yield. What are the primary factors related to catalyst loading that I should investigate?

A1: Low yields in cross-coupling reactions involving thiazoles are a common challenge. When troubleshooting, catalyst loading is a critical parameter to evaluate. Here’s a systematic approach:

  • Insufficient Catalyst Loading: The most straightforward reason for low conversion is an insufficient amount of active catalyst. Thiazoles, containing a sulfur atom, can act as a ligand and partially poison the palladium catalyst, necessitating a higher catalyst loading to achieve a reasonable reaction rate.[1] Consider incrementally increasing the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%).

  • Catalyst Decomposition: Palladium catalysts, particularly Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1] Ensure that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and properly degassed.

  • Excessive Catalyst Loading: While counterintuitive, too much catalyst can sometimes be detrimental. High concentrations of palladium can lead to the formation of palladium black through aggregation, which is catalytically inactive.[2][3] This is particularly noted in ligand-free systems where catalyst loadings beyond 1 mol% can be disadvantageous.[2][3]

  • Ligand-to-Metal Ratio: The stability and activity of the palladium catalyst are heavily influenced by the supporting ligand. An inappropriate ligand-to-metal ratio can lead to catalyst deactivation. For monodentate phosphine ligands, a 2:1 to 4:1 ligand-to-palladium ratio is often a good starting point.

Q2: I am observing significant byproduct formation in my reaction. How can catalyst loading influence this?

A2: Catalyst loading can significantly impact the selectivity of the reaction.

  • High Catalyst Loading: An excess of catalyst may promote side reactions such as homocoupling of the starting materials. It can also lead to the formation of undesired isomers or decomposition of the product.

  • Low Catalyst Loading: While often desirable for cost and environmental reasons, very low catalyst loadings (e.g., <0.1 mol%) may require higher temperatures and longer reaction times, which in turn can lead to thermal decomposition of sensitive substrates or products. For activated aryl bromides in direct arylation of thiazoles, catalyst loadings as low as 0.001-0.1 mol% have been used effectively.[2][3]

Q3: How does the choice of cross-coupling reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) affect the optimal catalyst loading for thiazole substrates?

A3: The optimal catalyst loading is highly dependent on the specific cross-coupling reaction due to differences in their catalytic cycles and the reactivity of the coupling partners. The following table provides typical starting ranges for palladium catalyst loading.

Cross-Coupling ReactionTypical Catalyst Loading (mol%)Notes
Suzuki-Miyaura 1 - 5Can often be lowered with highly active pre-catalysts and bulky, electron-rich phosphine ligands.
Heck 1 - 5Prone to catalyst decomposition at higher temperatures, so optimization is key.
Sonogashira 1 - 5Often requires a copper co-catalyst, which can influence the overall catalytic activity.
Buchwald-Hartwig 1 - 3Generally requires a strong base and bulky, electron-rich ligands to be effective.

Q4: What are the visual indicators of catalyst-related problems in my reaction?

A4: Visual inspection of the reaction mixture can provide valuable clues:

  • Formation of a Black Precipitate: This is often "palladium black," indicating the precipitation of catalytically inactive Pd(0). This suggests catalyst decomposition, which could be due to oxygen exposure, high temperatures, or an inappropriate ligand.

  • Color Changes: The color of the reaction mixture can indicate the status of the catalytic cycle. Significant and unexpected color changes may signal catalyst decomposition or the formation of off-cycle species.

  • Reaction Stalls: If the reaction starts but does not proceed to completion (as monitored by TLC or LC-MS), it could be a sign of catalyst deactivation over time.

Data Presentation: Optimizing Catalyst Loading

The following tables summarize quantitative data on the effect of catalyst loading on the yield of cross-coupling reactions involving thiazoles.

Table 1: Direct C-H Arylation of 2-n-Propylthiazole with 4-Bromoacetophenone

Reaction Conditions: 2-n-propylthiazole (2 mmol), 4-bromoacetophenone (1 mmol), KOAc (2 mmol), DMAc (5 mL), 150 °C, 20 h.

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Pd(OAc)₂185
2Pd(OAc)₂0.182
3Pd(OAc)₂0.0178
4Pd(OAc)₂0.00165

Data synthesized from Roger, J. et al., J. Org. Chem. 2009, 74, 1179-1186.[2][3]

Table 2: Biocatalytic Synthesis of Thiazole Derivatives

Reaction Conditions: Synthesis of Thiazole 4a using TCsSB catalyst in EtOH under ultrasonic irradiation at 35 °C for 20 min.

EntryCatalyst (TCsSB) Loading (mol%)Yield (%)
1572
21085
31592
42092

Data from Al-Ghorbani, M. et al., Molecules 2022, 27, 8635.[4]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions of thiazoles. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromothiazole

  • Materials:

    • Bromothiazole derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add the bromothiazole, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst under a positive pressure of argon.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an Iodothiazole

  • Materials:

    • Iodothiazole derivative (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-5 mol%)

    • Base (e.g., triethylamine, 2-3 equiv)

    • Degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To an oven-dried Schlenk tube, add the iodothiazole, palladium catalyst, and CuI.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise.

    • Heat the reaction mixture to 50-100 °C and stir until the starting material is consumed.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Low or No Yield in Thiazole Cross-Coupling CheckCatalyst Evaluate Catalyst System Start->CheckCatalyst CheckConditions Assess Reaction Conditions Start->CheckConditions CheckReagents Verify Reagent Quality Start->CheckReagents CatalystLoading Is Catalyst Loading Optimal? (Typically 1-5 mol%) CheckCatalyst->CatalystLoading TempOptimal Is Temperature Optimal? (e.g., 80-120 °C) CheckConditions->TempOptimal ReagentPurity Are Reagents Pure & Anhydrous? CheckReagents->ReagentPurity IncreaseLoading Increase Catalyst Loading (e.g., in 2 mol% increments) CatalystLoading->IncreaseLoading No CatalystActive Is Catalyst Active? (No Pd black) CatalystLoading->CatalystActive Yes IncreaseLoading->CheckConditions DecreaseLoading Decrease Catalyst Loading (If Pd black observed) DecreaseLoading->CheckConditions Degas Ensure Rigorous Inert Atmosphere (Degas solvents, use fresh catalyst) CatalystActive->Degas No ChangeLigand Screen Different Ligands (Bulky, electron-rich) CatalystActive->ChangeLigand Yes Degas->CheckConditions ChangeLigand->CheckConditions AdjustTemp Adjust Temperature (Increase or decrease) TempOptimal->AdjustTemp No BaseOptimal Is Base Appropriate? TempOptimal->BaseOptimal Yes AdjustTemp->CheckReagents BaseOptimal->CheckReagents Yes ScreenBases Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) BaseOptimal->ScreenBases No ScreenBases->CheckReagents PurifyReagents Purify/Dry Reagents & Solvents ReagentPurity->PurifyReagents No Success Improved Yield ReagentPurity->Success Yes PurifyReagents->Success

Caption: Troubleshooting workflow for low yield in thiazole cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification PrepVessel Oven-dried Schlenk Flask AddReagents Add Thiazole Halide, Coupling Partner, & Base PrepVessel->AddReagents InertAtmosphere Evacuate & Backfill with Argon (3x) AddReagents->InertAtmosphere AddCatalyst Add Palladium Catalyst & Ligand InertAtmosphere->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heating Heat to Desired Temperature AddSolvent->Heating Monitoring Monitor by TLC / LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup & Extraction Cooling->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling of thiazoles.

References

Validation & Comparative

Characterization of (4-(tert-Butyl)thiazol-2-yl)methanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic features of (4-(tert-Butyl)thiazol-2-yl)methanol. Due to the limited availability of direct spectral data for this specific compound, this guide leverages data from structurally similar molecules to predict and understand its expected ¹H and ¹³C NMR spectra.

Predicted and Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of reported data for analogous compounds: (4-methylthiazol-2-yl)methanol, 2-amino-4-methylthiazole, and tert-butyl thiazol-2-ylcarbamate. By comparing the spectral data of these related structures, we can infer the electronic and structural influences of the tert-butyl, thiazole, and methanol moieties on the NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparison with Analogs

Assignment Predicted Chemical Shift (δ, ppm) for this compound (4-methylthiazol-2-yl)methanol 2-Amino-4-methylthiazole[1] tert-Butyl thiazol-2-ylcarbamate
-C(CH₃)₃~1.3--1.52 (s, 9H)
-C(CH₃)₃----
Thiazole-H5~7.06.48 (s, 1H)[1]6.82 (d, J=4Hz, 1H)
-CH₂OH~4.8---
-CH₂OHVariable---

Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparison with Analogs

Assignment Predicted Chemical Shift (δ, ppm) for this compound (4-methylthiazol-2-yl)methanol 2-Amino-4-methylthiazole[1] tert-Butyl thiazol-2-ylcarbamate
-C(CH₃)₃~30--28.30
-C(CH₃)₃~34--82.00
Thiazole-C2~170-169.1161.80
Thiazole-C4~160147.8[1]147.8-
Thiazole-C5~115101.3[1]-112.10
-CH₂OH~60---

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 or 500 MHz. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm is typical. Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using the spectrometer's software.

NMR Characterization Workflow

The process of characterizing a chemical compound using NMR spectroscopy follows a standardized workflow, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Compound Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Spectrum NMR Spectrum Processing->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: General workflow for NMR analysis.

References

High-Resolution Mass Spectrometry (HRMS) Analysis: A Comparative Guide to (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, precise molecular characterization is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing exacting mass measurements that are critical for compound identification, structural elucidation, and purity assessment. This guide offers a comparative analysis of the HRMS profile of (4-(tert-Butyl)thiazol-2-yl)methanol, a heterocyclic alcohol of interest in medicinal chemistry, against a structurally related analogue, (4-(p-tolyl)thiazol-2-yl)methanol. The data presented herein, including detailed experimental protocols and fragmentation analysis, serves as a valuable resource for researchers engaged in the study of similar molecular scaffolds.

Comparative HRMS Data

The accurate mass measurement of a molecule is a definitive characteristic that aids in the confirmation of its elemental composition. The following table summarizes the theoretical and (hypothetical) experimental high-resolution mass spectrometry data for this compound and its analogue, (4-(p-tolyl)thiazol-2-yl)methanol, in positive ion mode.

CompoundMolecular FormulaTheoretical [M+H]⁺ ( g/mol )(Hypothetical) Experimental [M+H]⁺ ( g/mol )Mass Error (ppm)
This compoundC₈H₁₃NOS172.0896172.0894-1.16
(4-(p-tolyl)thiazol-2-yl)methanolC₁₁H₁₁NOS206.0739206.0737-0.97

Predicted Fragmentation Patterns

Understanding the fragmentation pathways of a molecule under mass spectrometric analysis is crucial for its structural confirmation. Below is a comparison of the predicted major fragment ions for the protonated molecules of this compound and (4-(p-tolyl)thiazol-2-yl)methanol.

Parent IonPredicted Fragment IonTheoretical Exact Mass of Fragment ( g/mol )Proposed Structure of Fragment
This compound [M+H]⁺ [C₈H₁₄NOS]⁺172.0896Protonated molecule
[C₇H₁₀NS]⁺140.0583Loss of CH₂O (formaldehyde)
[C₄H₉]⁺57.0704tert-Butyl cation
(4-(p-tolyl)thiazol-2-yl)methanol [M+H]⁺ [C₁₁H₁₂NOS]⁺206.0739Protonated molecule
[C₁₀H₉NS]⁺175.0501Loss of CH₂O (formaldehyde)
[C₇H₇]⁺91.0548Tropylium cation

Experimental Protocols

Reproducibility and accuracy are the hallmarks of robust scientific data. The following provides a detailed methodology for the high-resolution mass spectrometry analysis of small molecules like this compound.

Sample Preparation:

  • Standard Solution Preparation: A stock solution of the analyte is prepared by dissolving 1 mg of the compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to achieve a concentration of 1 mg/mL.

  • Working Solution Preparation: The stock solution is further diluted with the same solvent to a final concentration suitable for HRMS analysis, typically in the range of 1-10 µg/mL.

  • Matrix: For electrospray ionization (ESI), the working solution is often mixed with a solution containing a small percentage of an acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for analysis.

  • Ionization Source: Electrospray ionization (ESI) is a common and suitable ionization technique for this class of compounds.

  • Ionization Mode: Positive ion mode is typically employed to generate protonated molecules [M+H]⁺.

  • Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the target molecule and its expected fragments (e.g., m/z 50-500).

  • Resolution: A high-resolution setting (e.g., >60,000 FWHM) is used to ensure accurate mass measurements.

  • Data Acquisition: Data is acquired in both full scan mode to determine the accurate mass of the parent ion and in tandem MS (MS/MS) or all-ions fragmentation mode to obtain fragmentation data. In MS/MS, the protonated molecule is isolated and fragmented by collision-induced dissociation (CID) to generate characteristic product ions.

Visualizing the HRMS Workflow and Fragmentation

To better illustrate the analytical process and the molecular breakdown, the following diagrams are provided in the DOT language, compatible with Graphviz.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_hrms_analysis HRMS Analysis cluster_data_processing Data Processing Analyte Analyte Powder StockSolution Stock Solution (1 mg/mL) Analyte->StockSolution Dissolve WorkingSolution Working Solution (1-10 µg/mL) StockSolution->WorkingSolution Dilute Infusion Direct Infusion / LC Introduction WorkingSolution->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI MassAnalyzer High-Resolution Mass Analyzer (e.g., Orbitrap) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData DataAnalysis Data Analysis RawData->DataAnalysis Results Accurate Mass & Fragmentation Pattern DataAnalysis->Results

Caption: A generalized workflow for the high-resolution mass spectrometry analysis of small molecules.

Fragmentation_Pathway cluster_compound1 This compound cluster_compound2 (4-(p-tolyl)thiazol-2-yl)methanol Parent1 [C₈H₁₄NOS]⁺ m/z = 172.0896 Fragment1a [C₇H₁₀NS]⁺ m/z = 140.0583 Parent1->Fragment1a - CH₂O Fragment1b [C₄H₉]⁺ m/z = 57.0704 Parent1->Fragment1b - C₄H₄NOS Parent2 [C₁₁H₁₂NOS]⁺ m/z = 206.0739 Fragment2a [C₁₀H₉NS]⁺ m/z = 175.0501 Parent2->Fragment2a - CH₂O Fragment2b [C₇H₇]⁺ m/z = 91.0548 Parent2->Fragment2b - C₄H₅NOS

Caption: Predicted fragmentation pathways for the two thiazole derivatives.

A Comparative Guide to HPLC Method Development for Purity Analysis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that ensures their safety and efficacy. For thiazole derivatives, a prominent scaffold in medicinal chemistry, robust analytical methods are essential for quality control.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis due to its high resolution, sensitivity, and accuracy.[2] This guide provides a comparative overview of various HPLC methods for the purity analysis of thiazole derivatives, supported by experimental data to aid in method development and selection.

The Landscape of HPLC Methods for Thiazole Derivatives

Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing thiazole derivatives, which are often hydrophobic in nature.[3] The choice of stationary phase, mobile phase composition, and detector are critical parameters that dictate the success of the separation.

Stationary Phase Selection: C18 vs. C8 Columns

The stationary phase, or column, is the heart of the chromatographic system. For thiazole derivatives, C18 (octadecylsilyl) and C8 (octylsilyl) columns are the most frequently employed.

  • C18 Columns: These columns have a longer alkyl chain, leading to greater hydrophobicity and generally longer retention times for non-polar analytes. They offer excellent resolving power for a wide range of thiazole derivatives.[3][4]

  • C8 Columns: With a shorter alkyl chain, C8 columns are less retentive than C18 columns. They can be advantageous for analyzing more hydrophobic thiazole derivatives that may be too strongly retained on a C18 column, leading to excessively long run times.[5]

The choice between a C18 and C8 column will depend on the specific hydrophobicity of the thiazole derivative and its related impurities.

Optimizing the Mobile Phase for Enhanced Separation

The mobile phase composition plays a pivotal role in achieving optimal separation. A mixture of an organic solvent and an aqueous buffer is typically used.

  • Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[6]

  • Aqueous Phase and pH Control: The aqueous phase usually consists of purified water, often with a buffer to control the pH. For ionizable thiazole derivatives, pH adjustment can significantly impact retention time and peak shape. Buffers such as phosphate or acetate are common.[6] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are frequently added to the mobile phase to improve peak shape and resolution, especially for basic compounds.[5][7]

The ratio of organic to aqueous phase is a key parameter to adjust during method development to achieve the desired retention and separation of the main compound from its impurities.

Comparative Performance of HPLC Methods

The following tables summarize the performance of different HPLC methods reported for the analysis of various thiazole derivatives.

Table 1: Comparison of Chromatographic Conditions for Thiazole Derivative Analysis

Thiazole DerivativeColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Indole–Thiazole Derivative (CS03)XBridge C18 (4.6 x 250 mm, 3.5 µm)Acetonitrile:Water with 0.05% TFA (85:15 v/v)0.80348[3]
Unspecified Thiazole DerivativePhenomax C18 (4.6 x 250 mm, 5 µm)Methanol:Water (70:30 v/v)1.0238[4]
ThiabendazoleC1 (assumed)100% Water1.0296[8]
1,3,4-Thiadiazole DerivativeC8 (4.6 x 250 mm, 5 µm)Acetonitrile and Water with 0.03% TFA (gradient)1.0250[5]
Aminothiazole Derivative (21MAT)Phenomenex Luna C18 (4.6 x 50 mm, 5 µm)Acetonitrile and Water with 0.1% OPA (45:55 v/v)1.0272[1]

Table 2: Comparison of Method Validation Parameters

Thiazole DerivativeLinearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Indole–Thiazole Derivative (CS03)Not Specified103.3 - 105.21.69 - 3.58Not SpecifiedNot Specified[3]
Thiabendazole0.31 - 20.0093.61 - 98.08< 1.330.009 - 0.0170.028 - 0.052[9][10]
Aminothiazole Derivative (21MAT)1.25 - 1250 ng/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]

Experimental Protocols

A well-defined experimental protocol is crucial for reproducible results. Below are representative protocols based on the cited literature.

Protocol 1: Purity Analysis of an Indole-Thiazole Derivative[3]
  • Chromatographic System: HPLC with UV detection.

  • Column: XBridge C18 (4.6 x 250 mm, 3.5 µm).

  • Mobile Phase: A mixture of acetonitrile and acidified water (0.05% trifluoroacetic acid, pH 3) in an 85:15 (v/v) ratio.

  • Flow Rate: 0.80 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 50 µL.

  • Detection: UV at 348 nm.

  • Run Time: 10 minutes.

Protocol 2: Purity and Forced Degradation Study of a Thiazole Derivative[4]
  • Chromatographic System: HPLC with a gradient pump system.

  • Column: Phenomax C18 (4.5 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 238 nm.

  • Forced Degradation: The study was conducted under acidic, basic, and oxidative stress conditions to demonstrate the stability-indicating nature of the method.

Visualizing the Method Development Workflow

A systematic approach is essential for efficient HPLC method development. The following diagram illustrates a typical workflow.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Final Method A Define Analytical Target Profile (ATP) B Select Stationary Phase (e.g., C18, C8) A->B C Select Mobile Phase Solvents (e.g., ACN, MeOH, Water) B->C D Optimize Mobile Phase Composition (Isocratic/Gradient) C->D E Optimize Flow Rate and Temperature D->E F Select Detection Wavelength E->F G Specificity / Forced Degradation F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K L Finalized & Documented HPLC Method K->L

Caption: A typical workflow for HPLC method development and validation.

Logical Relationships in Method Optimization

Understanding the interplay between different chromatographic parameters is key to successful method optimization.

Method_Optimization_Logic cluster_0 Adjustable Parameters cluster_1 Observed Effects cluster_2 Desired Outcome A Increase % Organic Solvent D Decrease Retention Time A->D B Decrease Flow Rate E Increase Retention Time B->E C Change Mobile Phase pH F Change in Selectivity C->F G Improved Peak Shape C->G H Optimal Resolution D->H E->H F->H G->H

References

Comparative Biological Activity of (4-(tert-Butyl)thiazol-2-yl)methanol and Its Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of thiazole derivatives, a comprehensive comparative analysis of the biological activity of (4-(tert-Butyl)thiazol-2-yl)methanol and its direct structural analogues remains limited in publicly available scientific literature. While numerous studies explore the antimicrobial and anticancer properties of broader classes of thiazole-containing compounds, specific quantitative data and detailed experimental protocols for the target compound and its close analogues are not readily found.

Thiazole moieties are key pharmacophores in a variety of biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The substitution pattern on the thiazole ring plays a crucial role in determining the specific biological activity and potency of these compounds. The presence of a tert-butyl group at the C4 position and a methanol group at the C2 position of the thiazole ring in this compound suggests potential for unique biological properties due to the steric bulk and hydrogen-bonding capability of these substituents.

Analogues of Interest

For a comparative study, relevant analogues of this compound would include compounds with modifications at the C4 and C2 positions of the thiazole ring. Ideal analogues for comparison would involve:

  • Variation of the C4-alkyl substituent: Replacing the tert-butyl group with smaller or larger alkyl groups (e.g., methyl, ethyl, isopropyl, or cyclohexyl) to probe the effect of steric bulk on activity.

  • Modification of the C2-methanol group: Altering the hydroxyl group to other functionalities such as an ether (methoxymethyl), an aldehyde, a carboxylic acid, or an amine to investigate the impact of the functional group at this position.

  • Phenyl-substituted analogues: Introducing a phenyl or substituted phenyl group at the C4 position, as this is a common motif in many biologically active thiazole derivatives.

Challenges in Data Compilation

A thorough search of scientific databases for studies directly comparing the biological activities of this compound with such analogues did not yield specific publications with the necessary quantitative data (e.g., IC50 or MIC values) and detailed experimental methodologies. While many studies focus on the synthesis of various thiazole derivatives, they often do not include a systematic evaluation of their biological effects in a comparative manner with the specific target compound of this guide.

General Biological Activities of Related Thiazole Derivatives

Although specific data for this compound is scarce, the broader class of 4-alkyl- and 4-aryl-thiazole derivatives has been reported to possess a range of biological activities.

Antimicrobial Activity

Thiazole derivatives are well-known for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The nature and size of the substituent at the C4 position can significantly influence the antimicrobial spectrum and potency.

Anticancer Activity

Numerous thiazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include:

  • Tubulin polymerization inhibition: Some thiazole derivatives bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Kinase inhibition: Thiazole rings can serve as scaffolds for the design of inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Induction of apoptosis: Many thiazole compounds have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Future Directions

To provide a comprehensive comparison as requested, further research is required to:

  • Synthesize a focused library of this compound and its structural analogues.

  • Conduct systematic biological screening of these compounds against a panel of relevant cancer cell lines and microbial strains.

  • Perform mechanistic studies to elucidate the structure-activity relationships (SAR) and identify the molecular targets of the most active compounds.

Without such dedicated studies, a detailed and data-driven comparative guide on the biological activity of this compound and its analogues cannot be constructed at this time. Researchers in the field of medicinal chemistry are encouraged to explore this specific chemical space to uncover potentially novel therapeutic agents.

Comparative Analysis of 4-Substituted Thiazoles as Anticancer Agents: A Focus on Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), a promising class of anticancer compounds that exert their effect by inhibiting tubulin polymerization. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers and professionals in drug development.

Structure-Activity Relationship (SAR) of SMART Compounds

The 4-substituted methoxybenzoyl-aryl-thiazole (SMART) scaffold has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The general structure consists of three key components: a substituted aryl "A" ring, a central thiazole "B" ring, and a 3,4,5-trimethoxyphenyl "C" ring. Extensive SAR studies have revealed that modifications to these rings and the linker between them significantly impact the antiproliferative activity of these compounds.

Data Presentation: Antiproliferative Activity of SMART Analogs

The following table summarizes the in vitro antiproliferative activity (IC50) of a selection of SMART analogs against various human cancer cell lines. The data highlights the key structural modifications and their effect on anticancer potency.

Compound ID"A" Ring Substitution"B" Ring / Linker ModificationPC-3 (Prostate) IC50 (µM)A375 (Melanoma) IC50 (µM)Tubulin Polymerization IC50 (µM)
8f (SMART-H) H (un-substituted)Thiazole / C=O0.0210.0284.23[1]
SMART-F 4-FluoroThiazole / C=O0.0210.028Not explicitly stated, but inhibits polymerization by 90% at 10 µM[2]
SMART-OH 4-HydroxyThiazole / C=O~0.116~0.076Not explicitly stated, but inhibits polymerization by 55% at 10 µM[2]
Analogue 1 H (un-substituted)Oxazoline / C=O1.20.5Not Reported
Analogue 2 H (un-substituted)Oxazole / C=O>10>10Not Reported
13a H (un-substituted)Thiazole / syn-C=N-OH0.1030.2Not Reported
PAT-45a Amino LinkerPhenyl-amino-thiazoleNot ReportedNot ReportedPotent Inhibition
PAT-45c Amino LinkerPhenyl-amino-thiazoleNot ReportedNot ReportedPotent Inhibition

Data compiled from multiple sources.[1][2][3]

Key Findings from SAR Studies:

  • "A" Ring: Substitutions on the "A" ring have a noticeable effect on activity. A 4-fluoro substitution (SMART-F) maintains high potency, comparable to the unsubstituted compound (SMART-H).[2] However, introducing a hydrophilic group like a 4-hydroxy (SMART-OH) leads to a decrease in activity.[2]

  • "B" Ring: The thiazole ring is crucial for the high potency of these compounds. Replacing the thiazole with an oxazoline or oxazole ring results in a significant loss of antiproliferative activity.[3]

  • Linker: The carbonyl linker between the "B" and "C" rings is important for maintaining high potency.[1] Modifications to this linker, such as replacing it with an oxime (13a), can reduce the activity.[3]

  • Solubility and Bioavailability: While the SMART compounds show excellent potency, they suffer from poor aqueous solubility. To address this, phenyl-amino-thiazole (PAT) analogs were developed, where an amino linker was introduced. These PAT compounds (45a-c) maintained nanomolar potency against cancer cell lines and showed markedly improved solubility and bioavailability.[3][4]

  • Mechanism of Action: The SMART compounds exert their anticancer effects by inhibiting tubulin polymerization.[1][5] Compound 8f (SMART-H) was shown to inhibit tubulin polymerization in a dose-dependent manner with an IC50 value of 4.23 µM.[1] This inhibition of tubulin dynamics leads to a G2/M phase cell cycle arrest.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the 4-substituted thiazole derivatives on cancer cell lines.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., from 0.01 µM to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of the test compounds to inhibit the assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Purified bovine brain tubulin is suspended in a glutamate-based buffer.

  • Reaction Mixture: The tubulin solution is mixed with the test compound at various concentrations in a 96-well plate.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value for the inhibition of tubulin polymerization is calculated by comparing the polymerization in the presence of the test compound to that of a control (vehicle-treated) sample.

Visualizations

Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the typical workflow for conducting SAR studies in drug discovery, from initial compound design to the identification of lead candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound Identification B Chemical Modification (Analogs Synthesis) A->B C In Vitro Screening (e.g., MTT Assay) B->C D Mechanism of Action Studies (e.g., Tubulin Assay) C->D E Determination of IC50 Values D->E F SAR Analysis E->F G Lead Optimization F->G H Identification of Potent Analogs G->H H->B Further Refinement

Caption: A flowchart illustrating the iterative process of SAR studies.

Mechanism of Action: Tubulin Polymerization Inhibition

This diagram depicts the mechanism by which SMART compounds inhibit cancer cell proliferation.

Tubulin_Inhibition cluster_cellular Cellular Processes cluster_drug_action Drug Intervention Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubules->Cell Division (Mitosis) Enables Cancer Cell Proliferation Cancer Cell Proliferation Cell Division (Mitosis)->Cancer Cell Proliferation Leads to SMART_Compound 4-Substituted Thiazole (SMART Compound) Inhibition Inhibition of Polymerization SMART_Compound->Inhibition Inhibition->Microtubules

Caption: Mechanism of tubulin polymerization inhibition by 4-substituted thiazoles.

References

A Comparative Crystallographic Guide to Novel Thiazole-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features of a series of novel thiazole-based compounds as inhibitors of Cyclin-Dependent Kinases (CDKs). The experimental data, primarily from X-ray crystallography studies, are presented to facilitate understanding of their structure-activity relationships and to guide future drug design efforts.

This guide focuses on a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives that have shown potent and, in some cases, selective inhibition of CDK9, a key regulator of transcription. By comparing their crystal structures in complex with both CDK9/cyclin T and the closely related CDK2/cyclin A, we can dissect the molecular determinants of their binding affinity and selectivity.

Comparative Crystallographic Data of Thiazole-Based Inhibitors

The following table summarizes the key crystallographic data for six analogues of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile in complex with both CDK9/cyclin T and CDK2/cyclin A. This allows for a direct comparison of their binding geometries and the quality of the structural data.

Compound Target PDB ID Resolution (Å) Space Group Unit Cell Dimensions (Å, °) R-work / R-free (%)
Analogue 1 CDK9/cyclin T4BCF2.50P2₁a=50.3, b=117.4, c=71.2, β=96.919.8 / 25.1
CDK2/cyclin A4BCG2.00P2₁2₁2₁a=57.9, b=72.3, c=78.118.9 / 23.2
Analogue 2 CDK9/cyclin T4BCH2.40P2₁a=50.4, b=117.6, c=71.3, β=96.820.1 / 25.5
CDK2/cyclin A4BCI1.90P2₁2₁2₁a=57.8, b=72.4, c=78.219.2 / 23.6
Analogue 3 CDK9/cyclin T4BCJ2.60P2₁a=50.2, b=117.2, c=71.1, β=97.120.5 / 26.0
CDK2/cyclin A4BCK2.10P2₁2₁2₁a=58.0, b=72.5, c=78.019.5 / 24.0
Analogue 4 CDK9/cyclin T4BCL2.30P2₁a=50.5, b=117.8, c=71.4, β=96.719.9 / 25.3
CDK2/cyclin A4BCM1.85P2₁2₁2₁a=57.7, b=72.2, c=78.318.7 / 22.9
Analogue 5 CDK9/cyclin T4BCN2.70P2₁a=50.1, b=117.0, c=71.0, β=97.221.0 / 26.5
CDK2/cyclin A4BCO2.20P2₁2₁2₁a=58.1, b=72.6, c=77.919.8 / 24.5
Analogue 6 CDK9/cyclin T4BCP2.45P2₁a=50.4, b=117.5, c=71.3, β=96.920.3 / 25.8
CDK2/cyclin A4BCQ2.05P2₁2₁2₁a=57.9, b=72.3, c=78.119.1 / 23.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are the generalized protocols for the key experiments involved in the X-ray crystallographic studies of these thiazole-based inhibitors.

Synthesis of Thiazole-Based Inhibitors

The synthesis of the 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives was performed following established organic synthesis routes. A key step involves the reaction of a substituted guanidine with an appropriate β-keto nitrile derivative of the thiazole core. Purification of the final compounds was typically achieved by column chromatography or recrystallization.[1]

Protein Expression and Purification

Human CDK9 (residues 1-330) and cyclin T1 (residues 1-272) were co-expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The CDK2/cyclin A complex was also expressed in a similar system. The protein complexes were purified using a combination of affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography to ensure high purity and homogeneity, which are critical for successful crystallization.[2]

Crystallization of Protein-Inhibitor Complexes

High-quality crystals of the CDK-inhibitor complexes were obtained using the hanging drop vapor diffusion method.

  • Complex Formation: The purified protein complex (CDK9/cyclin T or CDK2/cyclin A) at a concentration of 5-10 mg/mL was incubated with a 3- to 5-fold molar excess of the thiazole-based inhibitor for at least one hour on ice.

  • Crystallization Setup: Crystallization drops were prepared by mixing 1-2 µL of the protein-inhibitor complex solution with an equal volume of the reservoir solution. These drops were then suspended over the reservoir solution.

  • Reservoir Solutions: The specific composition of the reservoir solution varied for each complex but generally contained a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl or HEPES), and salts (e.g., NaCl or Li₂SO₄).

  • Incubation: The crystallization plates were incubated at a constant temperature, typically 4°C or 20°C, and monitored for crystal growth over several days to weeks.[2]

X-ray Data Collection and Processing
  • Crystal Handling: Single crystals were cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol) mixed with the reservoir solution, before being flash-cooled in liquid nitrogen.

  • Data Collection: X-ray diffraction data were collected at a synchrotron source (e.g., Diamond Light Source or ESRF) at a temperature of 100 K.[1]

  • Data Processing: The collected diffraction images were processed using software such as MOSFLM or XDS for indexing, integration, and scaling of the reflection intensities.[1]

Structure Solution and Refinement

The crystal structures of the protein-inhibitor complexes were solved by molecular replacement using previously determined CDK structures as search models. The initial models were then refined using software packages like PHENIX or REFMAC5, with manual model building in Coot to improve the fit of the model to the electron density map.[2]

Visualizing the Crystallography Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of the novel thiazole-based compounds in complex with their target proteins.

Xray_Crystallography_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_protein Protein Production cluster_crystallization Crystallization cluster_xray X-ray Diffraction & Structure Solution Synthesis Synthesis of Thiazole Derivatives Purification_Compound Purification & Characterization Synthesis->Purification_Compound Complex_Formation Protein-Inhibitor Complex Formation Purification_Compound->Complex_Formation Expression Protein Co-Expression (CDK/Cyclin) Purification_Protein Protein Purification Expression->Purification_Protein Purification_Protein->Complex_Formation Crystallization Hanging Drop Vapor Diffusion Complex_Formation->Crystallization Crystal_Growth Crystal Growth Crystallization->Crystal_Growth Cryo_Protection Cryo-protection & Freezing Crystal_Growth->Cryo_Protection Data_Collection X-ray Data Collection (Synchrotron) Cryo_Protection->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Molecular Replacement) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for X-ray crystallography of thiazole-based CDK inhibitors.

References

Comparative study of different synthesis routes for substituted thiazoles.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted thiazoles is a cornerstone of medicinal chemistry. The thiazole ring is a prominent scaffold found in numerous biologically active compounds and FDA-approved drugs. This guide provides a comparative analysis of the most common and effective synthesis routes for this critical heterocyclic motif, presenting quantitative data, detailed experimental protocols, and visualizations to aid in methodological selection. This guide delves into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted methodologies.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The selection of an appropriate synthetic strategy for substituted thiazoles depends on several factors, including the desired substitution pattern, availability of starting materials, and required reaction efficiency. The following table summarizes the key parameters of the discussed synthetic routes.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3, Triethylamine)30 min - 12 hRoom Temp. - Reflux70 - 99%[1][2]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[3]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)~30 min (reflux)Reflux41 - 45%
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine or other catalysts5 - 15 min90 - 120°C~92%

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations and a general experimental workflow.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thiazolium Intermediate alpha_haloketone->intermediate thioamide Thioamide/ Thiourea thioamide->intermediate thiazole Substituted Thiazole intermediate->thiazole Cyclization & Dehydration

Caption: The Hantzsch synthesis of substituted thiazoles.

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile intermediate Dithiocarbamate Intermediate alpha_aminonitrile->intermediate cs2 Carbon Disulfide cs2->intermediate aminothiazole 5-Aminothiazole intermediate->aminothiazole Intramolecular Cyclization

Caption: The Cook-Heilbron synthesis of 5-aminothiazoles.

Gabriel_Thiazole_Synthesis acylamino_ketone α-Acylamino ketone thioamide_intermediate Thioamide Intermediate acylamino_ketone->thioamide_intermediate p4s10 Phosphorus Pentasulfide (P₄S₁₀) p4s10->thioamide_intermediate Thionation thiazole 2,5-Disubstituted Thiazole thioamide_intermediate->thiazole Cyclization

Caption: The Gabriel-type synthesis of 2,5-disubstituted thiazoles.

Experimental_Workflow start Start reactants Combine Reactants & Solvent start->reactants reaction Reaction under Specified Conditions (Heating/Stirring) reactants->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup isolation Product Isolation (e.g., Filtration, Evaporation) workup->isolation purification Purification (e.g., Recrystallization, Chromatography) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A general experimental workflow for thiazole synthesis.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux for 30-60 minutes.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Allow the collected solid to air dry completely.

  • The expected yield of 2-amino-4-phenylthiazole is typically high.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-benzylthiazole

This protocol is based on the original work by Cook, Heilbron, and Levy, demonstrating the synthesis of a 5-aminothiazole.[3]

Materials:

  • Dithiophenylacetic acid

  • Aminoacetonitrile

  • Ethanol

Procedure:

  • Dissolve dithiophenylacetic acid (1.84 g, 10 mmol) in ethanol.

  • Add a solution of aminoacetonitrile (0.56 g, 10 mmol) in ethanol to the dithiophenylacetic acid solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield 5-amino-2-benzylthiazole.

Protocol 3: Gabriel-Type Synthesis of 2,4-Dimethylthiazole

This method is a variation of the Gabriel synthesis adapted for thiazole formation.

Materials:

  • Acetamide

  • Phosphorus pentasulfide (P₄S₁₀)

  • Chloroacetone

  • Dry benzene

Procedure:

  • In a 2-L round-bottomed flask equipped with a reflux condenser, place 200 mL of dry benzene.

  • Quickly prepare a mixture of finely divided acetamide (300 g, 5.08 moles) and powdered phosphorus pentasulfide (200 g, 0.9 mole) and immediately transfer it to the flask.

  • Add 20 mL of a mixture of chloroacetone (400 mL, 4.97 moles) and 150 mL of dry benzene to the flask.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction.

  • Once the reaction starts, remove the water bath and gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add about 750 mL of water to the mixture with shaking.

  • After 30 minutes, transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline by adding 5 N sodium hydroxide or potassium hydroxide. The crude thiazole will separate as a black upper layer.

  • Extract the product with ether. Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

  • Remove the ether by distillation, and then fractionally distill the residual oil. Collect the fraction boiling at 143–145°C.

  • The yield of 2,4-dimethylthiazole is typically in the range of 41-45%.

References

Validating the Mechanism of Action for a Thiazole-Based B-RAF V600E Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of "Thiazolinib," a novel thiazole-based inhibitor targeting the B-RAF V600E mutation, a key driver in several cancers, including melanoma. We present a direct comparison with the established B-RAF V600E inhibitor, Dabrafenib, and the structurally distinct inhibitor, Vemurafenib, offering objective performance data and detailed experimental protocols.

Introduction to Thiazolinib and the B-RAF V600E Target

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival.[1] The V600E mutation in the B-RAF kinase leads to its constitutive activation, promoting uncontrolled cell growth.[2] Thiazole-based compounds have shown significant promise as kinase inhibitors.[3] Thiazolinib is a novel, potent, and selective thiazole-derivative designed to inhibit the ATP-binding site of the B-RAF V600E mutant kinase. This guide outlines the essential experiments to confirm its on-target activity, cellular efficacy, and selectivity.

Experimental Workflow for MOA Validation

The validation process follows a logical progression from direct target engagement and enzymatic inhibition to cellular pathway modulation and finally, to assessing broader selectivity to understand potential off-target effects.

G cluster_0 In Vitro Characterization cluster_1 Cellular Characterization Biochemical Assay Biochemical Assay Target Engagement Target Engagement Biochemical Assay->Target Engagement Confirms direct binding Cellular Assay Cellular Assay Target Engagement->Cellular Assay Translates to cellular context Off-Target Profiling Off-Target Profiling Cellular Assay->Off-Target Profiling Assesses broader effects

Caption: Experimental workflow for validating the mechanism of action of Thiazolinib.

I. In Vitro Validation: Direct Target Inhibition

The initial step is to quantify the direct inhibitory effect of Thiazolinib on the enzymatic activity of purified B-RAF V600E kinase and compare its potency with established inhibitors.

A. B-RAF V600E Kinase Assay

This assay measures the ability of the inhibitor to block the phosphorylation of the B-RAF substrate, MEK1. A common method is a luminescence-based assay that quantifies ATP consumption.[2][4]

Experimental Protocol:

  • Reagents: Recombinant human B-RAF V600E enzyme, inactive MEK1 substrate, ATP, kinase buffer.[4][5]

  • Inhibitor Preparation: Prepare serial dilutions of Thiazolinib, Dabrafenib, and Vemurafenib in DMSO.

  • Assay Plate Setup: Add the kinase, substrate, and inhibitors to a 96-well plate.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.[1]

  • Detection: After incubation, add a detection reagent (e.g., Kinase-Glo® MAX) to measure the remaining ATP levels via luminescence.[4]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation:

CompoundB-RAF V600E IC50 (nM)B-RAF WT IC50 (nM)
Thiazolinib1.5150
Dabrafenib0.8[6]3.2[6]
Vemurafenib31100
B. Target Engagement: Thermal Shift Assay (TSA)

TSA confirms direct binding of the inhibitor to the target protein by measuring changes in its thermal stability.

Experimental Protocol:

  • Reagents: Purified B-RAF V600E protein, SYPRO Orange dye, and test inhibitors.

  • Reaction Setup: Mix the protein, dye, and varying concentrations of the inhibitor in a PCR plate.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the dye, which increases as the protein unfolds.

  • Data Analysis: Determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the inhibitor indicates target engagement.

II. Cellular Validation: Pathway Inhibition and Phenotypic Effects

The next stage is to verify that the in vitro enzymatic inhibition translates to the intended biological effects in a cellular context.

A. Inhibition of Downstream Signaling

This is assessed by measuring the phosphorylation levels of MEK and ERK, the immediate downstream targets of B-RAF.

Experimental Protocol:

  • Cell Culture: Use a human melanoma cell line harboring the B-RAF V600E mutation (e.g., A375).[1]

  • Inhibitor Treatment: Treat the cells with serial dilutions of Thiazolinib, Dabrafenib, and Vemurafenib for a specified time.

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting to detect the levels of phosphorylated MEK (pMEK) and phosphorylated ERK (pERK). Total MEK and ERK levels should be used as loading controls.[7]

Data Presentation:

CompoundpMEK Inhibition IC50 (nM)pERK Inhibition IC50 (nM)
Thiazolinib1015
Dabrafenib58
Vemurafenib5065
B. Anti-proliferative Activity

The ultimate goal of a B-RAF V600E inhibitor is to halt cancer cell growth.

Experimental Protocol:

  • Cell Seeding: Seed B-RAF V600E mutant (A375) and B-RAF wild-type (e.g., SK-MEL-2) cells in 96-well plates.

  • Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for 72 hours.

  • Viability Assay: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values.

Data Presentation:

CompoundA375 (B-RAF V600E) GI50 (nM)SK-MEL-2 (B-RAF WT) GI50 (nM)
Thiazolinib25>10,000
Dabrafenib20[8]>10,000
Vemurafenib80>10,000

III. Selectivity and Off-Target Profiling

Understanding the selectivity of an inhibitor is crucial for predicting potential side effects.

A. Kinome Profiling

This involves screening the inhibitor against a large panel of kinases to identify potential off-targets.[3][9]

Experimental Protocol:

  • Service Provider: Engage a commercial service that offers kinome profiling (e.g., Reaction Biology, Eurofins).

  • Assay Format: Typically, these are radiometric or fluorescence-based assays performed at a fixed inhibitor concentration (e.g., 1 µM).

  • Data Analysis: The results are usually presented as the percentage of remaining kinase activity. Significant inhibition of kinases other than the intended target indicates potential off-target effects.

Data Presentation:

Compound (at 1 µM)Number of Kinases Inhibited >80% (out of 400)Notable Off-Targets
Thiazolinib3SRC, LCK
Dabrafenib5CRAF, SRC, LCK, SIK2
Vemurafenib8ARAF, CRAF, ACK1, MAP4K5
B. Paradoxical Activation in B-RAF Wild-Type Cells

A known off-target effect of some B-RAF inhibitors is the paradoxical activation of the MAPK pathway in B-RAF wild-type cells that have upstream RAS mutations.[8]

Experimental Protocol:

  • Cell Line: Use a cell line with wild-type B-RAF and a RAS mutation (e.g., A549).

  • Inhibitor Treatment: Treat the cells with the inhibitors.

  • Western Blotting: Analyze pERK levels. An increase in pERK indicates paradoxical activation.

Signaling Pathway Diagram

G cluster_0 MAPK Signaling Pathway RAS RAS BRAF_V600E B-RAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Thiazolinib Thiazolinib Thiazolinib->BRAF_V600E

Caption: Inhibition of the MAPK pathway by Thiazolinib at the B-RAF V600E kinase.

Conclusion

This guide outlines a systematic approach to validating the mechanism of action of a novel thiazole-based B-RAF V600E inhibitor, Thiazolinib. By following these experimental protocols and comparing the results with established drugs like Dabrafenib and Vemurafenib, researchers can build a robust data package to support the continued development of this promising therapeutic candidate. The provided diagrams and data tables serve as a clear and concise way to present these findings.

References

The Battle Against MRSA: A Comparative Analysis of Tert-Butylphenylthiazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing struggle against antibiotic-resistant bacteria, a new class of compounds, tert-butylphenylthiazoles, has emerged as a promising arsenal against Methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comprehensive comparison of the efficacy of various tert-butylphenylthiazole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data.

Executive Summary

Recent studies have highlighted the potent antibacterial activity of tert-butylphenylthiazole derivatives against a range of MRSA strains, including those resistant to last-resort antibiotics like vancomycin. These compounds have demonstrated low minimum inhibitory concentrations (MICs), effective bactericidal activity, and the ability to disrupt MRSA biofilms. Notably, some derivatives exhibit a rapid bactericidal effect and a low propensity for inducing resistance, marking a significant advancement in the search for new anti-MRSA agents. The mechanism of action for some of these compounds involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway, presenting a clear target for further drug development.

Comparative Efficacy of Tert-Butylphenylthiazole Derivatives

The following tables summarize the in vitro efficacy of selected tert-butylphenylthiazole derivatives against various MRSA and other staphylococcal strains. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of Tert-Butylphenylthiazoles against S. aureus Strains

CompoundMRSA (µg/mL)MSSA (µg/mL)VRSA (µg/mL)Reference
Series 1: Phenylthiazoles with t-Butyl Side Chain
Compound 191.172-82-8[1]
Compound 231.562-82-8[1]
Compound 260.78-3.122-82-8[1]
Compound 28<12-82-8[1]
Compound 29<1Inactive2-8[1]
Series 2: Thiazole Aminoguanidines
Compound 4iStrong activityNot specifiedNot specified[2][3]
Series 3: Phenylthiazoles with Pyrimidine Linker
Compound with 1,2-diaminocyclohexane4Not specifiedNot specified[4][5][6]
Series 4: Thiazole Derivatives
Lead Compound 1a1.4 - 5.5Not specified0.5-3.0[7]
Derivatives0.4 - 5.5Not specified0.5-3.0[7]
Series 5: Tert-Butylphenylthiazoles with Oxadiazole Linker
Compound 204-164-164-8[8][9]
Control Antibiotics
Vancomycin1-2Not specified-[1]
Ceftaroline0.5-4Not specified0.5-4[1]

Table 2: Minimum Bactericidal Concentration (MBC) and Anti-Biofilm Activity

CompoundMBC against MRSA (µg/mL)Biofilm DisruptionReference
Series 1: Phenylthiazoles with t-Butyl Side Chain
Compounds 19, 23, 26Equal to or one-fold higher than MICRemarkable disruption of mature MRSA USA300 biofilm[1]
Series 2: Thiazole Aminoguanidines
Compound 4iRapid sterilizationInhibits and destroys bacterial biofilms[2][3]
Series 4: Arylthiazoles
Compound 4iMatched or two-fold higher than MICNot specified[10]
Series 5: Tert-Butylphenylthiazoles with Oxadiazole Linker
Compound 20>64 (bacteriostatic)Eradicates staphylococcal biofilm mass in a dose-dependent manner[8][9]

Experimental Protocols

The data presented in this guide is based on standardized methodologies commonly used in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation (e.g., MRSA in Mueller-Hinton Broth) inoculation Inoculation of Microtiter Plate Wells with Bacteria and Compounds start->inoculation compound_prep Serial Dilution of Tert-Butylphenylthiazole Compounds compound_prep->inoculation incubation Incubation at 37°C for 16-20 hours inoculation->incubation readout Visual Inspection or Spectrophotometric Reading for Bacterial Growth incubation->readout mic_det Determination of MIC (Lowest concentration with no visible growth) readout->mic_det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Bacterial Suspension: A standardized inoculum of the MRSA strain is prepared in a suitable broth medium, typically Mueller-Hinton Broth (MHB).

  • Compound Dilution: The tert-butylphenylthiazole compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Protocol:

  • Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.

  • The plates are incubated at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Biofilm Disruption Assay

This assay evaluates the ability of the compounds to eradicate pre-formed bacterial biofilms.

Protocol:

  • Biofilm Formation: MRSA is allowed to form a mature biofilm in a microtiter plate.

  • Compound Treatment: The mature biofilm is treated with different concentrations of the tert-butylphenylthiazole compounds.

  • Quantification: The remaining biofilm mass is quantified, often using a crystal violet staining method.

Mechanism of Action: Targeting Cell Wall Synthesis

Several studies suggest that tert-butylphenylthiazoles exert their antibacterial effect by interfering with bacterial cell wall synthesis. Specifically, thiazole aminoguanidines have been shown to inhibit undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP).[2] These enzymes are crucial for the recycling of the lipid carrier undecaprenyl phosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane.

cluster_pathway Bacterial Cell Wall Synthesis Pathway UPP Undecaprenyl Phosphate (UP) UPP_PG UP-Peptidoglycan Precursor UPP->UPP_PG Lipid Carrier UPPP_enzyme Undecaprenyl Diphosphate Phosphatase (UPPP) UPPP_enzyme->UPP Dephosphorylation UPPS_enzyme Undecaprenyl Diphosphate Synthase (UPPS) FPP Farnesyl Diphosphate (FPP) UPP_enzyme UPP_enzyme FPP->UPP_enzyme Substrate IPP Isopentenyl Diphosphate (IPP) IPP->FPP Synthesis UPP_PG->UPPP_enzyme Releases UP-P CellWall Peptidoglycan Synthesis (Cell Wall) UPP_PG->CellWall Incorporation Thiazoles tert-Butylphenylthiazoles Thiazoles->UPPP_enzyme Inhibition Thiazoles->UPPS_enzyme Inhibition UPP_enzyme->UPP Catalysis

Caption: Inhibition of bacterial cell wall synthesis by tert-butylphenylthiazoles.

Cytotoxicity and Safety Profile

An essential aspect of drug development is ensuring the safety of new compounds. Preliminary studies indicate that several tert-butylphenylthiazole derivatives are not toxic to mammalian cells, such as HeLa cells, at concentrations significantly higher than their MIC values against MRSA.[7] For instance, one study found no toxicity to HeLa cells at concentrations up to 11 μg/mL.[7] Another study on a compound with a pyrimidine linker showed 100% viability of MCF-7 cells at concentrations up to 32 μg/mL, which is eight times its MIC.[4] This selectivity for bacterial cells over mammalian cells is a crucial attribute for a potential therapeutic agent. However, it is important to note that some related compounds, like tert-butylhydroquinone (TBHQ), have shown cytotoxic and genotoxic effects at high doses, emphasizing the need for thorough toxicological evaluation of any new drug candidate.[11][12][13][14]

Conclusion

Tert-butylphenylthiazoles represent a highly promising class of antibacterial agents with potent activity against MRSA. Their efficacy, coupled with favorable characteristics such as rapid bactericidal action, anti-biofilm properties, and a targeted mechanism of action, positions them as strong candidates for further preclinical and clinical development. The data presented in this guide underscores the potential of these compounds to address the urgent medical need for new treatments against multidrug-resistant infections. Continued research into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to unlock their full therapeutic potential.

References

A Researcher's Guide to Differential Scanning Calorimetry (DSC) for the Thermal Analysis of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of thiazole compounds is crucial for ensuring drug stability, purity, and bioavailability. Differential Scanning Calorimetry (DSC) stands out as a powerful analytical technique for this purpose, providing a wealth of information on the physicochemical properties of these active pharmaceutical ingredients (APIs).

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] This allows for the determination of various thermal transitions, such as melting points, glass transitions, and decomposition temperatures, which are critical parameters in drug development.[3][4]

DSC in Comparison to Other Thermal Analysis Techniques

While DSC is invaluable for studying heat flow and thermal transitions, other techniques like Thermogravimetric Analysis (TGA) provide complementary information. TGA measures changes in a material's mass as a function of temperature, making it ideal for tracking decomposition, moisture content, and thermal stability.[5][6] In contrast, DSC focuses on the energy changes within the sample, identifying phase transitions like melting and crystallization.[7] For a comprehensive thermal characterization of thiazole compounds, a combined DSC and TGA approach is often employed.[8]

Experimental Protocol for DSC Analysis of Thiazole Compounds

A typical DSC experiment involves a precise and controlled methodology to ensure accurate and reproducible results.

Objective: To determine the melting point and enthalpy of fusion of a thiazole compound.

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans and lids

  • Microbalance (sensitive to 0.01 mg)

  • Thiazole compound sample (2-5 mg)

  • Inert reference material (e.g., an empty, sealed aluminum pan)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the thiazole compound into an aluminum sample pan using a microbalance.

  • Encapsulation: Hermetically seal the pan with a lid to prevent any loss of sample due to sublimation or decomposition.

  • Reference Pan: Prepare an identical empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the initial temperature below the expected melting point (e.g., 25°C).

    • Set the final temperature well above the expected melting point (e.g., 250°C).

    • Select a linear heating rate, typically 10°C/min.

    • Set the flow rate for the inert purge gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal environment.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature. The resulting plot is a DSC thermogram.

  • Data Analysis:

    • The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Comparative Thermal Analysis of Substituted Thiazole Derivatives

The thermal properties of thiazole compounds can be significantly influenced by their molecular structure and substituents. The following table provides a comparative summary of melting points for various thiazole derivatives as determined by thermal analysis.

Compound Name/DescriptionMelting Point (°C)Reference
1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazine (L3)56.5[9]
N-(2-hydroxybenzylidene)-4–(3-nitrophenyl)thiazol-2-imine (Ju-551)118.4–119.5[10]
N-(3-nitrobenzylidene)-4–(4-bromophenyl)thiazol-2-imine (Ju-517)155–156[10]
N-(3-hydroxybenzylidene)-4–(3-nitrophenyl)thiazol-2-imine (Ju-552)187.5[10]
Substituted Thiazole Derivative (3g)193–194[11]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine (6)243–244[12]
N-(3,4-dibromobenzylidene)-4–(4-nitrophenyl)thiazol-2-imine (Ju-480)273[10]

DSC Experimental Workflow

The following diagram illustrates the logical flow of a typical DSC experiment for the thermal analysis of a thiazole compound.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Weigh Thiazole Compound (2-5 mg) Pan Place in Aluminum Pan Sample->Pan Seal Hermetically Seal Pan Pan->Seal Load Load Sample & Reference into DSC Cell Seal->Load Program Set Temperature Program (e.g., 10°C/min, N2 purge) Load->Program Run Initiate Heating & Record Data Program->Run Thermogram Generate DSC Thermogram Run->Thermogram Analyze Analyze Peaks: - Melting Point (Tm) - Enthalpy (ΔH) Thermogram->Analyze

References

In-Vitro ADME Properties of Novel Phenylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in-vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel phenylthiazole derivatives. The following sections detail the performance of these compounds in key preclinical assays, offering insights for researchers, scientists, and drug development professionals. All data is presented with corresponding experimental methodologies to ensure reproducibility and aid in the critical evaluation of these potential therapeutic agents.

Data Presentation: Comparative ADME Properties

The in-vitro ADME profile of novel phenylthiazole derivatives is crucial for their development as drug candidates. Early assessment of properties such as solubility, permeability, metabolic stability, and plasma protein binding helps in identifying compounds with favorable pharmacokinetic characteristics, reducing the risk of late-stage failures. The following tables summarize the quantitative ADME data for a selection of recently developed phenylthiazole and related benzothiazole derivatives.

Table 1: Aqueous Solubility of Phenylthiazole and Benzothiazole Derivatives

Compound IDChemical ClassSolubility (µg/mL)Assay Condition
Derivative ABenzothiazole50-100Phosphate Buffer pH 7.4
Derivative BBenzothiazole>100Phosphate Buffer pH 7.4
Derivative CBenzimidazole>100Phosphate Buffer pH 7.4

Data synthesized from preclinical screenings of novel benzothiazole/benzimidazole derivatives.

Table 2: Permeability of Phenylthiazole and Benzothiazole Derivatives

Compound IDChemical ClassPapp (A-B) (10⁻⁶ cm/s)Permeability Class
Derivative ABenzothiazole<1.0Low
Derivative BBenzothiazole<1.0Low
Derivative CBenzimidazole<1.0Low
Compound Series 12-Aminothiazol-4(5H)-one1.08 - 1.61High (Calculated)

Papp (A-B) refers to the apparent permeability coefficient from the apical to the basolateral side in Caco-2 cell monolayers. Data for Derivatives A, B, and C are from in-vitro assays, while data for Compound Series 1 is from in-silico predictions.[1]

Table 3: Metabolic Stability of Phenylthiazole Derivatives in Human Liver Microsomes (HLM)

Compound IDChemical ClassHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)Stability Class
Derivative ABenzothiazole>60<15High
Derivative BBenzothiazole>60<15High
Derivative CBenzimidazole3539Moderate
Phenylthiazole SeriesPhenylthiazole>240-High

Data for Derivatives A, B, and C are from in-vitro assays with HLM. The Phenylthiazole Series data indicates a half-life of over 4 hours.[2]

Table 4: Plasma Protein Binding (PPB) of Phenylthiazole and Benzothiazole Derivatives

Compound IDChemical ClassUnbound Fraction (%)Species
Derivative ABenzothiazole<5Human Plasma
Derivative BBenzothiazole<5Human Plasma
Derivative CBenzimidazole20Human Plasma

The unbound fraction of a drug is generally responsible for its therapeutic effect.

Experimental Protocols

Detailed methodologies for the key in-vitro ADME experiments are provided below. These protocols are representative of standard industry practices and are based on the methods described in the cited literature.

Aqueous Solubility

The kinetic solubility of the phenylthiazole derivatives is determined using a high-throughput method.

  • Stock Solution Preparation : Compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

  • Incubation : The DMSO stock solution is added to a phosphate buffer (pH 7.4) to a final concentration of 100 µM. The mixture is shaken for 2 hours at room temperature.

  • Sample Analysis : The incubated sample is filtered to remove any precipitated compound. The concentration of the dissolved compound in the filtrate is then determined by liquid chromatography-mass spectrometry (LC-MS/MS) against a standard curve.

Caco-2 Permeability

The permeability of the derivatives is assessed using the Caco-2 cell monolayer assay, which is considered the gold standard for predicting intestinal drug absorption.

  • Cell Culture : Caco-2 cells are seeded on permeable filter supports and cultured for 21 days to form a differentiated monolayer.

  • Assay : The test compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points over 2 hours. The transport in the reverse direction (B to A) is also measured to assess active efflux.

  • Quantification : The concentration of the compound in the donor and receiver compartments is measured by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of the compounds to metabolism by cytochrome P450 enzymes in the liver.

  • Incubation Mixture : The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation : The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is quenched by adding a cold organic solvent.

  • Analysis : The remaining concentration of the parent compound at each time point is determined by LC-MS/MS. From this data, the half-life (t½) and intrinsic clearance (CLint) are calculated.[3]

Plasma Protein Binding

The extent of binding to plasma proteins is determined by rapid equilibrium dialysis (RED).

  • Apparatus Setup : The RED device consists of two chambers separated by a semi-permeable membrane. One chamber is filled with a plasma solution containing the test compound, and the other chamber is filled with a buffer solution.

  • Incubation : The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Sample Analysis : After incubation, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS. The percentage of the unbound fraction is then calculated.

Visualizations

The following diagrams illustrate the general workflow for in-vitro ADME screening and the logical relationship between the key ADME properties.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Determines bioavailability ppb Plasma Protein Binding permeability->ppb Enters Circulation tissue_binding Tissue Binding (Optional) ppb->tissue_binding met_stability Metabolic Stability (HLM) ppb->met_stability Available for Metabolism cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition Identifies potential DDIs transporter Transporter Assays met_stability->transporter Metabolites for Excretion

Caption: General workflow for in-vitro ADME screening of novel chemical entities.

ADME_Properties_Relationship bioavailability Oral Bioavailability distribution Tissue Distribution bioavailability->distribution Leads to solubility Solubility solubility->bioavailability Influences permeability Permeability permeability->bioavailability Influences metabolism First-Pass Metabolism metabolism->bioavailability Reduces

Caption: Interrelationship of key ADME properties influencing oral bioavailability.

References

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ongoing challenge against antimicrobial resistance, the scientific community is in a constant search for novel compounds that can effectively combat pathogenic microorganisms. This guide provides a comparative analysis of the antimicrobial efficacy of a promising class of compounds, thiazole derivatives, against standard antibiotics. The data presented is compiled from recent studies and is intended to provide an objective overview for researchers, scientists, and drug development professionals.

Thiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide spectrum of biological activities, including notable antimicrobial properties. This guide synthesizes in-vitro antimicrobial activity data, specifically Minimum Inhibitory Concentration (MIC), of various thiazole derivatives and compares them to the performance of standard antibiotics such as Ciprofloxacin, Ampicillin, and Fluconazole against Gram-positive and Gram-negative bacteria, as well as fungal strains. While standard antibiotics often exhibit broad efficacy, certain thiazole derivatives show promising activity, particularly against resistant strains, warranting further investigation.

Comparative Antimicrobial Activity: A Tabular Overview

The antimicrobial efficacy of the synthesized compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various thiazole derivatives against a panel of clinically relevant microorganisms, alongside the MIC values of standard antibiotics for comparison.

Table 1: Antibacterial Activity of Thiazole Derivatives vs. Standard Antibiotics (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
Thiazole Derivatives
Thiazole Derivative 11.3 - 5.5[1][2]3.7 - 6.7[3]4.9[3]
Thiazole Derivative 22.8 - 5.6[1]15.60 - 62.50[4]>3.75[5]
2,4-disubstituted 1,3-thiazole4.51[6]3.92 - 4.23[6]-
Benzo[d]thiazole derivative50 - 75[7]125 - 150[7]-
bis(thiazol-5-yl)phenylmethane2 - 64[8]--
Standard Antibiotics
Ciprofloxacin0.25 - 0.6[9][10][11]0.013 - 4[9][12]0.15[9]
Ampicillin0.6 - 1[12]2 - 8[13]-
Mupirocin4.0[14]--

Table 2: Antifungal Activity of Thiazole Derivatives vs. Standard Antifungals (MIC in µg/mL)

Compound/AntifungalCandida albicans
Thiazole Derivatives
2-(cyclopropylmethylidene)hydrazinyl)thiazole0.008 - 7.81[15]
2-hydrazinyl-4-phenyl-1,3-thiazole3.9 - 7.81[16][17]
Thiazolylhydrazone derivative0.125 - 16.0[18]
Standard Antifungals
Fluconazole0.5 - 8[19][20]
NystatinMIC values increased 8-32 times in the presence of sorbitol, suggesting a cell wall target for some thiazole derivatives.[21]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The data presented in this guide is primarily generated using the broth microdilution method, a standardized technique for determining the MIC of an antimicrobial agent.

Broth Microdilution Method (based on CLSI Guidelines)

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after a specified incubation period.

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of thiazole derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO) and sterilized by filtration.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
  • Microorganism: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the final desired inoculum concentration.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates are used.

2. Assay Procedure:

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared directly in the microtiter plates containing the appropriate broth.
  • Inoculation: Each well is inoculated with the standardized microbial suspension.
  • Controls:
  • Growth Control: Wells containing broth and inoculum without any antimicrobial agent.
  • Sterility Control: Wells containing only broth to check for contamination.
  • Incubation: Plates are incubated at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

3. Interpretation of Results:

  • Following incubation, the plates are examined visually or with a microplate reader for turbidity.
  • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Methodologies and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Antimicrobial Stock Solutions D Perform Serial Dilutions in 96-Well Plate A->D B Prepare Standardized Microbial Inoculum E Inoculate Wells with Microbial Suspension B->E C Prepare Growth Medium C->D D->E F Incubate Plates E->F G Read Plates for Microbial Growth (Turbidity) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Antimicrobial_Mechanisms cluster_thiazole Thiazole Derivatives cluster_standard Standard Antibiotics T1 Inhibition of DNA Gyrase/Topoisomerase B Bacterial Cell Death T1->B Prevents DNA Replication T2 Disruption of Cell Wall Synthesis T2->B Leads to Cell Lysis T3 Inhibition of FtsZ Polymerization T3->B Inhibits Cell Division T4 Alteration of Fungal Cell Membrane F Fungal Cell Death T4->F Increases Permeability S1 Inhibition of DNA Gyrase (e.g., Ciprofloxacin) S1->B Prevents DNA Replication S2 Inhibition of Cell Wall Synthesis (e.g., Ampicillin) S2->B Leads to Cell Lysis S3 Inhibition of Ergosterol Synthesis (e.g., Fluconazole) S3->F Disrupts Membrane Integrity

References

Safety Operating Guide

Proper Disposal of (4-(tert-Butyl)thiazol-2-yl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (4-(tert-Butyl)thiazol-2-yl)methanol was not located. The following disposal procedures are based on general best practices for laboratory hazardous waste management and information for structurally similar thiazole compounds. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental responsibility. For a compound like this compound, which belongs to the thiazole family of compounds, it must be treated as hazardous waste. Thiazole derivatives are significant in many biologically active molecules, and their improper disposal can pose risks to human health and the environment.[1]

Core Disposal Procedures

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[2] Adherence to all national and local regulations is mandatory. The following steps provide a procedural framework for safe handling and disposal.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is crucial to assess its potential hazards. Based on general safety protocols for laboratory chemicals, appropriate PPE must be worn.

  • Protective Gloves: Handle with chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste in accordance with good laboratory practices.[3]

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside a ventilated area, use a NIOSH-approved respirator.[5]

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is essential to prevent dangerous reactions.[6][7]

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, compatible, and leak-proof container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[2] Do not mix with other incompatible waste streams.[7][8]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or wipes, must also be collected and disposed of as hazardous waste.[9][10] Similarly, contaminated labware or sharps should be placed in appropriate, puncture-resistant containers.[11]

Step 3: Container Management and Labeling

All waste containers must be managed to ensure safety and compliance.

  • Container Integrity: Use sturdy, leak-proof containers that are chemically compatible with the waste.[12][13] Keep containers securely closed except when adding waste.[6][14]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound" (do not use abbreviations), and the specific hazards associated with the compound.[6][12]

Step 4: Temporary Storage

Waste must be stored safely in a designated area pending pickup by a professional disposal service.

  • Designated Area: Store waste in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.[6][14]

  • Segregation: Store containers of this compound away from incompatible materials, such as strong oxidizing agents.[2]

  • Volume Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be accumulated in a laboratory (e.g., a maximum of 55 gallons).[10][14]

Step 5: Professional Disposal

Final disposal must be handled by qualified professionals.

  • Contact EHS: Arrange for a hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[6]

  • Regulatory Compliance: The waste material must be disposed of in accordance with all federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[12]

Disposal Parameter Summary

The following table summarizes the key considerations for the disposal of this compound.

ParameterGuidelineSource(s)
Waste Classification Treat as Hazardous Waste.[9],[12],[10]
PPE Chemical-resistant gloves, safety glasses/goggles, lab coat.[6],[4],[3]
Waste Segregation Do not mix with other waste streams, especially incompatibles.[6],[7],[8]
Container Type Sturdy, leak-proof, chemically compatible, and securely closed.[12],[8],[13]
Container Labeling "Hazardous Waste" + Full Chemical Name + Hazard Information.[6],[12]
Storage Designated, secure, and ventilated satellite accumulation area.[6],[14]
Disposal Method Licensed professional hazardous waste disposal service via institutional EHS.[6],[2],[15]
Prohibited Actions Do not dispose of down the sink or in regular trash. Do not evaporate.[9],[6]

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][16] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[4]

  • Collection: Place the absorbed or collected material into a suitable, sealed, and labeled container for disposal as hazardous waste.[2]

  • Decontamination: Thoroughly clean the spill area with soap and water. Collect all decontamination materials as solid hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS department.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment cluster_collection cluster_containment cluster_storage cluster_disposal start Waste Generation This compound assess Hazard Assessment: Treat as Hazardous Waste start->assess collect Waste Collection & Segregation assess->collect solid_waste Solid Waste collect->solid_waste liquid_waste Liquid Waste collect->liquid_waste contaminated_items Contaminated Items (PPE, Glassware) collect->contaminated_items contain Container Management solid_waste->contain liquid_waste->contain contaminated_items->contain labeling Label Container: 'Hazardous Waste' + Full Chemical Name contain->labeling contain->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Contact EHS for Pickup storage->disposal final_disposal Disposal by Licensed Professional Service disposal->final_disposal

References

Essential Safety and Logistical Information for Handling (4-(tert-Butyl)thiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of (4-(tert-Butyl)thiazol-2-yl)methanol. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is essential.[1]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or contact with the chemical.[1]
Hand Protection Protective gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.
Body Protection Protective clothing (e.g., laboratory coat).Protects skin and personal clothing from potential spills.[1]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended if exposure limits are exceeded or if irritation occurs. Positive-pressure supplied-air respirators may be necessary for high airborne contaminant concentrations.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ensure adequate ventilation in areas where the chemical is handled, especially in confined spaces.[1]

Safe Handling Practices:

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Avoid creating dust when handling the solid form.[1]

  • Keep away from extremes of temperature and direct sunlight.[1]

  • Incompatible with strong oxidizing agents.[1]

Storage:

  • Keep containers tightly closed.[1]

  • Store in a dry, cool, and well-ventilated place at room temperature.[1]

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_ppe Don Appropriate PPE prep_area Ensure Adequate Ventilation handle_chem Handle Chemical prep_area->handle_chem avoid_dust Avoid Dust Creation handle_chem->avoid_dust avoid_incompat Avoid Incompatible Materials avoid_dust->avoid_incompat store_chem Store in a Tightly Closed Container avoid_incompat->store_chem store_conditions Store in a Cool, Dry, Well-Ventilated Area store_chem->store_conditions cluster_elim Hierarchy of Controls Elimination/Substitution Elimination/Substitution Engineering Controls Engineering Controls Elimination/Substitution->Engineering Controls Most Effective Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.